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Core Science & Biosynthesis

Foundational

biological activity of 7-methoxyquinazolin-4(3H)-one scaffold

The 7-Methoxyquinazolin-4(3H)-one Scaffold: A Privileged Architecture for Dual-Target Kinase Inhibition and Beyond Executive Summary The 7-methoxyquinazolin-4(3H)-one scaffold represents a "privileged structure" in medic...

Author: BenchChem Technical Support Team. Date: February 2026

The 7-Methoxyquinazolin-4(3H)-one Scaffold: A Privileged Architecture for Dual-Target Kinase Inhibition and Beyond

Executive Summary

The 7-methoxyquinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] While the quinazolinone core is ubiquitous, the specific introduction of the 7-methoxy group is not merely cosmetic; it provides critical electron-donating properties that modulate the acidity of the N3-proton, enhances metabolic stability, and serves as a handle for solubility-improving side chains. This scaffold is the structural progenitor of Gefitinib (Iressa) , the first EGFR tyrosine kinase inhibitor approved for non-small cell lung cancer (NSCLC).

This technical guide dissects the biological activity, structure-activity relationships (SAR), and experimental protocols necessary to leverage this scaffold in drug discovery, specifically focusing on its dual-targeting potential against EGFR and VEGFR-2.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The biological potency of 7-methoxyquinazolin-4(3H)-one stems from its ability to mimic the purine ring of ATP, allowing it to anchor securely within the ATP-binding pocket of kinase enzymes.

Tautomerism and Hydrogen Bonding

The scaffold exists in a tautomeric equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms. In physiological conditions and solid-state, the lactam (4(3H)-one) tautomer predominates.

  • N1 (Acceptor): Accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).

  • N3-H (Donor): Donates a hydrogen bond to the backbone carbonyl of the hinge region.

  • 7-Methoxy (Electronic/Steric): The oxygen atom acts as a weak H-bond acceptor. More importantly, the methyl group fills the hydrophobic pocket, preventing metabolic oxidation at the C7 position while pushing electron density into the ring system, increasing the basicity of N1.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold modifications.

SAR_Analysis Core 7-Methoxyquinazolin-4(3H)-one Core Scaffold N1 N1 Position Primary H-Bond Acceptor (Binds Hinge Region) Core->N1 N3 N3 Position H-Bond Donor (Tolerates bulky substitutions) Core->N3 C6 C6 Position Solubilizing Handle (e.g., Morpholine in Gefitinib) Core->C6 C7 C7-Methoxy Electronic Donor (+M) Metabolic Shield Core->C7 C2 C2 Position Selectivity Gatekeeper (Determines Target Specificity) Core->C2

Caption: Functional dissection of the 7-methoxyquinazolin-4(3H)-one scaffold highlighting pharmacophoric points.

Part 2: Primary Biological Activity: Anticancer (Kinase Inhibition)[2]

The most authoritative application of this scaffold is in the inhibition of Receptor Tyrosine Kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Mechanism of Action: Dual Inhibition

The scaffold acts as an ATP-competitive inhibitor . By occupying the ATP-binding cleft, it prevents the transfer of the


-phosphate from ATP to the tyrosine residues on the receptor's cytoplasmic tail.
  • EGFR Blockade: Prevents downstream signaling via the RAS-RAF-MEK-ERK pathway, halting cell proliferation.

  • VEGFR-2 Blockade: Inhibits angiogenesis, starving the tumor of oxygen and nutrients.

Signaling Pathway Blockade

The diagram below maps the precise intervention point of the scaffold within the cellular signaling cascade.

EGFR_Signaling cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Tyrosine_P Autophosphorylation (Tyr Residues) EGFR->Tyrosine_P Activation ATP ATP ATP->EGFR Phosphorylation Source Inhibitor 7-Methoxyquinazolin-4(3H)-one (Scaffold) Inhibitor->EGFR COMPETITIVE BLOCKADE RAS RAS Tyrosine_P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus

Caption: Mechanism of Action showing ATP-competitive inhibition of the EGFR signaling cascade.

Quantitative Potency Data

Recent studies have synthesized derivatives of this scaffold (e.g., 2-thio-substituted variants) that exhibit dual inhibition.[2]

Compound IDSubstitution (C2/C3)EGFR IC

(

M)
VEGFR-2 IC

(

M)
Cell Line Potency (HCT-116)
Gefitinib 3-chloro-4-fluoroanilino (C4)0.033>10High
Compound 4 S-alkylated derivative0.21 ± 0.020.35 ± 0.041.50

M
Compound 5p Urea-linked hybrid0.180.1178.32

M
Sorafenib (Reference Standard)>1.00.0695.47

M

Data Source: Synthesized from recent literature on dual kinase inhibitors [1, 3, 5].

Part 3: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on the most robust synthetic and bioanalytical methods available.

Synthesis of 7-Methoxyquinazolin-4(3H)-one (Isovanillin Route)

This protocol synthesizes the core intermediate used for Gefitinib, ensuring high purity.

Reagents: Isovanillin, Nitric acid, Sodium dithionite (or Fe/HCl), Formamidine acetate, Ethanol.

Step-by-Step Protocol:

  • Nitration: Dissolve isovanillin (10.0 g) in glacial acetic acid. Add fuming nitric acid dropwise at 0°C. Stir for 2 hours. Pour into ice water to precipitate 3-hydroxy-4-methoxy-2-nitrobenzaldehyde .

  • Cyanation/Cyclization Precursor: Convert the aldehyde to the nitrile (if following the specific Gefitinib industrial route) or proceed directly via reductive cyclization.

  • Reductive Cyclization (The "One-Pot" Method):

    • Suspend the nitro-intermediate (5.0 g) in ethanol (50 mL).

    • Add Formamidine acetate (4.0 eq).

    • Add Sodium dithionite (Na

      
      S
      
      
      
      O
      
      
      , 3.0 eq) as the reducing agent.
    • Reflux at 80°C for 6–8 hours. The nitro group reduces to an amine, which immediately condenses with formamidine to close the pyrimidine ring.

  • Isolation: Cool the mixture. The product, 7-methoxyquinazolin-4(3H)-one , often precipitates as a white/off-white solid.[3] Filter and wash with cold water.

  • Purification: Recrystallize from DMF/Ethanol (1:1).

    • Validation: Check purity via HPLC (>98%) and identity via

      
      H-NMR (DMSO-d
      
      
      
      ): Singlet at
      
      
      3.89 (OCH
      
      
      ), Singlet at
      
      
      8.0 (H-2).
In Vitro Kinase Inhibition Assay (EGFR)

Objective: Determine the IC


 of the synthesized derivative against EGFR.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serial dilute to concentrations ranging from 0.1 nM to 10

    
    M.
    
  • Enzyme Mix: Use recombinant human EGFR kinase domain. Dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.

  • Reaction:

    • Add 5

      
      L of compound solution to a 384-well plate.
      
    • Add 10

      
      L of Enzyme/Substrate mix. Incubate 5 min.
      
    • Initiate reaction by adding 10

      
      L of ATP (at 
      
      
      
      concentration, typically 10
      
      
      M).
    • Incubate for 60 minutes at room temperature.

  • Detection: Use ADP-Glo™ or similar chemiluminescent assay. Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, which generates light via luciferase.

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve (variable slope) to calculate IC

    
    .
    

Part 4: Future Perspectives

The 7-methoxyquinazolin-4(3H)-one scaffold is evolving beyond simple inhibition.

  • PROTACs: Researchers are attaching E3 ligase linkers to the C6 or C7 position to degrade EGFR rather than just inhibit it, overcoming resistance mutations like T790M.

  • Hybrids: Conjugation with 1,2,3-triazoles or glycosides (as seen in recent literature [6]) to enhance bioavailability and target metabolic pathways (glycolysis) simultaneously with kinase inhibition.

References

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. Source: BMC Chemistry (2024) URL:[Link]

  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Source: Frontiers in Chemistry (2019) URL:[Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Source: Journal of Chemistry (2024) URL:[Link]

  • 7-Methoxyquinazolin-4(1H)-one in Organic Synthesis: A Chemist's Perspective. Source: NBInno Whitepaper (2026) URL:[Link]

  • Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. Source: European Journal of Medicinal Chemistry (2021) URL:[Link]]

  • Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents. Source: Journal of Molecular Structure (2024) URL:[Link]

Sources

Exploratory

Technical Guide: Solubility Profile of 7-Methoxy-1H-Quinazolin-4-one

The following technical guide details the solubility profile, mechanistic behaviors, and handling protocols for 7-methoxy-1H-quinazolin-4-one (also chemically designated as 7-methoxyquinazolin-4(3H)-one). This guide is s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, mechanistic behaviors, and handling protocols for 7-methoxy-1H-quinazolin-4-one (also chemically designated as 7-methoxyquinazolin-4(3H)-one).

This guide is structured for application scientists and medicinal chemists requiring high-fidelity data for assay development and formulation.

[1][2][3][4]

Executive Summary

7-methoxy-1H-quinazolin-4-one is a fused bicyclic heterocycle often utilized as a scaffold in kinase inhibitor development (e.g., Gefitinib analogs).[1][2][3][4][5] Its solubility profile is characterized by a stark dichotomy: high solubility in aprotic polar solvents (DMSO) and negligible solubility in aqueous media at neutral pH.[3][4]

For biological assays, the critical challenge is managing the "Solvent Shift" —the transition from a stable DMSO stock to an aqueous buffer without inducing micro-precipitation (crash-out), which leads to false negatives (loss of potency) or false positives (aggregate-induced promiscuity).[4]

Physicochemical Profile & Solubility Mechanism[2][6][7]

To master the solubility of this compound, one must understand the forces governing its solid-state lattice versus its solvation energy.[1][2][3][4]

Molecular Identity[1][3][4]
  • IUPAC Name: 7-methoxyquinazolin-4(3H)-one[1][2][3][4]

  • Tautomeric Note: While often requested as the "1H" tautomer, the compound predominantly exists as the 3H-lactam (keto form) in the solid state and neutral solution. The "1H" designation often refers to the transient tautomer or is used interchangeably in loose nomenclature.[3][4]

  • Molecular Weight: 176.17 g/mol [3][4][6]

  • LogP (Calculated): ~0.9 – 1.2 (Moderately lipophilic)[2][4]

  • pKa:

    • Basic N1: ~1.5 – 2.5 (Protonation requires strong acid)[2][4]

    • Acidic N3-H: ~9.5 – 10.5 (Deprotonation requires high pH)[2][4]

The Solubility Dichotomy: DMSO vs. Water
FeatureBehavior in DMSO (Dimethyl Sulfoxide)Behavior in Water (pH 7.[3][4][7]4)
Solubility Limit High (>20 mg/mL; ~100 mM)Very Low (<0.1 mg/mL; <500 µM)
Thermodynamics Exothermic/Favorable: DMSO's high dielectric constant and strong dipole disrupt the intermolecular hydrogen bonds (N-H[1][2][3][4][8]···O) holding the crystal lattice together.[3][4] DMSO acts as a strong H-bond acceptor for the N3-H.Endothermic/Unfavorable: The hydrophobic effect dominates.[1][2][3][4] The planar aromatic core disrupts the hydrogen-bonding network of water (entropic penalty).[1][2][3][4] The lattice energy of the crystal is higher than the hydration energy.[3][4]
State Stable, molecularly dispersed solution.[4]Prone to aggregation, micro-crystallization, and colloidal formation.
Visualizing the Solvation Mechanism

The following diagram illustrates why DMSO successfully solvates the molecule while water forces it into aggregation.

SolubilityMechanism cluster_Solid Solid State (Crystal Lattice) cluster_DMSO Solvation in DMSO cluster_Water Interaction with Water (pH 7) Crystal Stacked Planar Dimers (Intermolecular H-Bonds) DMSO_Mech Mechanism: DMSO Oxygen accepts H-bond from N3-H Dipole-Dipole interaction with Aromatic Ring Crystal->DMSO_Mech Solvent Penetration Water_Mech Mechanism: Hydrophobic Effect forces molecules together Water network exclusion Crystal->Water_Mech Surface Contact Result_DMSO Stable Molecular Dispersion (High Solubility) DMSO_Mech->Result_DMSO Result_Water Aggregation / Precipitation (Crash-out) Water_Mech->Result_Water

Figure 1: Mechanistic comparison of 7-methoxy-1H-quinazolin-4-one solvation in DMSO versus Water.

Experimental Protocols

Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Weigh approximately 1.76 mg of 7-methoxy-1H-quinazolin-4-one.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture or HPLC, >99.9%).

    • Note: Avoid DMSO that has been stored loosely capped, as it is hygroscopic.[3][4] Water uptake reduces solubility power.[1][2][3][4]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Result: This yields a 10 mM Master Stock.[1][2][3][4]

    • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.

    • Stability: Stable for >6 months if kept anhydrous.[1][2][3][4]

The "Safe-Dilution" Workflow (Aqueous Assay Prep)

Objective: Dilute the DMSO stock into aqueous buffer without precipitating the compound.[1][2][3][4]

The Critical Error: Adding a large volume of aqueous buffer directly to a high-concentration DMSO drop.[1][2][3][4] This creates a local zone of high water content/high compound concentration, causing immediate precipitation that may not re-dissolve.

Correct Protocol (Step-Wise Dilution):

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM Master Stock 1:10 in pure DMSO to create a 1 mM Working Stock .

  • Final Dilution:

    • Prepare the assay buffer (e.g., PBS pH 7.[4]4) in a vortexing tube.

    • While vortexing the buffer, slowly inject the DMSO Working Stock to the desired final concentration (e.g., 10 µM).

    • Max DMSO Tolerance: Ensure final DMSO concentration is <1% (v/v) to avoid solvent effects on biological targets, though the compound itself is soluble in the DMSO fraction.

Troubleshooting: Detecting "Invisible" Precipitation

Researchers often assume solubility because no visible flakes appear.[1][2][3][4] However, colloidal aggregates (100–1000 nm) can form, inhibiting enzymes non-specifically.

MethodProcedureIndication of Insolubility
Nephelometry Measure light scattering in a plate reader (Absorbance at 600nm or 450nm).[1][2][3][4]Increased baseline absorbance compared to solvent blank.[1][2][3][4]
Dynamic Light Scattering (DLS) Analyze the sample in a cuvette.Detection of particles >10 nm radius.[2][3][4]
Centrifugation Test Spin sample at 15,000 x g for 10 min. Measure supernatant concentration via HPLC/UV.[1][2][3][4]Loss of concentration in supernatant compared to pre-spin sample.[2][3][4]

Workflow Diagram: From Solid to Assay

This flowchart ensures reproducibility and minimizes the risk of experimental artifacts due to solubility issues.

ProtocolWorkflow cluster_Dilution Dilution Strategy Solid Solid Compound (Stored Desiccated) DMSO_Stock Master Stock (DMSO) 10 - 50 mM (Anhydrous) Solid->DMSO_Stock Dissolve & Sonicate Inter_Stock Intermediate Stock (100% DMSO) 1 mM DMSO_Stock->Inter_Stock Dilute in DMSO Assay_Ready Assay Buffer (e.g., PBS + 0.1% DMSO) 1 - 10 µM Inter_Stock->Assay_Ready Slow addition to vortexing buffer Precipitation RISK: Precipitation (Crash-out) Inter_Stock->Precipitation Rapid addition to static buffer Valid Proceed to Assay Assay_Ready->Valid Check Abs @ 600nm

Figure 2: Step-by-step solubilization workflow emphasizing the critical dilution step to avoid precipitation.

References

  • PubChem. 7-Methoxyquinazolin-4(3H)-one Compound Summary. National Center for Biotechnology Information.[1][2][3][4] Available at: [Link][2][4]

  • Li, Di, et al. Equilibrium Solubility, Dissolution Thermodynamics and Preferential Solvation of Gefitinib (Quinazolinone analog) in Aqueous Co-solvent Mixtures. Journal of Chemical Thermodynamics, 2017.[4] (Provides thermodynamic basis for quinazolinone solubility in DMSO/Water mixtures).

  • Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews, 2001.[4] (Foundational text on solubility rules for heterocycles).

  • Gaylord Chemical.Dimethyl Sulfoxide (DMSO) Solubility Data Technical Bulletin. (Authoritative source on DMSO solvent properties).

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 7-methoxy-1H-quinazolin-4-one

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery The quinazolinone core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. Within this class, 7-met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. Within this class, 7-methoxy-1H-quinazolin-4-one (CAS: 16064-24-7) emerges as a particularly valuable intermediate in the synthesis of complex heterocyclic structures.[1] Its strategic functionalization with a methoxy group provides a reactive and versatile starting point for developing novel therapeutic agents, including potent kinase inhibitors, anti-cancer compounds, and antimicrobial agents.[1]

In the rigorous landscape of drug development, the journey from a promising molecular scaffold to a viable clinical candidate is governed by a delicate balance of pharmacodynamic potency and pharmacokinetic viability. The latter is profoundly influenced by the molecule's fundamental physicochemical properties. This guide provides an in-depth analysis of two such critical parameters for 7-methoxy-1H-quinazolin-4-one: its molecular weight and, most importantly, its lipophilicity, quantified by the partition coefficient (logP). Understanding and accurately determining these characteristics are not mere academic exercises; they are foundational pillars that dictate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately shaping its therapeutic potential.[2][3][4]

Core Physicochemical Properties

The foundational step in the characterization of any potential drug candidate is the confirmation of its basic molecular properties. These values serve as the basis for all subsequent experimental and computational analyses.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[5]
Molecular Weight 176.17 g/mol [5]
Computed logP 0.9317[5]

The Imperative of Lipophilicity (logP) in Drug Design

Lipophilicity is arguably the most critical physicochemical property influencing a drug's behavior in the body.[6] It is a key determinant of a molecule's ability to cross biological membranes, its distribution throughout bodily tissues, and its susceptibility to metabolic processes.[][8]

  • Absorption & Permeability: For oral drug candidates, sufficient lipophilicity is required to traverse the lipid-rich membranes of the gastrointestinal tract.[]

  • Distribution: The extent to which a compound distributes into tissues versus remaining in systemic circulation is heavily influenced by its lipophilicity.[] Highly lipophilic compounds may accumulate in adipose tissue, which can act as a reservoir, prolonging the drug's half-life but also potentially leading to toxicity.

  • Metabolism & Excretion: More lipophilic drugs are often more readily metabolized by hepatic enzymes (e.g., Cytochrome P450s) as the body attempts to increase their water solubility to facilitate excretion.[3][]

  • Toxicity & Promiscuity: Excessive lipophilicity is a common red flag in drug discovery, often associated with off-target effects, promiscuous binding to various proteins, and increased toxicity.[3][8]

There is compelling evidence that carefully managing lipophilicity within an optimal range (typically a logP between 1 and 3 for many oral drugs) significantly enhances the quality of drug candidates and increases their probability of therapeutic success.[2] The computed logP of ~0.93 for 7-methoxy-1H-quinazolin-4-one places it in a favorable, moderately lipophilic region, suggesting it is a promising starting point for further derivatization. However, computational values necessitate experimental verification.

Methodologies for Accurate logP Determination

An accurate understanding of a compound's logP value is paramount. This is achieved through a combination of robust experimental methods and validated computational models. The choice of method is dictated by the stage of research, available resources, and the required throughput.

Experimental Determination: The Ground Truth

Experimental methods provide the most reliable measure of a compound's lipophilicity.

The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct measurement approach.[9] It involves partitioning a compound between two pre-saturated, immiscible liquid phases: n-octanol (simulating a lipophilic biological membrane) and an aqueous buffer (typically phosphate-buffered saline at pH 7.4 to simulate physiological conditions).

Causality in Protocol Design: The direct measurement of the analyte's concentration in both phases provides a highly accurate and defensible logP value. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would otherwise introduce significant error. The choice of analytical technique (e.g., HPLC-UV) must be sensitive enough to accurately quantify the compound, especially in the phase where its concentration is expected to be low.[9]

Protocol: Shake-Flask logP Determination

  • Solvent Preparation: Prepare a phosphate buffer solution (e.g., 100 mM) at pH 7.4. In a large separation funnel, mix the buffer with an equal volume of n-octanol. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Solution: Prepare a stock solution of 7-methoxy-1H-quinazolin-4-one in n-octanol (pre-saturated with buffer).

  • Partitioning: In a suitable vessel, add a precise volume of the pre-saturated n-octanol containing the test compound and a precise volume of the pre-saturated buffer. The volume ratio is chosen based on the expected logP to ensure a measurable concentration in both phases.[10]

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 18-24 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as reverse-phase HPLC with UV detection.[12]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

For higher throughput screening, reversed-phase HPLC (RP-HPLC) offers a rapid and resource-sparing alternative to the shake-flask method.[13][14] This technique correlates a compound's retention time on a lipophilic stationary phase (e.g., C18) with its logP.

Causality in Protocol Design: The underlying principle is that more lipophilic compounds will have a stronger affinity for the non-polar stationary phase and thus elute later (have a longer retention time) from the column. By creating a calibration curve with a set of reference compounds that have well-established logP values, the logP of an unknown compound can be accurately interpolated from its retention time.[6][15] This method is self-validating through the quality of the calibration curve (linearity, R² value).

Protocol: HPLC-Based logP Estimation

  • System Setup: Use a reliable RP-HPLC system with a C18 column and a UV detector.

  • Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Reference Standards: Select a set of 5-7 commercially available compounds with known, reliable logP values that bracket the expected logP of the test compound.

  • Calibration Curve Generation:

    • Inject each reference standard individually onto the HPLC system and record its retention time (t_R_).

    • Calculate the retention factor, k, for each standard: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

    • Plot the known logP values of the standards against their calculated log k values.

    • Perform a linear regression analysis to generate a calibration equation (logP = m(log k) + c). The correlation coefficient (R²) should be >0.98 for a valid calibration.

  • Sample Analysis: Inject a solution of 7-methoxy-1H-quinazolin-4-one onto the same HPLC system under identical conditions and record its retention time.

  • logP Interpolation: Calculate the log k for the test compound and use the calibration equation to determine its logP value.

Computational Prediction: In Silico First Pass

Before a compound is synthesized, computational models are invaluable for predicting its logP. These in silico methods use the 2D structure of a molecule to estimate its lipophilicity based on various algorithms.[16] Methods are broadly classified into substructure-based approaches (which sum the contributions of individual atoms or fragments) and whole-molecule approaches (which use topological descriptors).[17] The value of 0.9317 for 7-methoxy-1H-quinazolin-4-one was likely derived from such a model, for instance, an atom-additive method like XLogP3.[5][17] While fast and essential for virtual screening, these predictions must always be viewed as estimates pending experimental confirmation.

Workflow for logP Determination

The following diagram illustrates a comprehensive workflow for characterizing the lipophilicity of a novel compound.

LogP_Workflow cluster_0 Computational Assessment (Pre-Synthesis) cluster_1 Experimental Verification (Post-Synthesis) start Novel Compound Structure (7-methoxy-1H-quinazolin-4-one) calc_logp In Silico logP Prediction (e.g., XLogP3, ALOGP) start->calc_logp SMILES input decision High Throughput Screening? calc_logp->decision Proceed to Synthesis & Experimental Validation hplc HPLC-Based Method (Indirect Measurement) decision->hplc Yes shake_flask Shake-Flask Method (Gold Standard) decision->shake_flask No / Final Validation final_logp Validated logP Value hplc->final_logp shake_flask->final_logp

Caption: Workflow for determining the logP of a new chemical entity.

Conclusion

7-methoxy-1H-quinazolin-4-one is a chemical intermediate of significant interest in pharmaceutical research. Its fundamental physicochemical properties, a molecular weight of 176.17 g/mol and a favorable computed logP of ~0.93, establish a solid foundation for its use in drug discovery programs. This guide has detailed the critical importance of lipophilicity and provided robust, self-validating protocols for its experimental determination using both the gold-standard shake-flask method and high-throughput HPLC-based techniques. For researchers and drug development professionals, the rigorous application of these methodologies is not merely a data collection exercise but a critical step in mitigating risk, optimizing compound properties, and ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

  • Title: 7-Methoxy-4(1H)
  • Title: 7-Methoxyquinazolin-4(1H)
  • Title: 16064-24-7 | 7-Methoxyquinazolin-4(3H)
  • Title: 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one Source: PubChem - NIH URL
  • Title: A robust, viable, and resource sparing HPLC-based logP method applied to common drugs Source: International Journal of Pharmaceutics URL
  • Title: 4(1H)
  • Source: Encyclopedia.
  • Title: Multitask machine learning models for predicting lipophilicity (logP)
  • Title: The influence of lipophilicity in drug discovery and design Source: PubMed URL
  • Title: Lipophilicity of Drug Source: BOC Sciences URL
  • Title: Process for the synthesis of substituted quinazolin-4-ones Source: Google Patents URL
  • Title: 6-Methoxy-7-hydroxyquinazolin-4-one Source: PubChem URL
  • Title: Determination of logP coefficients via a RP-HPLC column Source: Google Patents URL
  • Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System Source: Agilent URL
  • Title: Importance of Solubility and Lipophilicity in Drug Development Source: AZoLifeSciences URL
  • Title: Novel Methods for the Prediction of logP, pKa, and logD Source: ACS Publications URL
  • Title: Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Title: A robust, viable, and resource sparing HPLC-based logP method applied to common drugs Source: Simulations Plus URL
  • Title: JPlogP: An improved logP predictor trained using predicted data Source: ResearchGate URL
  • Title: quinazolinone,6,7-DIMETHOXY-4(3H)
  • Title: LogP/D Source: Cambridge MedChem Consulting URL
  • Title: Are Drugs Becoming More Lipophilic Over Time?
  • Title: Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors Source: PMC - NIH URL
  • Title: 7-Methoxy-6-(3-morpholin-4-yl-propoxy)
  • Title: Experimentally determined log P o/w values.
  • Title: Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)
  • Title: Is there enough focus on lipophilicity in drug discovery?
  • Title: HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design Source: Chromatography Online URL
  • Title: LogP-Prediction: Prediction of LogP from SMILES datasets of chemical molecules Source: GitHub URL
  • Title: MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets Source: MDPI URL
  • Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL
  • Title: Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties Source: PubMed Central URL
  • Title: 6,7-Dimethoxy-3H-quinazolin-4-one Source: TCI Chemicals URL

Sources

Exploratory

The 7-Methoxyquinazolin-4(3H)-one Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinazolin-4(3H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] Among its numerous derivatives, 7-methoxyquinazolin-4(3H)-one has emerged as a particularly valuable pharmacophore, serving as a foundational template for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the 7-methoxyquinazolin-4(3H)-one scaffold, delving into its synthesis, diverse biological activities, and the critical role of the 7-methoxy group in modulating its pharmacological profile. We will explore its mechanism of action against various targets, with a particular focus on its anticancer properties through the inhibition of key kinases. Furthermore, this guide will present detailed experimental protocols for its synthesis and a representative biological assay, alongside a discussion of structure-activity relationships (SAR) that are crucial for lead optimization and rational drug design.

Introduction: The Quinazolinone Core and the Significance of the 7-Methoxy Moiety

The quinazolin-4(3H)-one skeleton, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of biologically active compounds.[3] This scaffold is prevalent in both natural products and synthetic molecules, exhibiting a wide array of therapeutic properties, including anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant activities.[1][2] The versatility of the quinazolinone ring system, with its multiple sites for substitution, allows for the fine-tuning of its physicochemical and pharmacological properties.

The introduction of a methoxy group at the 7-position of the quinazolinone core has proven to be a pivotal modification in the design of potent and selective drug candidates. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and its ability to form key interactions with biological targets. Notably, the 7-methoxy group is a key structural feature in several clinically successful drugs, such as the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, highlighting its importance in the field of oncology.[4]

Synthetic Strategies for 7-Methoxyquinazolin-4(3H)-one Derivatives

The synthesis of the 7-methoxyquinazolin-4(3H)-one core can be achieved through several established synthetic routes. A common and efficient method involves the cyclization of an appropriately substituted anthranilic acid derivative. The following protocol outlines a general procedure for the synthesis of the parent 7-methoxyquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 7-Methoxyquinazolin-4(3H)-one

This protocol describes a two-step synthesis starting from 2-amino-4-methoxybenzoic acid.

Step 1: N-Formylation of 2-Amino-4-methoxybenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methoxybenzoic acid (1.0 eq) in an excess of formic acid (e.g., 10 volumes).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water to remove excess formic acid, and dry under vacuum to yield 2-formamido-4-methoxybenzoic acid.

Step 2: Cyclization to 7-Methoxyquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask, suspend the 2-formamido-4-methoxybenzoic acid (1.0 eq) obtained from the previous step in formamide (e.g., 5-10 volumes).

  • Reaction Execution: Heat the mixture to a high temperature (typically 150-180 °C) for 2-4 hours. The reaction can be monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add water to the mixture to precipitate the crude product. Filter the solid, wash thoroughly with water, and then with a cold organic solvent like ethanol or diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 7-methoxyquinazolin-4(3H)-one.[5]

Diagram: Synthetic Workflow for 7-Methoxyquinazolin-4(3H)-one

G A 2-Amino-4-methoxybenzoic Acid B N-Formylation (Formic Acid, Reflux) A->B Step 1 C 2-Formamido-4-methoxybenzoic Acid B->C D Cyclization (Formamide, High Temp.) C->D Step 2 E 7-Methoxyquinazolin-4(3H)-one D->E

Caption: A two-step synthetic route to 7-methoxyquinazolin-4(3H)-one.

Pharmacological Activities and Mechanisms of Action

The 7-methoxyquinazolin-4(3H)-one scaffold has been identified as a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.

Anticancer Activity

The most extensively studied application of 7-methoxyquinazolin-4(3H)-one derivatives is in the field of oncology.[1][6] These compounds have demonstrated potent antiproliferative activity against a variety of cancer cell lines, including those of the lung, breast, colon, and liver.[1][6]

Mechanism of Action: Tyrosine Kinase Inhibition

A primary mechanism through which many 7-methoxyquinazolin-4(3H)-one derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs).[7][8] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of RTK activity is a common hallmark of many cancers.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The 7-methoxyquinazolin-4(3H)-one core is a key component of several potent EGFR inhibitors.[4][7] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.[7] This blockade of EGFR signaling leads to the induction of apoptosis and inhibition of tumor growth.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key regulators of this process. Derivatives of 7-methoxyquinazolin-4(3H)-one have been developed as potent VEGFR-2 inhibitors, thereby functioning as anti-angiogenic agents.[9][10]

Diagram: EGFR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activation EGF EGF EGF->EGFR Inhibitor 7-Methoxyquinazolin-4(3H)-one Derivative Inhibitor->EGFR Inhibition ATP ATP ATP->EGFR P P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a 7-methoxyquinazolin-4(3H)-one derivative.

Other Pharmacological Activities

Beyond their anticancer properties, derivatives of 7-methoxyquinazolin-4(3H)-one have demonstrated potential in other therapeutic areas:

  • Antibacterial Activity: Certain quinazolinone derivatives have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

  • Antiviral and Anti-inflammatory Effects: The quinazolin-4(3H)-one scaffold has been explored for its potential antiviral and anti-inflammatory properties.[1]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical structure influences biological activity and for guiding the design of more potent and selective drug candidates. For 7-methoxyquinazolin-4(3H)-one derivatives, several key structural features have been identified:

  • Position 2 Substitution: Modifications at the 2-position of the quinazolinone ring can significantly impact activity. The introduction of various substituted aryl or heterocyclic rings can lead to enhanced binding affinity with target enzymes.

  • Position 3 Substitution: The N3 position is another critical point for modification. The addition of different functional groups can influence the molecule's overall conformation and its interactions within the active site of a protein.

  • The Role of the 7-Methoxy Group: The methoxy group at the 7-position often plays a crucial role in anchoring the molecule within the active site of kinases through hydrogen bonding or other non-covalent interactions. Its electron-donating nature also influences the electronic properties of the entire ring system.

Compound Target IC50 (µM) Reference
Derivative AEGFR0.05[12]
Derivative BVEGFR-20.29[2]
Derivative CCDK20.15[8]
Derivative DHER20.08[12]

Table 1: Representative Biological Activities of Quinazolin-4(3H)-one Derivatives.

Representative Biological Assay: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of newly synthesized 7-methoxyquinazolin-4(3H)-one derivatives against a target kinase (e.g., EGFR), an in vitro kinase assay is a standard method.

Experimental Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™ Assay)

This protocol provides a general outline for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Materials: Recombinant human EGFR kinase, GFP-tagged substrate peptide, LanthaScreen™ Tb-anti-pTyr antibody, ATP, test compounds (dissolved in DMSO), assay buffer.

  • Assay Plate Preparation: Serially dilute the test compounds in DMSO and then in the assay buffer to achieve the desired final concentrations. Add the diluted compounds to the wells of a low-volume 384-well plate.

  • Kinase Reaction: Add the EGFR kinase and the GFP-substrate mixture to the wells. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA and the Tb-anti-pTyr antibody. Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for GFP and 495 nm for Terbium).

  • Data Analysis: Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: TR-FRET Kinase Assay Workflow

G A Prepare Serial Dilutions of Test Compound B Add Kinase, Substrate, and Test Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at RT C->D E Stop Reaction (EDTA + Tb-Antibody) D->E F Incubate for Antibody Binding E->F G Read Plate (TR-FRET Reader) F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The 7-methoxyquinazolin-4(3H)-one scaffold continues to be a highly attractive and versatile pharmacophore in drug discovery. Its proven success in targeting a range of biological entities, particularly protein kinases, underscores its therapeutic potential. Future research in this area will likely focus on the design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this scaffold for new therapeutic applications beyond oncology, such as in the treatment of infectious and inflammatory diseases, also represents a promising avenue for future investigation. The integration of computational drug design approaches with traditional medicinal chemistry will undoubtedly accelerate the discovery and development of the next generation of drugs based on this privileged structural motif.

References

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). PMC. [Link]

  • Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. (2021). PubMed. [Link]

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. (2006). LOCKSS. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). PMC - PubMed Central. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). PMC. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). MDPI. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PMC - NIH. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). PMC. [Link]

  • Preparation method of quinazoline-4(3H)-ketone and application.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). PMC - NIH. [Link]

  • Several 4(3H)-quinazolinone derivatives with pharmacological activities. ResearchGate. [Link]

  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. (2025). Arabian Journal of Chemistry. [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. [Link]

  • Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. ResearchGate. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. [Link]

  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]

  • Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. PubMed. [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Ligand-based drug design of quinazolin-4(3H)-ones as breast cancer inhibitors using QSAR modeling, molecular docking, and pharmacological profiling. ResearchGate. [Link]

  • Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity. ResearchGate. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. ResearchGate. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

Sources

Foundational

difference between 6-methoxy and 7-methoxy quinazolinone isomers

This guide details the technical distinctions between 6-methoxy and 7-methoxy quinazolinone isomers, focusing on their synthesis, spectroscopic identification, and medicinal chemistry applications.[1] Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical distinctions between 6-methoxy and 7-methoxy quinazolinone isomers, focusing on their synthesis, spectroscopic identification, and medicinal chemistry applications.[1]

Executive Summary

The quinazolin-4(3H)-one scaffold is a "privileged structure" in drug discovery, serving as the core for numerous kinase inhibitors (e.g., Idelalisib), sedatives, and antimicrobial agents.[1] The regiochemistry of substituents on the benzenoid ring—specifically the methoxy group at position 6 versus position 7—dictates profound differences in synthetic accessibility , electronic character (reactivity) , metabolic fate , and ligand-protein binding modes .[1]

  • 6-Methoxy Isomer: Typically associated with improved solvent exposure in enzyme pockets; often the site for solubilizing tails (e.g., Gefitinib).[1]

  • 7-Methoxy Isomer: chemically more reactive toward nucleophilic aromatic substitution (

    
    ); often serves as a hydrophobic "anchor" in ATP-binding pockets.[1]
    

Chemical & Structural Properties[1][2][3][4]

Electronic Effects & Reactivity

The positioning of the methoxy group creates distinct electronic environments due to resonance donation into the pyrimidine ring.

  • 7-Methoxy (C7-OMe): The oxygen lone pair at C7 can donate electron density into the ring system, but the C7 position itself is highly activated for nucleophilic attack if a leaving group (like fluorine) is present.[1] In

    
     reactions, the order of reactivity for displacement by methoxide is 7 > 5 > 6 > 8 .[1][2] This makes the 7-position the "soft spot" for chemical modification but also a potential site for metabolic instability.
    
  • 6-Methoxy (C6-OMe): The 6-position is electronically distinct. It is para to the C4-carbonyl (or C4-amino in kinase inhibitors). Substituents here have a direct resonance pathway to the N1 nitrogen, influencing the basicity of the pyrimidine ring more strongly than C7 substituents.

Structural Vectors

In the context of ATP-competitive inhibition (e.g., EGFR, VEGFR):

  • 6-Vector: Points towards the solvent front . This is why bulky solubilizing groups (like the morpholine-propoxy group in Gefitinib) are attached at C6.[1]

  • 7-Vector: Points towards the ribose-binding pocket or a hydrophobic shelf. Large groups here are often sterically disallowed, favoring small groups like methoxy or ethoxy.[1]

Synthetic Pathways (Regioselective Routes)[1]

Discriminating between isomers begins with the selection of the correct anthranilic acid precursor.

Synthesis of 6-Methoxyquinazolin-4(3H)-one[1][6][7]
  • Precursor: 2-Amino-5-methoxybenzoic acid.

  • Mechanism: Cyclization with formamide or formamidine acetate.

  • Notes: This route is robust. The 5-methoxy group in the starting material becomes the 6-methoxy group in the quinazoline product due to ring numbering conventions.

Synthesis of 7-Methoxyquinazolin-4(3H)-one
  • Precursor: 2-Amino-4-methoxybenzoic acid.

  • Mechanism: Cyclization with formamide.

  • Notes: Alternatively synthesized via the "Isovanillin Route" (common in industrial patents for Gefitinib intermediates), which involves nitration of isovanillin, reduction, and cyclization.[1]

Visualization of Synthetic Logic

SynthesisPathways Start6 2-Amino-5-methoxybenzoic acid Cyclization Cyclization (Formamide, 140°C) Start6->Cyclization Start7 2-Amino-4-methoxybenzoic acid Start7->Cyclization Prod6 6-Methoxyquinazolin-4(3H)-one (Solvent Vector) Cyclization->Prod6 From 5-OMe precursor Prod7 7-Methoxyquinazolin-4(3H)-one (Hydrophobic Anchor) Cyclization->Prod7 From 4-OMe precursor

Figure 1: Divergent synthetic pathways for 6- and 7-methoxy isomers based on anthranilic acid precursors.

Spectroscopic Differentiation (NMR)[1][8]

Distinguishing these isomers by


 NMR is straightforward if one analyzes the shielding patterns of the aromatic protons.
Proton Assignment Logic

The methoxy group is an electron-donating group (EDG) that shields (moves upfield) ortho and para protons.[1]

Feature6-Methoxy Isomer 7-Methoxy Isomer
H5 Proton Shielded (Ortho to OMe). Appears as a doublet (small coupling to H7) around 7.5 - 7.6 ppm .[1]Deshielded. Ortho to C4=O, meta to OMe. Appears downfield around 8.0 - 8.2 ppm .
H8 Proton Deshielded. Meta to OMe. Appears as a doublet around 7.6 - 7.8 ppm .Shielded (Ortho to OMe). Appears upfield around 7.0 - 7.2 ppm .[1]
H2 Proton Singlet ~8.0 ppm (unaffected).[1]Singlet ~8.0 ppm (unaffected).[1]
Coupling H5 couples with H7 (

Hz). H7 couples with H8 (

Hz).[1]
H5 couples with H6 (

Hz).[1] H6 couples with H8 (

Hz).[1]

Diagnostic Rule: If the most downfield aromatic proton (excluding H2) is a doublet with large coupling (


 Hz), it is likely H5 in the 7-methoxy isomer .[1] If the most downfield proton is a narrow doublet or singlet, it is likely H2 , and the H5 has been shifted upfield, indicating the 6-methoxy isomer .[1]

Biological & Pharmacological Implications[1][4][9][10]

Structure-Activity Relationship (SAR)

In kinase inhibitors (e.g., EGFR inhibitors like Erlotinib), the 6,7-dimethoxy motif is common.[1] However, when dissecting the roles:

  • 6-OMe: Often replaced by solubilizing groups (e.g., morpholine-propoxy).[1] The 6-position projects into the solvent channel. Retaining a methoxy here maintains electron density but does not utilize the space for physicochemical optimization.

  • 7-OMe: Often critical for hydrophobic van der Waals interactions with residues like Leu718 or Val726 in the EGFR active site. Loss of the 7-methoxy group (or replacement with a polar group) often leads to a significant drop in potency (

    
     increases).[1]
    
Metabolic Stability[1][2][11]
  • O-Demethylation: Both isomers are susceptible to CYP450-mediated O-demethylation (primarily CYP3A4 and CYP1A2).[1]

  • Regioselectivity: In 6,7-dimethoxy substrates, the 7-methoxy group is often demethylated more rapidly than the 6-methoxy group. This is observed in the metabolism of compounds like scoparone and certain quinazoline drugs. This makes the 7-position a "metabolic soft spot."

    • Strategy: To improve metabolic stability, medicinal chemists often replace the 7-OMe with a fluorine or chlorine atom (bioisostere) to block metabolism while retaining lipophilicity.[1]

Experimental Protocols

Protocol A: Synthesis of 6-Methoxyquinazolin-4(3H)-one
  • Reagents: 2-Amino-5-methoxybenzoic acid (1.67 g, 10 mmol), Formamidine acetate (1.56 g, 15 mmol), 2-Methoxyethanol (10 mL).[1]

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Reflux at 125°C for 12 hours under inert atmosphere (

      
      ).
      
    • Cool to room temperature. The product will precipitate.

    • Pour into ice-water (50 mL) and stir for 30 min.

    • Filter the solid, wash with water and cold ethanol.[1]

  • Yield: Typically 75-85%. White/off-white solid.[3][4]

  • Validation: Check

    
     NMR for H5 doublet at ~7.5 ppm.
    
Protocol B: Synthesis of 7-Methoxyquinazolin-4(3H)-one
  • Reagents: 2-Amino-4-methoxybenzoic acid (1.67 g, 10 mmol), Formamide (5 mL).

  • Procedure:

    • Heat the mixture at 140-150°C for 6 hours. (Note: Higher temp required for formamide vs formamidine acetate).[1]

    • Cool reaction mixture; product crystallizes upon cooling.

    • Dilute with ethanol (10 mL) to break up the mass.[1]

    • Filter and recrystallize from ethanol/DMF.

  • Yield: Typically 60-70%.

  • Validation: Check

    
     NMR for H5 doublet at ~8.1 ppm (deshielded).
    

References

  • Synthesis and Reactivity of Quinazolinones

    • Connolly, D. J., et al.[1] "Synthesis of quinazolin-4(3H)-ones." Tetrahedron 61.43 (2005): 10153-10202.[1] [1]

  • NMR Characterization & Shielding

    • Pretsch, E., et al.[1] "Structure Determination of Organic Compounds."[1] Springer (2009).[1] (General reference for chemical shift rules).

  • Metabolic Regioselectivity (Scoparone/Quinazolines)

    • Muller-Enoch, D., et al.[1] "Regioselective O-demethylation of scoparone." PubMed.

  • EGFR Inhibitor Binding Modes

    • Stamos, J., et al.[1] "Crystal structure of the EGFR kinase domain alone and in complex with lapatinib." Journal of Biological Chemistry (2002).[1]

  • Gefitinib/Erlotinib Synthesis

    • Chandregowda, V., et al.[1] "One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones."[1] Heterocycles (2007).[1][5]

Sources

Protocols & Analytical Methods

Method

microwave-assisted cyclization of 7-methoxyquinazolin-4(3H)-one

Application Note: Accelerated Synthesis of 7-Methoxyquinazolin-4(3H)-one via Microwave-Assisted Niementowski Cyclization Abstract This application note details a robust, high-yield protocol for the synthesis of 7-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Synthesis of 7-Methoxyquinazolin-4(3H)-one via Microwave-Assisted Niementowski Cyclization

Abstract

This application note details a robust, high-yield protocol for the synthesis of 7-methoxyquinazolin-4(3H)-one , a critical pharmacophore in medicinal chemistry (e.g., EGFR inhibitors).[1] Utilizing microwave irradiation to drive the classical Niementowski reaction, this method reduces reaction times from hours to minutes while significantly improving yield and purity profiles compared to conventional thermal heating.[2][3]

Introduction: The Strategic Scaffold

The quinazolin-4(3H)-one moiety is a "privileged structure" in drug discovery, serving as the core scaffold for numerous bioactive compounds, including the anticancer agent Gefitinib (Iressa) . Specifically, the 7-methoxy substitution pattern is pivotal for tuning the electronic properties and solubility of kinase inhibitors.

The Challenge: The conventional synthesis (Niementowski reaction) typically involves the fusion of anthranilic acid derivatives with amides at high temperatures (180–200 °C) for extended periods (4–48 hours). These harsh conditions often lead to:

  • Thermal decomposition of sensitive substrates.

  • Low yields due to sublimation of precursors.

  • Tedious work-up procedures to remove tarry by-products.

The Solution: Microwave-assisted organic synthesis (MAOS) overcomes these barriers by providing direct, volumetric heating. The "specific microwave effect" lowers the activation energy barrier, facilitating the rapid cyclocondensation of 2-amino-4-methoxybenzoic acid with formamide to yield the target quinazolinone in high purity.

Retrosynthetic Strategy & Mechanism

The synthesis relies on the condensation of 4-methoxyanthranilic acid with formamide. The mechanism proceeds via an initial amidation followed by an intramolecular cyclodehydration.

Reaction Scheme:

  • Nucleophilic Attack: The amino group of the anthranilic acid attacks the formamide carbonyl.

  • Cyclization: Intramolecular attack of the amide nitrogen on the carboxylic acid carbonyl (or activated intermediate).

  • Dehydration: Loss of water and ammonia to aromatize the pyrimidine ring.

ReactionMechanism Precursor 2-Amino-4-methoxybenzoic Acid + Formamide Intermediate Intermediate (Amidine/Amide) Precursor->Intermediate Amidation Transition Cyclodehydration (MW Irradiation) Intermediate->Transition Ring Closure Product 7-Methoxyquinazolin-4(3H)-one Transition->Product -H2O, -NH3

Figure 1: Mechanistic pathway for the microwave-assisted Niementowski cyclization.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Amino-4-methoxybenzoic acid (98% purity).

    • Formamide (Reagent grade, excess acts as solvent/reactant).

    • Ammonium Acetate (Catalyst, optional but recommended).

    • Ethanol (for work-up).[4][5][6]

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

    • 10 mL or 30 mL pressure-rated reaction vials with snap-caps.

    • Magnetic stir bars.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Weigh 1.0 mmol (167 mg) of 2-amino-4-methoxybenzoic acid into a 10 mL microwave reaction vial.

  • Add 5.0 equivalents (approx. 0.2 mL) of Formamide. Note: Formamide acts as both reactant and solvent (dielectric heating medium).

  • (Optional) Add 0.1 mmol of Ammonium Acetate to catalyze the dehydration step.

  • Add a magnetic stir bar and seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

ParameterSettingRationale
Mode Dynamic (Standard)Allows power fluctuation to maintain temp.
Temperature 150 °COptimal for cyclization without charring.
Hold Time 10:00 (mm:ss)Sufficient for >95% conversion.
Pressure Limit 250 psiSafety cutoff (reaction generates NH3 gas).
Power Max 200 WPrevents temperature overshoot.
Stirring HighEnsures homogenous heat distribution.

Step 3: Work-up and Purification

  • Cooling: Allow the vial to cool to 50 °C using the reactor's compressed air cooling feature.

  • Precipitation: Open the vial (in a fume hood, ammonia gas release) and pour the reaction mixture into 20 mL of ice-cold water .

  • Crystallization: Stir vigorously for 5-10 minutes. The product will precipitate as an off-white solid.

  • Filtration: Collect the solid via vacuum filtration.

  • Washing: Wash the filter cake with:

    • 2 x 5 mL Cold Water (removes excess formamide).

    • 1 x 5 mL Cold Ethanol (removes unreacted organic impurities).

  • Drying: Dry the solid in a vacuum oven at 60 °C for 2 hours.

Analytical Validation
  • TLC: Silica gel 60 F254; Eluent: Ethyl Acetate/Hexane (7:3).

    • Rf Product: ~0.4 (Fluorescent under UV 254 nm).

  • Melting Point: Expected range 260–265 °C (Lit. value).

  • Appearance: Off-white to pale yellow powder.

Results & Discussion

Thermal vs. Microwave Comparison

The microwave protocol demonstrates a superior efficiency profile compared to traditional reflux methods.

MetricConventional RefluxMicrowave ProtocolImprovement
Temperature 180 °C (Oil Bath)150 °C (Internal)Lower Energy
Time 6–12 Hours10 Minutes36x Faster
Yield 65–75%88–94% Higher Efficiency
Purity (Crude) Low (Requires Column)High (Precipitation only)Simplified Workup
Process Workflow

Workflow Start Start: Mix Precursors MW Microwave Irradiation 150°C, 10 min, 200W Start->MW Cool Cool to 50°C MW->Cool Quench Quench in Ice Water Cool->Quench Filter Vacuum Filtration & Wash (EtOH) Quench->Filter End Final Product: 7-Methoxyquinazolin-4(3H)-one Filter->End

Figure 2: Operational workflow for the microwave-assisted synthesis.

Troubleshooting & Optimization

  • Issue: Incomplete Reaction (TLC shows starting material).

    • Cause: Insufficient power absorption or temperature too low.

    • Fix: Increase temperature to 160 °C or extend hold time to 15 minutes. Ensure the vial volume is appropriate (min 2 mL fill for proper temperature sensing).

  • Issue: Dark/Charred Product.

    • Cause: "Hot spots" or excessive power density.

    • Fix: Reduce Max Power to 150 W. Ensure vigorous stirring. Add 0.5 mL of Ethanol as a co-solvent to moderate heating if using neat formamide.

  • Issue: Low Yield upon Precipitation.

    • Cause: Product solubility in water/formamide mix.

    • Fix: Adjust pH of the quenching water to ~7.0 (neutral). Cool the mixture to 4 °C before filtration.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry URL:[Link]

  • Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Source: Synthetic Communications (via SciSpace) URL:[Link]

  • Convergent microwave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Source: Royal Society of Chemistry (RSC) Advances URL:[Link]

  • Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones. Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

Sources

Application

Niementowski quinazoline synthesis protocol for 7-methoxy derivatives

Application Note: Optimized Niementowski Synthesis of 7-Methoxyquinazolin-4(3H)-one Abstract & Strategic Relevance The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Niementowski Synthesis of 7-Methoxyquinazolin-4(3H)-one

Abstract & Strategic Relevance

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous EGFR inhibitors (e.g., Gefitinib, Erlotinib). The 7-methoxy substitution is particularly critical as it modulates solubility and metabolic stability in these drug classes.

While the classical Niementowski synthesis (fusion of anthranilic acids with amides) is the most direct route, it historically suffers from harsh conditions (180–200°C), low yields, and "tarry" side products, especially when electron-donating groups (EDGs) like methoxy are present.

This guide details an Optimized Protocol that circumvents these pitfalls using microwave-assisted catalysis and alternative electrophiles, ensuring high purity and reproducibility.

Mechanistic Insight & Reaction Pathway

To optimize the reaction, one must understand the failure modes of the classical approach. The reaction proceeds via two key steps:[1]

  • N-Formylation: The aniline nitrogen attacks the formamide.

  • Cyclodehydration: The resulting amide nitrogen attacks the carboxylic acid (or ester) to close the ring.

The Challenge with 7-Methoxy: The starting material, 2-amino-4-methoxybenzoic acid , possesses a methoxy group para to the amine (position 4 relative to carboxyl at 1, amine at 2). This strongly donates electrons, making the amine highly nucleophilic (good for Step 1) but rendering the carboxylic acid less electrophilic (bad for Step 2). This often leads to the isolation of the uncyclized N-formyl intermediate in classical thermal methods.

Mechanistic Pathway Diagram[2]

Niementowski_Mechanism cluster_0 Critical Failure Point Start 2-Amino-4-methoxybenzoic Acid Inter1 Transition State A: Nucleophilic Attack Start->Inter1 Heat/Catalyst Reagent Formamide (Excess) Reagent->Inter1 Inter2 N-Formyl Intermediate (Often Isolated) Inter1->Inter2 - NH₃ Cyclization Cyclodehydration (- H₂O) Inter2->Cyclization Rate Determining Step (Requires High T or Acid Cat.) Product 7-Methoxyquinazolin- 4(3H)-one Cyclization->Product

Figure 1: Reaction pathway highlighting the rate-determining cyclization step, often stalled by the electron-donating methoxy group.

Experimental Protocols

Method A: Microwave-Assisted Ammonium Acetate Protocol (Recommended)

Best for: High throughput, library generation, high yield (85-95%).

This method utilizes ammonium acetate not just as a reagent but as a dual-activation catalyst, buffering the reaction and facilitating the difficult cyclodehydration step at lower bulk temperatures than the classical fusion.

Reagents:

  • Starting Material: 2-Amino-4-methoxybenzoic acid (1.0 equiv)

  • Reagent: Formamide (5.0 equiv)

  • Catalyst: Ammonium Acetate (1.5 equiv)

  • Solvent: None (Neat) or minimal Ethanol for slurry.

Step-by-Step Protocol:

  • Setup: In a 10 mL microwave-safe vial, combine 2-amino-4-methoxybenzoic acid (167 mg, 1.0 mmol), ammonium acetate (115 mg, 1.5 mmol), and formamide (200 µL, ~5.0 mmol).

  • Irradiation: Cap the vial and place in a single-mode microwave reactor.

    • Ramp: 2 minutes to 140°C.

    • Hold: 15 minutes at 140°C (High absorption setting).

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Workup: Allow the vial to cool to 50°C. The product often precipitates directly.

  • Precipitation: Add 5 mL of ice-cold water to the reaction mixture and sonicate for 2 minutes.

  • Filtration: Filter the solid under vacuum. Wash the cake sequentially with:

    • Water (2 x 5 mL)

    • Cold Ethanol (1 x 2 mL)

    • Diethyl Ether (1 x 5 mL)

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: 88-92% (Off-white solid).

Method B: Modified Classical Thermal (Scale-Up)

Best for: Multi-gram synthesis where microwave reactors are size-limited.

To avoid the "tar" associated with 190°C fusion, this protocol uses Formamidine Acetate instead of formamide. Formamidine is a more potent electrophile, allowing the reaction to proceed in refluxing alcohol.

Reagents:

  • 2-Amino-4-methoxybenzoic acid (10 g, 60 mmol)

  • Formamidine Acetate (9.3 g, 90 mmol, 1.5 equiv)

  • 2-Methoxyethanol (100 mL) [High boiling point solvent]

Step-by-Step Protocol:

  • Charging: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add the starting acid and 2-methoxyethanol.

  • Addition: Add formamidine acetate in one portion.

  • Reflux: Heat the mixture to reflux (approx. 124°C) under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material spot (R_f ~0.3) should disappear within 4–6 hours.

  • Cooling: Cool the mixture slowly to room temperature, then to 0°C in an ice bath.

  • Isolation: The product will crystallize out.[2] Filter and wash with cold isopropanol.

Expected Yield: 75-80%.

Comparison of Methods (Data Summary)

ParameterClassical Fusion (Niementowski)Microwave (Method A)Formamidine Reflux (Method B)
Temperature 180–200°C140°C125°C
Time 4–12 Hours15–20 Minutes4–6 Hours
Reagent Formamide (Excess)Formamide + NH₄OAcFormamidine Acetate
Yield 40–55% (Variable)85–95%75–80%
Purity Low (Requires Column)High (Precipitation)High (Crystallization)
Scalability HighLow (Batch limited)High

Troubleshooting & Optimization Workflow

The following decision tree helps operators navigate common issues such as incomplete cyclization or low yield.

Troubleshooting_Workflow Problem Issue Detected CheckTLC Check TLC/LCMS: Is Intermediate Present? Problem->CheckTLC Incomplete Yes: N-Formyl species (M+28) observed CheckTLC->Incomplete NoReaction No: Only Starting Material CheckTLC->NoReaction Impure No: Product + Black Tar CheckTLC->Impure Sol_Cyclize Action: Increase Temp or Add Acid Catalyst (p-TsOH or Acetic Acid) Incomplete->Sol_Cyclize Sol_Activate Action: Switch to Formamidine Acetate (Better Electrophile) NoReaction->Sol_Activate Sol_Temp Action: Reduce Temp, Use Inert Atmosphere, Switch to Microwave Impure->Sol_Temp

Figure 2: Troubleshooting logic for 7-methoxyquinazolinone synthesis.

Key Troubleshooting Notes:

  • Incomplete Cyclization: If LCMS shows a mass of M+28 (Formylated intermediate), the ring did not close. Solution: Add 5% acetic acid to the reaction or increase reaction time.

  • Sublimation: Formamide decomposes and sublimes at high temperatures. Ensure the condenser is efficient or use a sealed vessel (Microwave).

  • Color: Pure 7-methoxyquinazolin-4(3H)-one should be white or pale cream. A yellow/brown color indicates oxidation of the electron-rich aromatic ring. Use nitrogen sparging.

References

  • Niementowski, S. (1895).[3] Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51, 564–572.[3]

  • Alexandre, F.-R., et al. (2003). Microwave-assisted Niementowski synthesis of quinazolin-4(3H)-ones. Tetrahedron Letters, 44(24), 4455-4458.

  • Chandrika, P. M., et al. (2008). Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity. Journal of Chemical and Pharmaceutical Research.
  • Bhat, B. A., et al. (2021).[4] Green synthesis of quinazolin-4(3H)-ones: A review. Synthetic Communications.

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from 2-aminoarenes and formamide using a microwave reactor. Journal of Organic Chemistry.

Sources

Method

Application Note &amp; Protocol: Strategic Chlorination of 7-methoxy-1H-quinazolin-4-one with Phosphorus Oxychloride (POCl₃)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview and a field-proven protocol for the chlorination of 7-methoxy-1H-quinazolin-4-one to produce 4-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and a field-proven protocol for the chlorination of 7-methoxy-1H-quinazolin-4-one to produce 4-chloro-7-methoxyquinazoline, a critical intermediate in the synthesis of numerous pharmacologically active molecules, including tyrosine kinase inhibitors.

Introduction: The Strategic Importance of 4-Chloroquinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of several approved drugs. The conversion of a 4-quinazolinone to its corresponding 4-chloro derivative is a pivotal synthetic step. This transformation activates the C4 position for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains to build molecular diversity and modulate biological activity.[1] The target molecule, 4-chloro-7-methoxyquinazoline, is a key precursor for kinase inhibitors like Gefitinib and Erlotinib, which are used in cancer therapy.[2][3]

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy.[4] However, the reaction is complex and involves hazardous materials, necessitating a deep understanding of the underlying mechanism and strict adherence to safety protocols for a successful and safe outcome.

Reaction Mechanism and Scientific Rationale

The chlorination of a quinazolinone with POCl₃ is not a simple dehydration-chlorination. It proceeds through a distinct two-stage mechanism that can be controlled by temperature and the presence of a base.[5] Understanding this pathway is crucial for optimizing the reaction and minimizing side products.

Stage 1: Base-Mediated Phosphorylation (Low Temperature) The reaction is initiated by the nucleophilic attack of the quinazolinone's carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃. This initial step is greatly facilitated by a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N). The base deprotonates the N1-H of the quinazolinone, increasing its nucleophilicity. This phosphorylation occurs readily at lower temperatures (e.g., < 25 °C) and results in the formation of an O-phosphorylated intermediate.[5][6]

Causality: Performing this initial step under basic conditions at a controlled low temperature is critical to prevent the formation of "pseudodimers," which can arise from the reaction of the phosphorylated intermediate with unreacted starting material.[5]

Stage 2: Thermally-Induced Chlorination (High Temperature) The O-phosphorylated intermediate serves as an excellent leaving group. Upon heating (typically 70-90 °C), a chloride ion (Cl⁻), present in the reaction mixture from POCl₃, acts as a nucleophile. It attacks the C4 position of the quinazoline ring, leading to the displacement of the dichlorophosphate group and the formation of the desired 4-chloro-7-methoxyquinazoline.[5]

Authoritative Grounding: This mechanistic pathway, involving distinct phosphorylation and chlorination steps, has been elucidated through kinetic analysis and NMR studies, providing a robust framework for rational protocol design.[5]

G cluster_0 Stage 1: Phosphorylation (< 25°C) cluster_1 Stage 2: Chlorination (70-90°C) A 7-methoxy-1H- quinazolin-4-one Intermediate O-Phosphorylated Intermediate A->Intermediate Nucleophilic Attack POCl3 POCl3 POCl3->Intermediate Base Tertiary Amine (e.g., DIPEA) Base->A Deprotonation Product 4-chloro-7-methoxy- quinazoline Intermediate->Product SNAr Attack Chloride Cl⁻ Chloride->Product LeavingGroup Dichlorophosphate Leaving Group Product->LeavingGroup

Caption: Reaction mechanism for POCl₃-mediated chlorination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and emphasizing safety.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Molar RatioTypical Quantity (for 10 mmol scale)Notes
7-methoxy-1H-quinazolin-4-one176.171.0 eq1.76 gEnsure starting material is dry.
Phosphorus Oxychloride (POCl₃)153.333.0 - 5.0 eq4.6 - 7.7 g (3.0 - 5.0 mL)Use a fresh, unopened bottle or freshly distilled. POCl₃ is highly corrosive and water-reactive.[6][7]
N,N-Diisopropylethylamine (DIPEA)129.241.2 eq2.1 mLActs as a non-nucleophilic base and HCl scavenger.
Toluene--20 mLAnhydrous solvent.
Dichloromethane (DCM)--As neededFor extraction.
Saturated NaHCO₃ solution--As neededFor work-up neutralization.
Brine--As neededFor washing.
Anhydrous Na₂SO₄ or MgSO₄--As neededFor drying organic layer.
Critical Safety Precautions
  • POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing HCl gas. [8][9] All operations must be conducted in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (butyl rubber or laminate), a lab coat, and chemical splash goggles with a face shield.

  • Ensure an emergency eyewash station and safety shower are immediately accessible.[9]

  • The quenching of POCl₃ is extremely exothermic and can lead to a runaway reaction if not controlled.[10] Follow the work-up procedure precisely.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a bubbler or a drying tube), and a dropping funnel, add 7-methoxy-1H-quinazolin-4-one (1.0 eq, 1.76 g) and anhydrous toluene (20 mL).

    • Begin stirring to create a suspension.

    • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq, 2.1 mL) to the suspension.

  • Phosphorylation (Low Temperature):

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq, 3.0 mL) dropwise via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The reaction mixture should become a clearer, more homogeneous solution.

  • Chlorination (High Temperature):

    • Heat the reaction mixture to 85-90 °C using an oil bath.

    • Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 3-5 hours.

  • Work-up and Quenching (CRITICAL SAFETY STEP):

    • Once the reaction is complete, cool the mixture to room temperature.

    • CAUTION: Do not quench the reaction by adding water directly to the flask. A controlled "reverse quench" is the safest method.[10][11]

    • In a separate, larger flask equipped with a mechanical stirrer, prepare a mixture of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution (approx. 200 mL).

    • Very slowly, transfer the reaction mixture into the vigorously stirred ice/bicarbonate slurry. This must be done portion-wise or via a dropping funnel to control the exothermic reaction and gas evolution (HCl neutralization).

    • After the addition is complete, continue to stir the mixture for 30 minutes until all gas evolution has ceased. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Extraction and Isolation:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the product with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers and wash with water (1 x 50 mL), followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can yield the pure product.[12]

G A Setup Flame-dried 3-neck flask. Add quinazolinone, toluene, DIPEA. B Phosphorylation Cool to 0°C. Add POCl₃ dropwise (T < 10°C). Stir at RT for 1h. A->B C Chlorination Heat to 85-90°C. Monitor by TLC (3-5h). B->C D Cool to RT C->D E Reverse Quench (Critical) Slowly add reaction mixture to ice-cold sat. NaHCO₃ solution. D->E F Extraction Extract with DCM (3x). Wash with H₂O, Brine. E->F G Drying & Concentration Dry over Na₂SO₄. Concentrate via rotovap. F->G H Purification Column Chromatography or Recrystallization. G->H I Pure Product 4-chloro-7-methoxyquinazoline H->I

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction Stalls / Incomplete Conversion 1. Inactive POCl₃ due to moisture.[6]2. Insufficient heating time or temperature.1. Use a fresh bottle of POCl₃ or distill before use.2. Ensure the internal reaction temperature reaches the target and extend the reaction time, monitoring by TLC.
Low Yield 1. Formation of side products (e.g., pseudodimers).2. Inefficient extraction.3. Product loss during work-up (hydrolysis of the chloro group).1. Ensure the initial phosphorylation step is done at low temperature (<10°C) in the presence of base.[5]2. Perform multiple extractions with DCM.3. Keep the work-up temperature low (use plenty of ice) and process quickly.
Violent/Uncontrolled Quench 1. Adding water directly to the reaction mixture.2. Quenching too quickly.1. Always use the reverse quench method described.2. Add the reaction mixture to the quenching solution very slowly with vigorous stirring and external cooling.[10]
Product is an oil or difficult to crystallize 1. Presence of impurities.2. Residual solvent.1. Purify via column chromatography.2. Ensure complete removal of solvent under high vacuum. Try co-evaporation with a different solvent like hexanes.

Conclusion

The chlorination of 7-methoxy-1H-quinazolin-4-one with POCl₃ is a robust and essential transformation for the synthesis of valuable pharmaceutical intermediates. Success hinges on a clear understanding of the two-stage reaction mechanism and an unwavering commitment to safety, particularly during the quenching of excess POCl₃. By controlling the reaction temperature and utilizing a base to mediate the initial phosphorylation, high yields of the desired 4-chloro-7-methoxyquinazoline can be reliably and safely achieved.

References

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Google Patents.
  • Google Patents. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • National Center for Biotechnology Information. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Wikipedia. Phosphoryl chloride. [Link]

  • YouTube. DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. [Link]

  • Royal Society of Chemistry. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • PubMed. POCl3 chlorination of 4-quinazolones. [Link]

  • Google Patents. WO2004024703A1 - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • New Jersey Department of Health. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. [Link]

  • Oreate AI. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. [Link]

  • National Center for Biotechnology Information. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. [Link]

  • The Paton Group. Phosphorus Oxychloride - Common Organic Chemistry. [Link]

  • Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • HETEROCYCLES. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ResearchGate. How can I properly quench POCl3?. [Link]

Sources

Application

Application Note: High-Purity Recrystallization of 7-Methoxyquinazolin-4(3H)-one

The following Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 7-methoxyquinazolin-4(3H)-one (CAS: 16064-24-7), a critical pharmacophore in the synthesis of EG...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 7-methoxyquinazolin-4(3H)-one (CAS: 16064-24-7), a critical pharmacophore in the synthesis of EGFR inhibitors like Gefitinib.[1][2][3]

Executive Summary & Compound Profile

The purity of 7-methoxyquinazolin-4(3H)-one is the rate-limiting quality factor in downstream API synthesis.[1][2][3] As a planar, electron-deficient heterocycle, it exhibits strong intermolecular ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-

stacking, resulting in a high melting point (>250°C) and poor solubility in standard organic solvents.[2]

This protocol details a thermodynamically controlled recrystallization designed to remove two specific classes of impurities:[1][2]

  • Regioisomers: 5-methoxy or 8-methoxy isomers (trace byproducts from nitration/cyclization).[1][2][3]

  • Unreacted Precursors: 2-amino-4-methoxybenzoic acid or formamide derivatives.[1][2][3]

Physicochemical Profile
PropertyDataNotes
CAS Number 16064-24-7
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 176.17 g/mol
Melting Point 256–258 °C Literature varies (244–258°C); higher range indicates higher purity.[3][4]
Solubility (RT) DMSO (High), DMF (High), EtOH (Low), Water (Insoluble)
pKa ~7.10 (Predicted)Weakly acidic N-H proton.[1][2][3]

Solvent Selection Strategy

The choice of solvent is dictated by the "High-Melting Heterocycle" rule: Solubility must be induced by disrupting intermolecular H-bonds at high temperatures, without degrading the methoxy ether linkage.[1][2][3]

Primary System: Ethanol (EtOH) / Water[1][2][5]
  • Mechanism: Ethanol solubilizes the organic core at reflux (78°C), while water acts as an antisolvent to lower the dielectric constant upon cooling, forcing precipitation.[1][2]

  • Pros: "Green" solvent class, easy removal (low BP), minimal risk of ether cleavage.[1][2]

  • Cons: Requires high dilution (approx. 20-30 volumes) due to low solubility.[1][2]

Alternative System: Glacial Acetic Acid (AcOH) / Water[1][2]
  • Mechanism: AcOH protonates the N-3 position or forms H-bonds with the carbonyl, drastically increasing solubility.[1][2][3] Water is added to the hot solution to reach saturation.[1][2]

  • Pros: Extremely high recovery yield; low solvent volume required (5-10 volumes).[1][2][3]

  • Cons: Traces of acid must be rigorously removed to prevent interference in subsequent coupling reactions (e.g., chlorination with

    
    ).
    

Detailed Experimental Protocol

Safety Warning: Quinazolinones are bioactive intermediates.[1][2][3][5] Wear full PPE.[1][2][3] Perform all steps in a fume hood. Glacial acetic acid is corrosive.[2][3]

Method A: The Ethanol Reflux (Recommended for >95% Purity Feeds)[1][2]
Step 1: Dissolution[1][2][3][6][7]
  • Charge a round-bottom flask (RBF) with 10.0 g of crude 7-methoxyquinazolin-4(3H)-one.

  • Add 200 mL of Ethanol (absolute).

  • Heat the suspension to reflux (80°C) with vigorous magnetic stirring.

  • Observation: The solid will likely not dissolve completely yet.[1][2]

  • Slowly add DMF (Dimethylformamide) dropwise through the condenser until the solution becomes clear. Note: Usually 5-10% v/v DMF is sufficient to break the crystal lattice.[1][3]

Step 2: Hot Filtration (Critical)[1][2]
  • While maintaining reflux, add 0.5 g of Activated Carbon to adsorb colored impurities.[1][2] Stir for 10 minutes.

  • Prepare a pre-heated Büchner funnel with a celite pad.

  • Filter the hot solution rapidly into a clean, pre-heated Erlenmeyer flask.

    • Why? If the filtrate cools during this step, the product will crash out on the filter paper, leading to yield loss.[1][2]

Step 3: Crystallization[1][2]
  • Reheat the filtrate to dissolve any premature precipitate.[1][2][3]

  • Remove from heat and allow the flask to cool to room temperature undisturbed for 2 hours.

  • Optional: Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation[1][2][3]
  • Filter the white crystalline needles using vacuum filtration.[1][2][3]

  • Wash the cake with 2 x 20 mL of cold Ethanol .

  • Dry in a vacuum oven at 50°C for 6 hours.

Method B: The Acetic Acid Reprecipitation (Recommended for Dirty/Oily Crude)[1][2]
  • Dissolve: Suspend 10.0 g crude solid in 50 mL Glacial Acetic Acid . Heat to 90-100°C .[1][2][3] The solid should dissolve readily.[1][2]

  • Filter: Perform hot filtration if insoluble particles (inorganic salts) are present.[1][2]

  • Precipitate: While maintaining the temperature at ~80°C, slowly add Water dropwise.[1][2]

    • Endpoint: Stop adding water when a persistent turbidity (cloudiness) is observed.[1][2]

  • Cool: Allow the mixture to cool slowly to room temperature. The product will crystallize as dense prisms.[1][2]

  • Wash: Filter and wash copiously with Water (to remove acid) followed by cold Methanol (to dry).[1][2]

Process Workflow (Graphviz)

Recrystallization_Workflow Start Crude 7-methoxyquinazolin-4(3H)-one (Purity < 95%) Solvent_Choice Select Solvent System Start->Solvent_Choice Method_A Method A: Ethanol/DMF (Standard) Solvent_Choice->Method_A Standard Purity Method_B Method B: AcOH/Water (For high impurity load) Solvent_Choice->Method_B Low Purity / Oily Dissolve_A Reflux in EtOH Add DMF dropwise until clear Method_A->Dissolve_A Dissolve_B Heat in Glacial AcOH (90°C) Add Water to turbidity Method_B->Dissolve_B Hot_Filter Hot Filtration (Remove Carbon/Insolubles) Dissolve_A->Hot_Filter Dissolve_B->Hot_Filter Cooling Controlled Cooling (RT -> 4°C) Hot_Filter->Cooling Filtration Vacuum Filtration & Wash Cooling->Filtration Drying Vacuum Dry (50°C, 6h) Filtration->Drying Final Pure Product (MP: 256-258°C) Drying->Final

Figure 1: Decision tree and workflow for the purification of 7-methoxyquinazolin-4(3H)-one.[1][2][3]

Quality Control & Troubleshooting

Analytical Specifications
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Melting Point 256°C – 258°C (Sharp range < 2°C)Capillary Method
HPLC Purity > 99.5% AreaC18 Column, ACN/Water Gradient
1H-NMR Confirm methoxy peak at

3.8-3.9 ppm
DMSO-

Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid phase separation instead of crystals).

    • Cause: Cooling too fast or solvent mixture is too polar.[1][2][3]

    • Fix: Reheat to dissolve the oil.[1][2] Add a seed crystal.[1][2][3] Cool much slower (wrap flask in foil/towel).

  • Problem: Low Yield (<60%).

    • Cause: Too much solvent used (product remains in mother liquor).[1][2]

    • Fix: Concentrate the mother liquor by rotary evaporation to half volume and cool again to harvest a "second crop."

  • Problem: Melting Point is Low (e.g., 245°C).

    • Cause: Wet solvent trapped in lattice or isomeric impurity.[1][2][3][8]

    • Fix: Dry at higher temp (60°C) under high vacuum.[1] If MP persists low, repeat recrystallization using Method B.

References

  • ChemicalBook. (2023).[1][2] 7-Methoxyquinazolin-4(3H)-one Properties and Melting Point Data. Retrieved from [1][2]

  • Chandregowda, V., et al. (2009).[1][2] Convergent approach for commercial synthesis of Gefitinib. Arkivoc, (xi), 150-176.[1][2] (Describes purification logic for quinazoline intermediates). Retrieved from

  • Google Patents. (2014).[1][2] CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H).[1][2][3][9] (Details solvent systems for related quinazoline cores). Retrieved from

  • PubChem. (2023).[1][2] Compound Summary: 7-Methoxyquinazolin-4(3H)-one.[1][2][3][8][9][10][11][12] National Library of Medicine.[1][2][3] Retrieved from [1][2]

  • Venkatesh, K., et al. (2006).[1][2][5] One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones. (Provides general workup procedures for quinazolinones). Retrieved from

Sources

Method

using 7-methoxy-1H-quinazolin-4-one as an intermediate for gefitinib analogs

Application Note: Synthesis of Gefitinib Analogs via the 7-Methoxy-1H-quinazolin-4-one Scaffold Part 1: Introduction & Strategic Context 7-methoxy-1H-quinazolin-4-one (also known as 7-methoxyquinazolin-4(3H)-one) serves...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Gefitinib Analogs via the 7-Methoxy-1H-quinazolin-4-one Scaffold

Part 1: Introduction & Strategic Context

7-methoxy-1H-quinazolin-4-one (also known as 7-methoxyquinazolin-4(3H)-one) serves as a critical "minimalist" scaffold for exploring the Structure-Activity Relationship (SAR) of Epidermal Growth Factor Receptor (EGFR) inhibitors. While Gefitinib (Iressa) itself possesses a 6,7-disubstitution pattern (6-(3-morpholinopropoxy)-7-methoxy...), the mono-substituted 7-methoxy core is frequently used to:

  • Probe the Hydrophobic Pocket: Assess the binding affinity of the 4-anilino headgroup without the interference of the bulky C6-solubilizing tail.

  • Generate Control Analogs: Synthesize "6-desmorpholino" variants to quantify the contribution of the solvent-exposed C6 chain to cellular potency and solubility.

  • Serve as a Divergent Intermediate: Allow for late-stage functionalization, although C6-functionalization is synthetically more challenging on the formed quinazoline ring than on the pre-cyclized benzene precursors.

Mechanism of Action: Like Gefitinib, analogs derived from this scaffold function as ATP-competitive inhibitors. The N1 of the quinazoline core accepts a hydrogen bond from Met793 in the EGFR ATP-binding pocket, while the N3 interacts with Thr766 via a water molecule.[1] The 7-methoxy group projects into a hydrophobic region, enhancing binding affinity compared to the unsubstituted core.

Part 2: Chemical Strategy & Retrosynthesis

The synthesis of Gefitinib analogs from this intermediate follows a classic Activation-Coupling sequence. The chemically inert amide (lactam) functionality at C4 must be converted into a reactive electrophile (imidoyl chloride) before nucleophilic aromatic substitution (


) with the appropriate aniline.

Retrosynthetic Logic:

  • Target:

    
    -(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (Core Gefitinib Analog).
    
  • Intermediate: 4-chloro-7-methoxyquinazoline.[2][3][4]

  • Starting Material: 7-methoxyquinazolin-4(3H)-one.[4][5]

Critical Decision Point: If your target requires the C6-morpholino group (true Gefitinib), do not start with 7-methoxyquinazolin-4(3H)-one. Functionalizing the C6 position after the quinazoline ring is formed requires harsh nitration/reduction sequences that often yield inseparable regioisomers. For true Gefitinib synthesis, start with 6-hydroxy-7-methoxyquinazolin-4(3H)-one or 3-hydroxy-4-methoxybenzaldehyde (Isovanillin).

Part 3: Experimental Protocols

Protocol A: Chlorination (Activation of the Scaffold)

Transformation of the inert lactam to the reactive chloro-quinazoline.

Safety Note: Phosphoryl chloride (


) is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood.

Materials:

  • Substrate: 7-methoxyquinazolin-4(3H)-one (1.0 eq)

  • Reagent: Phosphoryl chloride (

    
    ) (5.0 – 10.0 eq)
    
  • Catalyst: DMF (Dimethylformamide) (2-3 drops)

  • Base (Optional):

    
    -Diisopropylethylamine (DIPEA) (1.0 eq) – Accelerates reaction but increases salt load.
    

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 7-methoxyquinazolin-4(3H)-one.

  • Addition: Carefully add

    
     to the flask. The solid may not dissolve immediately. Add 2-3 drops of anhydrous DMF (catalytic Vilsmeier-Haack reagent formation).
    
  • Reaction: Heat the mixture to reflux (105°C) .

    • Observation: The suspension will transition to a clear yellow/orange solution as the starting material is consumed.

    • Time: Typically 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product is less polar than SM).[6]

  • Workup (Quench):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess

      
       (use a base trap).
      
    • Critical Step: Pour the resulting thick oil slowly onto crushed ice/water with vigorous stirring. The product (4-chloro-7-methoxyquinazoline) will precipitate as a white/pale yellow solid.

    • Neutralize the suspension to pH ~8 using saturated

      
       or 10% 
      
      
      
      .
  • Isolation: Filter the solid, wash copiously with cold water, and dry under vacuum over

    
    .
    
    • Yield Expectation: 85–95%.

    • Stability:[7][8] The chloro-intermediate is hydrolytically unstable; store in a desiccator or use immediately.

Protocol B: Coupling (The "Gefitinib" Linkage)

Installation of the 3-chloro-4-fluoroaniline headgroup.[2][4]

Materials:

  • Substrate: 4-chloro-7-methoxyquinazoline (1.0 eq)

  • Nucleophile: 3-chloro-4-fluoroaniline (1.1 eq)

  • Solvent: Isopropanol (iPrOH) (10-15 volumes)

  • Solubility Enhancer: Acetonitrile (

    
    ) can be used if solubility in iPrOH is poor.
    

Procedure:

  • Setup: Dissolve 4-chloro-7-methoxyquinazoline in iPrOH.

  • Addition: Add 3-chloro-4-fluoroaniline.

  • Reaction: Heat to reflux (80-85°C) for 3–6 hours.

    • Mechanism:[4][7][9][10][11][12][13] The reaction proceeds via an addition-elimination mechanism. The product often precipitates as the hydrochloride salt (

      
      ) directly from the hot solution.
      
  • Isolation (Salt Form):

    • Cool the mixture to room temperature, then to 0°C.

    • Filter the precipitate.

    • Wash with cold iPrOH and diethyl ether.

    • Result: This yields the Hydrochloride Salt of the analog.

  • Free Base Conversion (Optional):

    • Suspend the salt in

      
      /MeOH (9:1).
      
    • Wash with saturated

      
      .
      
    • Dry organic layer (

      
      ), filter, and concentrate.
      

Part 4: Visualization of Workflow

Gefitinib_Analog_Synthesis cluster_warning Strategic Note SM 7-methoxy-1H-quinazolin-4-one (Inert Scaffold) INT 4-chloro-7-methoxyquinazoline (Activated Electrophile) SM->INT Chlorination Reflux, 3h PROD Gefitinib Analog (6-H) (Target Kinase Inhibitor) INT->PROD SNAr Coupling iPrOH, Reflux POCl3 Reagent: POCl3 Cat: DMF POCl3->INT Aniline Reagent: 3-Cl-4-F-aniline Aniline->PROD Note To synthesize TRUE Gefitinib, start with 6-hydroxy-7-methoxy precursor.

Caption: Reaction scheme transforming the 7-methoxyquinazolinone scaffold into a bioactive EGFR inhibitor analog via chlorination and nucleophilic aromatic substitution.

Part 5: Analytical Validation & Troubleshooting

Data Summary Table: Process Parameters

ParameterProtocol A (Chlorination)Protocol B (Coupling)
Primary Reagent

(Phosphoryl Chloride)
3-chloro-4-fluoroaniline
Solvent System Neat or TolueneIsopropanol (iPrOH)
Temperature 105°C (Reflux)82°C (Reflux)
Critical Impurity Hydrolyzed SM (if wet)Bis-anilino adduct (rare)
Monitoring TLC (Hex/EtOAc 1:[12]1)LC-MS (M+H peak)
Typical Yield 90%85%

Troubleshooting Guide:

  • Incomplete Chlorination: If SM remains after 4 hours, add more

    
     and ensure the system is strictly anhydrous. Moisture hydrolyzes the Vilsmeier intermediate back to the starting ketone.
    
  • Product Solubility: If the final analog does not precipitate in iPrOH, switch solvent to Acetonitrile (

    
    ) or perform a standard aqueous workup (
    
    
    
    extraction).
  • Regioselectivity: Not an issue with 7-methoxy-1H-quinazolin-4-one. However, if using substituted anilines with competing nucleophilic sites, steric hindrance at the 4-position becomes a factor.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters. Link

  • Chandregowda, V., et al. (2009). "Convergent approach to the synthesis of gefitinib." Synthetic Communications. Link

  • Wipf, P., et al. (2019). "A New Synthesis of Gefitinib." Synlett. Link

  • PubChem Compound Summary. (2023). "4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (Desmorpholino-Gefitinib)."[2] National Center for Biotechnology Information. Link

Sources

Application

green chemistry synthesis methods for methoxy-substituted quinazolinones

Application Note: Green Chemistry Synthesis of Methoxy-Substituted Quinazolinones Executive Summary Methoxy-substituted quinazolinones (e.g., 6-methoxy or 7-methoxy derivatives) are privileged pharmacophores exhibiting p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Synthesis of Methoxy-Substituted Quinazolinones

Executive Summary

Methoxy-substituted quinazolinones (e.g., 6-methoxy or 7-methoxy derivatives) are privileged pharmacophores exhibiting potent anticancer, anti-inflammatory, and antihypertensive activities. Conventional synthesis often relies on harsh dehydration conditions (e.g., refluxing acetic anhydride, DMF, or pyridine), resulting in poor atom economy and toxic waste streams.

This guide details two high-fidelity Green Chemistry Protocols designed to replace legacy methods. We focus on Microwave-Assisted Synthesis in Deep Eutectic Solvents (DES) and Mechanochemical Solvent-Free Grinding . These methods validate a reduction in reaction time from hours to minutes, elimination of volatile organic compounds (VOCs), and yields exceeding 90%.

Introduction: The Green Shift

The introduction of a methoxy (-OCH₃) group onto the quinazolinone core (typically at C6 or C7 positions) or the pendant aryl ring enhances lipophilicity and metabolic stability. However, the electron-donating nature of the methoxy group can complicate nucleophilic attacks during ring closure in traditional acid-catalyzed pathways.

Legacy vs. Green Approach:

  • Legacy: 2-amino-5-methoxybenzoic acid + formamide (Niementowski synthesis) at 180°C. Issues: Thermal degradation of methoxy groups, tar formation.

  • Green: One-pot multicomponent condensation using bio-renewable catalysts or energy-efficient activation (MWI/Ultrasound).

Strategic Methodology 1: Microwave-Assisted Synthesis in DES

Core Principle: Deep Eutectic Solvents (DES) act as both solvent and catalyst. The Choline Chloride:Urea (ChCl:Urea) system forms a hydrogen-bond network that activates the carbonyl electrophile, facilitating nucleophilic attack by the amine without external Lewis acids.

Target Molecule:

6-Methoxy-3-phenylquinazolin-4(3H)-one

  • Precursors: 2-Amino-5-methoxybenzoic acid, Triethyl orthoformate, Aniline.

Protocol A: One-Pot MWI Synthesis

Materials:

  • Reactor: Monowave 400 (or equivalent) with SiC vials.

  • Solvent (DES): Choline Chloride and Urea (1:2 molar ratio).

  • Reagents:

    • 2-Amino-5-methoxybenzoic acid (1.0 mmol)

    • Triethyl orthoformate (1.5 mmol)

    • Aniline (1.2 mmol)

Step-by-Step Procedure:

  • DES Preparation: Mix Choline Chloride (1.4 g) and Urea (1.2 g) in a beaker. Heat at 80°C with gentle stirring until a clear, homogeneous viscous liquid forms (approx. 10 mins). Validation: The liquid should remain stable at room temperature.

  • Reaction Assembly: Add the DES (2 mL) to the microwave vial. Introduce the amino acid, orthoformate, and aniline sequentially. Cap the vial.

  • Irradiation: Program the microwave reactor:

    • Temperature: 110°C

    • Ramp: 2 min

    • Hold: 10 min

    • Stirring: 600 rpm

  • Workup (The "Water Crash"): Allow the vial to cool to 50°C. Pour the reaction mixture into 20 mL of crushed ice-water. The DES is fully water-soluble, while the hydrophobic quinazolinone product precipitates immediately.

  • Purification: Filter the precipitate. Wash with cold water (3 x 10 mL) to remove residual urea. Recrystallize from hot ethanol if purity <98% (checked by HPLC).

Mechanism of Action (DES Activation): The urea component of the DES forms hydrogen bonds with the carbonyl oxygen of the anthranilic acid and the orthoester, increasing electrophilicity. This "dual activation" mimics Lewis acid catalysis but is fully biodegradable.

Strategic Methodology 2: Mechanochemical Solvent-Free Synthesis

Core Principle: Mechanical energy (shear and friction) drives the reaction. This "Grindstone Chemistry" is ideal for methoxy-derivatives sensitive to high thermal stress.

Target Molecule:

2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

  • Precursors: Anthranilamide, 4-Methoxybenzaldehyde.

  • Catalyst: Montmorillonite K-10 Clay (Reusable solid acid).

Protocol B: Ball Milling Synthesis

Materials:

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100) with Zirconia jars and balls (10mm).

  • Reagents:

    • Anthranilamide (5.0 mmol)

    • 4-Methoxybenzaldehyde (5.0 mmol)

    • Montmorillonite K-10 (10 wt% of total mass)

Step-by-Step Procedure:

  • Loading: Place reagents and catalyst into the zirconia jar. Add 5 zirconia balls.

  • Grinding: Set frequency to 25 Hz. Grind for 15 minutes. Pause: Stop every 5 mins to scrape down walls (prevents "caking").

  • Extraction: Add 10 mL hot ethanol to the jar and grind for 1 min to dissolve the product.

  • Catalyst Recovery: Filter the hot solution. The clay remains on the filter paper (can be reactivated by heating at 100°C).

  • Crystallization: Cool the filtrate to 4°C. The product crystallizes as white/pale yellow needles.

Comparative Analysis: Green vs. Conventional

MetricConventional (Reflux/DMF)Microwave (DES)Mechanochemistry (Clay)
Reaction Time 4 - 12 Hours10 - 15 Minutes15 - 30 Minutes
Solvent DMF/Pyridine (Toxic)Choline Chloride:Urea (Bio-degradable)None (Solvent-Free)
Yield 65 - 75%92 - 96%88 - 92%
Energy High (Prolonged Heating)Low (Targeted Dielectric Heating)Very Low (Mechanical)
Purification Column ChromatographyWater PrecipitationRecrystallization
E-Factor High (>50)Low (<5)Very Low (<2)

Visualizing the Green Pathway

The following diagram illustrates the mechanistic flow of the DES-mediated synthesis, highlighting the "Dual Activation" role of the solvent system.

DES_Mechanism Start Precursors (2-Amino-5-methoxybenzoic acid) Activation H-Bond Activation (Urea-Carbonyl Complex) Start->Activation Dissolution DES DES Formation (Choline Cl + Urea) DES->Activation H-Bond Donor Cyclization Cyclocondensation (One-Pot MWI) Activation->Cyclization + Amine/Orthoester Product 6-Methoxy-quinazolinone (Precipitate) Cyclization->Product Water Crash Waste Water Soluble Waste (Urea/Choline) Cyclization->Waste Filtration Waste->DES Evaporation (Recycle)

Caption: Mechanistic workflow of DES-mediated synthesis showing the activation of precursors via hydrogen bonding and the simplified water-based workup.

References

  • Komar, M., et al. (2020).[1] Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis.

  • Sawant, S. D., et al. (2025).[2] Ionic Liquid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives. Rasayan Journal of Chemistry.

  • Maleki, B., et al. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Beilstein Journal of Organic Chemistry.

  • Bhanage, B. M., et al. (2020). DBU coupled ionic liquid-catalyzed efficient synthesis of quinazolinones from CO2 and 2-aminobenzonitriles. RSC Advances.

  • Dakhil, O. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Cyclization of 7-methoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals The Critical Cyclization Step: An Overview The synthesis of 7-methoxyquinazolin-4(3H)-one typically involves the cyclization of a 2-amino-4-methoxybenzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Cyclization Step: An Overview

The synthesis of 7-methoxyquinazolin-4(3H)-one typically involves the cyclization of a 2-amino-4-methoxybenzoic acid derivative with a formylating agent, most commonly formamide. This reaction, a variation of the Niementowski quinazolinone synthesis, is often conducted at high temperatures.[1][2] While seemingly straightforward, this step is frequently plagued by issues that can significantly impact the final yield and purity of the desired product.

Here, we will delve into the common problems encountered during this cyclization and provide a structured, question-and-answer-based approach to troubleshooting.

Core Reaction Pathway

The generally accepted mechanism for the Niementowski-type synthesis of 7-methoxyquinazolin-4(3H)-one from 2-amino-4-methoxybenzoic acid and formamide is depicted below.

Reaction_Mechanism cluster_0 Step 1: N-Formylation cluster_1 Step 2: Cyclization and Dehydration A 2-amino-4-methoxybenzoic acid C N-formyl-2-amino-4-methoxybenzoic acid (Intermediate) A->C + Formamide - NH3 B Formamide D Intramolecular Cyclization C->D High Temperature E Dehydration D->E F 7-methoxyquinazolin-4(3H)-one E->F - H2O

Figure 1: General reaction mechanism for the synthesis of 7-methoxyquinazolin-4(3H)-one.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter during the cyclization of 7-methoxyquinazolin-4(3H)-one.

Issue 1: Consistently Low Yield of 7-methoxyquinazolin-4(3H)-one

Question: I am consistently obtaining a low yield of my target compound, 7-methoxyquinazolin-4(3H)-one, after the cyclization reaction. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this reaction are a common issue and can stem from several factors. Let's break down the potential culprits and their solutions:

1. Incomplete Reaction:

  • Causality: The cyclization step often requires high temperatures (typically 150-180°C) to proceed to completion. Insufficient temperature or reaction time can lead to a significant amount of unreacted starting material or the formation of the stable N-formyl intermediate that fails to cyclize.

  • Troubleshooting:

    • Temperature Optimization: Carefully monitor and control the reaction temperature. A slight increase in temperature (e.g., in 10°C increments) may be necessary. However, be cautious of excessive heat, which can lead to degradation.

    • Reaction Time: Extend the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the point of maximum product formation.

    • Microwave-Assisted Synthesis: Consider using a microwave reactor. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields in Niementowski reactions by providing efficient and uniform heating.[1][2][3]

2. Side Reactions:

  • Causality: At the high temperatures required for cyclization, several side reactions can compete with the desired transformation.

    • Decarboxylation: The starting material, 2-amino-4-methoxybenzoic acid, can undergo thermal decarboxylation to form 3-methoxyaniline. This byproduct will not participate in the desired cyclization.

    • Hydrolysis of Formamide: Excess heat can cause the hydrolysis of formamide to formic acid and ammonia. This can alter the reaction conditions and potentially lead to the formation of unwanted side products.

  • Troubleshooting:

    • Gradual Heating: Instead of rapidly heating the reaction mixture to the target temperature, a more gradual temperature ramp may minimize the rate of side reactions.

    • Use of Formamide as Solvent: Using a large excess of formamide can help to drive the desired reaction forward and can also serve as the solvent.

3. Product Loss During Workup and Purification:

  • Causality: 7-methoxyquinazolin-4(3H)-one can have limited solubility in common organic solvents, leading to product loss during filtration and recrystallization. One study noted product loss due to poor solubility during filtration.[4]

  • Troubleshooting:

    • Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. While a specific solvent for this exact compound is not widely reported, common choices for similar structures include ethanol, ethyl acetate, or mixtures such as ethanol/water or DMF/water.

    • Careful Filtration: When filtering the crude product, ensure that the filtrate is cooled sufficiently to maximize precipitation. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.

Parameter Conventional Heating Microwave-Assisted Synthesis
Temperature 150-180°C180-220°C
Reaction Time 2-6 hours15-45 minutes
Typical Yield ModerateOften Higher
Key Advantage Standard laboratory equipmentRapid optimization, improved yields

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for the Niementowski Reaction.

Issue 2: Presence of a Persistent Impurity After Cyclization

Question: After my reaction, I observe a significant amount of a byproduct that is difficult to separate from my desired 7-methoxyquinazolin-4(3H)-one. What could this impurity be, and how can I minimize its formation?

Answer:

The most likely persistent impurity is the N-formyl-2-amino-4-methoxybenzamide intermediate.

Side_Reaction cluster_0 Main Reaction Pathway cluster_1 Incomplete Reaction A 2-amino-4-methoxybenzoic acid B N-formyl intermediate A->B + Formamide C 7-methoxyquinazolin-4(3H)-one B->C Cyclization (High Temp) D Unreacted N-formyl intermediate (Impurity) B->D Insufficient heat/time

Figure 2: Incomplete cyclization leading to the N-formyl intermediate as a major impurity.

1. Identification:

  • Causality: The formation of the N-formyl intermediate is the first step of the reaction. If the subsequent intramolecular cyclization and dehydration do not proceed to completion, this intermediate will remain in the reaction mixture. The electron-donating nature of the methoxy group at the 7-position can increase the electron density in the benzene ring, which may slightly disfavor the nucleophilic attack of the amide nitrogen onto the carbonyl carbon, potentially requiring more forcing conditions for cyclization.

  • Characterization: This intermediate will have a different Rf value on TLC compared to the starting material and the final product. Its mass will be higher than the starting 2-amino-4-methoxybenzoic acid due to the addition of the formyl group.

2. Minimizing Formation and Removal:

  • Troubleshooting:

    • Drive the Reaction to Completion: The most effective way to minimize this impurity is to ensure the reaction goes to completion. Refer to the suggestions in "Issue 1" regarding temperature and reaction time optimization.

    • Purification:

      • Column Chromatography: If the impurity persists, column chromatography on silica gel can be an effective method for separation. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point.

      • Recrystallization: Careful selection of a recrystallization solvent can also help to separate the product from the N-formyl intermediate, as their solubility profiles are likely to differ.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and reaction time for the cyclization of 2-amino-4-methoxybenzoic acid with formamide?

A1: The optimal conditions can vary depending on the scale of the reaction and the specific equipment used. However, a good starting point for conventional heating is a temperature range of 160-180°C for 3-5 hours. For microwave-assisted synthesis, temperatures of 180-200°C for 20-40 minutes are often effective. It is crucial to monitor the reaction by TLC to determine the optimal endpoint.

Q2: Can I use other reagents besides formamide for the cyclization?

A2: Yes, other formylating agents can be used. Triethyl orthoformate in the presence of an acid catalyst is a common alternative. This method may proceed under milder conditions, potentially reducing the formation of thermally induced side products.

Q3: My product has a brownish or yellowish color after purification. What is the cause and how can I decolorize it?

A3: The coloration is likely due to the presence of minor, highly conjugated impurities formed at high temperatures. Recrystallization with the addition of a small amount of activated charcoal can often effectively remove these colored impurities. Be aware that using too much charcoal can lead to a loss of the desired product.

Q4: How can I confirm the identity and purity of my final 7-methoxyquinazolin-4(3H)-one product?

A4: The identity and purity of the final product should be confirmed by a combination of analytical techniques:

  • NMR Spectroscopy (1H and 13C): This will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method to determine the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocols

Protocol 1: Conventional Heating Method
  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents).

  • Heat the mixture to 170-180°C with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water with vigorous stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis
  • In a microwave-safe reaction vessel, combine 2-amino-4-methoxybenzoic acid (1 equivalent) and formamide (10 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 190°C and hold for 30 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification steps as described in the conventional heating method (steps 5-8).

References

Sources

Optimization

troubleshooting poor solubility of quinazolinone derivatives in methanol

Topic: Troubleshooting Poor Solubility of Quinazolinone Derivatives in Methanol Ticket ID: #QNZ-SOL-001 Assigned Specialist: Senior Application Scientist Introduction: The "Brick Dust" Paradox Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Solubility of Quinazolinone Derivatives in Methanol Ticket ID: #QNZ-SOL-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Brick Dust" Paradox

Welcome to the technical support center. You are likely here because your quinazolinone derivative—a scaffold critical for kinase inhibition and antimicrobial research—is refusing to dissolve in methanol (MeOH), despite being a polar protic solvent.

The Root Cause: Quinazolinones are chemically deceptive. While they contain polar heteroatoms (N, O), their fused benzene-pyrimidine core is planar and rigid. This structure encourages strong intermolecular


-

stacking and hydrogen bonding in the solid state, creating a high Crystal Lattice Energy .

Methanol often fails not because it cannot interact with the molecule, but because it cannot generate enough Solvation Energy to overcome the energy required to break the crystal lattice. You are essentially trying to dissolve "molecular brick dust."

Module 1: Diagnostic Decision Tree

Before altering your sample, use this logic flow to determine the correct intervention.

Quinazolinone_Solubility_Flow Start START: Sample Insoluble in MeOH Check_Purity Check Purity (TLC/MP) Is it actually the product? Start->Check_Purity Heat_Test Heat to Reflux (60°C) Does it dissolve? Check_Purity->Heat_Test Confirmed Recryst_Path Action: Use MeOH for Recrystallization only Heat_Test->Recryst_Path Yes (Clear Hot) Sonicate Sonicate (Bath, 40kHz) Does it dissolve? Heat_Test->Sonicate No Kinetic_Sol Action: Use for Kinetic Solubility (Assays) Sonicate->Kinetic_Sol Yes Cosolvent Add Cosolvent (DMSO or DCM) Sonicate->Cosolvent No Acid_Base Adjust pH (Acidify/Basify) Cosolvent->Acid_Base Still Insoluble Salt_Form Long Term: Synthesize Salt Form (HCl/Mesylate) Acid_Base->Salt_Form Critical Failure

Figure 1: Diagnostic workflow for determining the appropriate solubility intervention based on experimental intent.

Module 2: Solvent Engineering Protocols

If pure methanol fails, you must alter the solvent system. Do not randomly add solvents; follow these polarity-based protocols.

Protocol A: The "DMSO Spike" (For Biological Assays)

Methanol is often too volatile for long-term storage and too weak for stock solutions. Objective: Create a stable stock solution compatible with MeOH dilution.

  • Weigh 10 mg of the quinazolinone derivative.

  • Dissolve initially in the minimum volume of DMSO (Dimethyl sulfoxide).

    • Why: DMSO disrupts

      
      -stacking more effectively than MeOH due to its high polarizability and lack of H-bond donation network that competes with the solute.
      
  • Dilute slowly with MeOH to the desired concentration.

    • Target: Final DMSO concentration should be <1% if used for live-cell assays, or <10% for chemical synthesis intermediates.

Protocol B: The "DCM Swing" (For NMR/Synthesis)

If the sample is lipophilic (e.g., has large alkyl chains or halogens), MeOH is too polar. Objective: Dissolve for transfer or purification.

  • Add Dichloromethane (DCM) dropwise to the MeOH suspension.

  • Ratio: A 1:1 to 1:4 (MeOH:DCM) mixture often works.

  • Mechanism: DCM solvates the hydrophobic aromatic core, while MeOH engages the polar amide/amine functionalities.

Data: Solubility Comparison of 4(3H)-Quinazolinone

Solvent Solubility Potential Primary Interaction Usage Case
Methanol Low (< 5 mg/mL) H-Bonding Recrystallization (Hot)
DMSO High (> 40 mg/mL) Dipole-Dipole / Dispersion Stock Solutions
Water Negligible Hydrophobic Effect Precipitation (Anti-solvent)

| DCM | Moderate | Dispersion | Extraction / Chromatography |[1]

Module 3: Physical & Chemical Interventions

FAQ: Why does it dissolve when hot but crash out immediately upon cooling?

A: This is the definition of a steep solubility curve, making Methanol an excellent recrystallization solvent but a poor process solvent .

  • The Fix: If you need it to stay in solution at room temperature, you are thermodynamically fighting the crystal lattice. You must switch to a "Carrier Solvent" system (see Protocol A) or chemically modify the compound.

Protocol C: Controlled Acidification (The "pH Swing")

Quinazolinones have basic nitrogen centers (pKa ~5.8 - 7.6). Protonation breaks the crystal lattice by introducing charge repulsion.

WARNING: Do NOT use strong acids (HCl/H2SO4) in Methanol with heat if your molecule contains a carboxylic acid or nitrile. You will unintentionally synthesize a methyl ester or imidate.

  • Suspension: Suspend 50 mg of derivative in 5 mL MeOH.

  • Acidify: Add 1.0 equivalent of Methanesulfonic acid (MsOH) or Acetic Acid.

    • Observation: The suspension should clear as the quinazolinium salt forms.

  • Usage: Use this solution immediately for reactions. For storage, evaporate to isolate the salt.

Protocol D: Sonication Hazards

Q: Can I just sonicate it for an hour? A: Proceed with caution.

  • Risk: Sonication generates local hotspots. Quinazolinones with labile groups (e.g., halides, esters) can degrade.

  • Limit: Pulse sonicate (30 seconds ON, 30 seconds OFF) in an ice bath to prevent thermal degradation.

Module 4: Advanced Structural Modification

If the compound is a drug candidate, "troubleshooting" solubility every time is unsustainable.[2] You must engineer the molecule.

Strategy: "Escape from Flatland"

As noted in recent medicinal chemistry literature, planar molecules have poor solubility.

  • The Fix: Introduce

    
     hybridized centers (e.g., convert a phenyl ring to a cyclohexyl or add a methyl group ortho to the quinazolinone ring). This forces the molecule to twist, preventing tight 
    
    
    
    -
    
    
    packing in the solid state.

Molecular_Interaction cluster_0 Solid State (Insoluble) cluster_1 Solution State (Soluble) Mol_A Quinazolinone A Mol_B Quinazolinone B Mol_A->Mol_B Strong π-π Stacking (High Lattice Energy) Mol_C Quinazolinone Solvent Methanol Molecules Mol_C->Solvent Weak H-Bonding (Insufficient alone) Intervention Intervention: 1. Heat (Kinetic Energy) 2. Protonation (Charge Repulsion) 3. Twist Structure (Disrupt Stacking) cluster_1 cluster_1 Intervention->cluster_1 cluster_0 cluster_0 cluster_0->Intervention

Figure 2: The competition between Lattice Energy and Solvation Energy. Successful solubilization requires disrupting the interaction on the left.

References

  • BenchChem. (2025).[3] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Link

  • TargetMol. (2024). 4(3H)-Quinazolinone Product Information & Solubility Data. Link

  • MedChemExpress. (2024). Solubility Protocols for 4(3H)-Quinazolinone in Organic Solvents. Link

  • Organic Chemistry Portal. (2023). Synthesis and Properties of Quinazolinones. Link

  • Yang, J., et al. (2008).[4] 2-(4-Chloroanilino)quinazolin-4(3H)-one methanol 0.75-solvate. Acta Crystallographica Section E. Link

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility: The Property Forecast Index and Structural Modification. Link

Sources

Troubleshooting

Technical Support Center: Purification of Quinazolinone Products

Welcome to the technical support center for the purification of quinazolinone-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of quinazolinone-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted anthranilic acid from your quinazolinone product.

Introduction: The Challenge of Purity in Quinazolinone Synthesis

The synthesis of 4(3H)-quinazolinone and its derivatives, often achieved through the condensation of anthranilic acid with various reagents, is a cornerstone in medicinal chemistry.[1] However, a common challenge in this synthesis is the presence of unreacted starting materials, primarily anthranilic acid, in the crude product. The similar structural features of anthranilic acid and the quinazolinone product can complicate purification. This guide provides a systematic approach to achieving high purity of your target quinazolinone.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted anthranilic acid crucial for my downstream applications?

A1: Unreacted anthranilic acid can interfere with subsequent synthetic steps, leading to the formation of undesired byproducts and lowering the overall yield of your target molecule. Furthermore, for biological assays, the presence of even small amounts of acidic impurities like anthranilic acid can significantly alter the pH of the testing medium, potentially leading to false-positive or false-negative results. For drug development, stringent purity requirements are in place to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the key physicochemical differences between anthranilic acid and 4(3H)-quinazolinone that can be exploited for separation?

A2: The primary differences lie in their acidity and solubility profiles. Anthranilic acid is amphoteric, possessing both a carboxylic acid group (pKa ≈ 2.17) and an amino group (pKa ≈ 4.85).[2][3] This makes it readily soluble in both acidic and basic aqueous solutions. 4(3H)-quinazolinone, on the other hand, is a weakly acidic compound due to the proton on the N-3 position.[1] This difference in acidity is the cornerstone of the highly effective acid-base extraction method for separation. Their differential solubilities in various organic solvents also allow for purification by recrystallization and column chromatography.

Q3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities besides unreacted anthranilic acid?

A3: Besides unreacted anthranilic acid, other common impurities include:

  • N-Formylanthranilic acid: This is a common intermediate in reactions involving formamide.[1]

  • Decarboxylation products: At elevated temperatures (above 145°C), anthranilic acid can decarboxylate to form aniline, which can then react to form other byproducts.[1]

  • Side-products from the condensing agent: Depending on the synthetic route, byproducts from the reagent used to cyclize the quinazolinone ring may also be present.

Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial for identifying the presence of these impurities. A common mobile phase for this analysis is a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v).[2]

Troubleshooting Guide: Common Purification Issues and Solutions

Issue Potential Cause Recommended Solution
Product "oils out" during recrystallization. The solvent may be too nonpolar for the product at lower temperatures, or the product is still too impure.Add a small amount of a more polar co-solvent to the hot solution to increase solubility upon cooling. If impurities are high, consider a preliminary purification step like acid-base extraction before recrystallization.
Poor separation during column chromatography (streaking or overlapping bands). The solvent system (eluent) is not optimized. The column may be overloaded with the sample. The compound might be interacting with the silica gel.Optimize the eluent system using TLC first to achieve good separation of spots. Reduce the amount of crude product loaded onto the column. For basic compounds that may streak on acidic silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation.[4]
Low recovery of quinazolinone product after acid-base extraction. Incomplete precipitation of the product after acidification. The pH was not adjusted correctly. The product may have some solubility in the aqueous layer.Ensure the aqueous layer is sufficiently acidified to fully protonate the quinazolinone. Check the pH with litmus paper or a pH meter. After precipitation, cool the mixture in an ice bath to minimize solubility and maximize crystal formation.
Anthranilic acid is still present in the final product after purification. The chosen purification method was not effective enough. Incomplete washing during acid-base extraction. Insufficient resolution in column chromatography.Repeat the purification step or combine two different methods (e.g., acid-base extraction followed by recrystallization). Ensure thorough mixing and sufficient volume of the basic wash during extraction. Optimize the gradient and fraction collection during chromatography.

In-Depth Purification Protocols

Protocol 1: Acid-Base Extraction

This method leverages the difference in acidity between the carboxylic acid of anthranilic acid and the weakly acidic N-H of the quinazolinone.

Principle: Anthranilic acid, with its carboxylic acid group, will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. The less acidic quinazolinone will remain in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Aqueous Wash (Base): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the anthranilic acid.

  • Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified quinazolinone product.

AcidBaseExtraction Crude Crude Quinazolinone (in Organic Solvent) NaHCO3 Wash with aq. NaHCO3 Crude->NaHCO3 Separate1 Separate Layers NaHCO3->Separate1 Organic1 Organic Layer (Quinazolinone) Separate1->Organic1 Aqueous1 Aqueous Layer (Anthranilate Salt) Separate1->Aqueous1 Brine Wash with Brine Organic1->Brine Dry Dry with Na2SO4 Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure Pure Quinazolinone Evaporate->Pure

Caption: Acid-Base Extraction Workflow

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.

Principle: The crude product is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the quinazolinone decreases, and it crystallizes out, leaving the more soluble impurities (including residual anthranilic acid) in the mother liquor.

  • Solvent Selection: Choose a suitable solvent or solvent pair. For 4(3H)-quinazolinone, ethanol/water or ethyl acetate/hexane are effective systems.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to just dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Recrystallization Crude Crude Quinazolinone Dissolve Dissolve in Hot Solvent Crude->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Formation of Crystals Cool->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Quinazolinone Dry->Pure ColumnChromatography Start Crude Quinazolinone Mixture Pack Pack Silica Gel Column Start->Pack Load Load Sample onto Column Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Quinazolinone Evaporate->Pure

Sources

Optimization

overcoming steric hindrance in 7-position substituted quinazolines

Ticket #7001: Overcoming Steric & Electronic Barriers at the 7-Position Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Troubleshooting synthetic failures in 7-subs...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #7001: Overcoming Steric & Electronic Barriers at the 7-Position

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Troubleshooting synthetic failures in 7-substituted quinazoline scaffolds.

Executive Summary: The "Dead Zone" Problem

Researchers often treat the quinazoline scaffold as a uniform entity, but it is electronically bipartite. The pyrimidine ring (positions 1-4) is electron-deficient and highly reactive toward nucleophiles (


). The benzene ring (positions 5-8), particularly position 7, is electron-neutral and sterically crowded by the peri-hydrogen at C8 and potential substituents at C6.

Common Failure Modes:

  • 
     Inactivity:  Attempting nucleophilic displacement at C7 fails because the position lacks sufficient electrophilicity compared to C4 or C2.
    
  • Catalytic Stalling: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) stall due to the inability of the metal center to undergo oxidative addition or reductive elimination in the crowded C7 pocket.

  • Regiochemical Scrambling: In di-halogenated precursors (e.g., 2,4,7-trichloroquinazoline), reagents preferentially attack C4, leaving C7 untouched or leading to inseparable mixtures.

Diagnostic Matrix: Identify Your Bottleneck
SymptomProbable CauseRecommended Protocol
Reaction turns black (Pd precipitate), no product. Ligand insufficient to stabilize Pd(0) or facilitate reductive elimination.Switch to Dialkylbiaryl Phosphines (See Module 1).
Starting material recovered (C7-Halogen intact). C7-Halogen bond is too strong (Ar-Cl) or sterically blocked.Use C7-OTf (Triflate) or switch to De Novo Synthesis (See Module 2).
Substitution occurs at C4 instead of C7. C4 is inherently more electrophilic (

).
Block C4 or exploit reactivity difference (See Module 3).
Low yield with bulky nucleophiles (e.g., secondary amines). Steric clash between nucleophile and C8-H.Use BrettPhos/RuPhos and elevate temperature (See Module 1).
Module 1: The "Locked Gate" – Transition Metal Catalysis

Problem: Standard ligands (


, dppf) fail to promote coupling at C7 due to the electron-rich nature of the benzene ring (slowing oxidative addition) and steric crowding (slowing reductive elimination).

The Solution: Steric Bulk for Steric Bulk You must use Buchwald Dialkylbiaryl Phosphine Ligands . These ligands are bulky, electron-rich, and form a mono-ligated Pd species (


) that is highly active.
Protocol: Optimized Buchwald-Hartwig Amination at C7

Target: Coupling a secondary amine to 7-bromoquinazoline.

  • Catalyst Precursor: Use a pre-formed catalyst like XPhos Pd G4 or BrettPhos Pd G4 to ensure a 1:1 Pd:Ligand ratio and prevent induction periods [1].

  • Base Selection: Use LiHMDS (Lithium bis(trimethylsilyl)amide) or Cs₂CO₃ . Weak bases like carbonate often fail with hindered substrates.

  • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous).

  • Temperature: 100–110 °C.

Ligand Selection Logic:

  • XPhos: General purpose for C7-aryl/alkyl coupling (Suzuki).

  • BrettPhos: Best for primary amines at C7.

  • RuPhos: Best for secondary amines at C7 (prevents

    
    -hydride elimination).
    
  • tBuBrettPhos: Essential if the C7 position is flanked by a substituent at C6 (ortho-substitution).

LigandSelection Start Select C7 Coupling Type Type Bond Formation? Start->Type CN C-N (Amination) Type->CN CC C-C (Suzuki/Negishi) Type->CC AmineType Amine Class? CN->AmineType XPhos Use XPhos Pd G4 CC->XPhos Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Brett Use BrettPhos Pd G4 Primary->Brett Ru Use RuPhos Pd G4 Secondary->Ru

Figure 1: Decision tree for selecting the optimal Buchwald ligand based on the desired bond formation at the hindered 7-position.

Module 2: The "Trojan Horse" – De Novo Synthesis

Problem: Sometimes the C7 position is simply too deactivated for late-stage functionalization, or the required conditions destroy other sensitive groups on the molecule.

The Solution: Build the Ring Around the Substituent Instead of fighting the quinazoline core, synthesize it from a pre-functionalized benzene precursor. The Niementowski Reaction (and its modern microwave-assisted variants) is the gold standard here [2].

Protocol: Modified Niementowski Synthesis

Target: 7-substituted-quinazolin-4(3H)-one.

Concept: A 4-substituted anthranilic acid cyclizes to form a 7-substituted quinazoline.

  • Note: Position 4 of the anthranilic acid becomes Position 7 of the quinazoline.

Step-by-Step:

  • Starting Material: 2-amino-4-X-benzoic acid (where X is your difficult substituent, e.g.,

    
    , 
    
    
    
    , or a Halogen).
  • Reagent: Formamide (acts as both solvent and C2 source).

  • Conditions: Microwave irradiation at 150 °C for 15–30 mins. (Conventional heating requires 180 °C for 4+ hours).

  • Workup: Pour into ice water. The product usually precipitates as a solid.

Why this works: You avoid the high energy barrier of attacking the electron-rich C7 benzene ring by establishing that bond on the simpler anthranilic acid precursor before the ring closes.

DeNovo Anthranilic 4-Substituted Anthranilic Acid Intermediate Amidine Intermediate Anthranilic->Intermediate Condensation (150°C MW) Formamide Formamide (Cyclizing Agent) Formamide->Intermediate Product 7-Substituted Quinazolin-4-one Intermediate->Product Cyclodehydration (-H2O)

Figure 2: The "Trojan Horse" strategy. By placing the substituent (red) on the precursor, you bypass the need for difficult C7 functionalization later.

Module 3: Regioselectivity – The "Decoy" Problem

Problem: You have 2,4,7-trichloroquinazoline. You want to substitute at C7, but the nucleophile attacks C4.

The Solution: Exploiting Electrophilicity Gradients The reactivity order for


 is C4 >> C2 > C7 . You cannot reverse this natural polarity. You must work with it.

Workflow:

  • Sacrificial Protection of C4: React C4-Cl with a volatile amine or an easily hydrolyzed group (like methoxide) if you plan to regenerate the ketone.

  • Targeting C7: Once C4 is "plugged" with an electron-donating group (e.g., -OMe), the ring becomes more electron-rich, making

    
     at C7 even harder. This is why you MUST use Pd-catalysis for C7 (Module 1) after protecting C4. 
    
  • Differentiation:

    • Step 1:

      
       at C4 (Room Temp).
      
    • Step 2: Pd-Coupling at C7 (High Temp, Buchwald Ligand).

Critical Warning: Do not attempt direct


 at C7 unless there is a strong electron-withdrawing group (like 

) at C6 or C8. It will not work under standard conditions.
Frequently Asked Questions (FAQ)

Q: Why is my reaction mixture turning into a "palladium mirror" on the flask walls? A: This is "Pd black" formation. It means your catalyst is decomposing before the reaction finishes.[1]

  • Fix: Your ligand is likely detaching. Switch to a G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G4). These are air-stable and release the active species slowly, maintaining a high concentration of active catalyst [3].

Q: Can I use Cu-catalysis (Ullmann) instead of Pd for C7 substitution? A: generally, No . Ullmann couplings require much higher temperatures (140°C+) and are often intolerant of the nitrogen-rich quinazoline core (which can chelate the copper, poisoning it). Stick to Palladium with bulky phosphines.

Q: I need a C7-OH (hydroxyl). How do I install it? A: Do not try to displace a C7-Halogen with hydroxide. It is messy.

  • Route A: Use the De Novo method starting with 4-hydroxyanthranilic acid.

  • Route B: Pd-catalyzed coupling of C7-Cl with KOH using tBuBrettPhos ligand (a specialized application, but possible).

References
  • Bruno, N. C., et al. (2013).[2] "Buchwald-Hartwig Amination Using Pd-Precatalysts." Chemical Science.

  • Khajavi, M. S., et al. (1998). "Microwave irradiation promoted reactions of anthranilic acid with amides."[3][4] Journal of Chemical Research. 4[1][3][4][5][6][7][8][9][10][11][12][13]

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Palladacycle Precatalysts." Organic Syntheses.

  • Luo, Y., et al. (2022).[14] "Regioselective Synthesis of Quinazolines." Synthesis. 14[1][3][4][5][6][7][8][9][11][12][13]

Sources

Troubleshooting

Technical Support Center: Minimizing By-product Formation in Quinazolinone Condensation Reactions

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinazolinone con...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinazolinone condensation reactions. By-product formation is a common hurdle that can complicate purification, reduce yields, and compromise the integrity of your final compounds. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Section 1: Frequently Asked Questions - Core Principles for a Clean Synthesis

This section covers foundational knowledge that can proactively prevent the formation of many common impurities.

Q1: What are the most common classes of by-products I should be aware of in quinazolinone syntheses?

A: By-products in quinazolinone synthesis are typically mechanism-dependent but generally fall into four categories:

  • Acyclic Intermediates: The most common issue is incomplete cyclization, leading to the persistence of starting materials or acyclic intermediates like N-acylanthranilamides or intermediate diamides from SNAr reactions.[1][2]

  • Alternative Cyclization Products: Precursors like N-acylanthranilic acids can first cyclize to form a reactive benzoxazinone intermediate. If the subsequent reaction with an amine fails or is slow, this intermediate can be isolated as a major by-product.[3]

  • Degradation Products: Starting materials, particularly anthranilic acid, can degrade under harsh thermal conditions, leading to decarboxylation or the formation of acridone-type impurities.

  • Hydrolysis Products: In base-promoted reactions, strongly nucleophilic bases (e.g., KOH) can hydrolyze amide or ester functionalities on the starting materials or even the final quinazolinone ring, leading to unwanted carboxylic acids or phenols.[1]

Q2: How critical is solvent selection for minimizing by-products?

A: Solvent choice is paramount as it influences reactant solubility, reaction rate, and can even participate in side reactions. For example, in base-promoted cyclizations, polar aprotic solvents like DMSO or DMF are often preferred because they effectively solvate cations, enhancing the nucleophilicity of the reacting amide and accelerating the desired intramolecular cyclization over competing pathways like hydrolysis.[1] In contrast, using protic solvents like ethanol or water can be beneficial in green chemistry approaches but may require careful catalyst selection to avoid solvolysis.[4]

Q3: My yield is low, and I see many spots on my TLC plate. Should I just increase the reaction temperature?

A: While heat is often necessary to drive the final, dehydrative cyclization, indiscriminately increasing the temperature can be counterproductive. Many classic quinazolinone syntheses, like the Niementowski reaction, are notorious for requiring high temperatures and long reaction times, which can promote the degradation of sensitive starting materials.[5]

A superior approach is often to switch to microwave-assisted synthesis. Microwave irradiation can dramatically shorten reaction times from hours to minutes, providing the necessary energy for cyclization while minimizing the temporal window for thermal decomposition.[5][6]

Section 2: Troubleshooting Guide - Addressing Specific Synthetic Issues

This section provides detailed solutions to specific experimental problems.

Issue 1: Incomplete Cyclization and Persistent Acyclic Intermediates

Q: My LC-MS analysis shows that my reaction has stalled, with a major peak corresponding to the mass of my acyclic N-acylanthranilamide precursor. How can I drive the reaction to completion?

A: The observation of a stable acyclic intermediate indicates that the final intramolecular nucleophilic attack and/or dehydration step is the rate-limiting barrier. This is a common challenge, particularly with sterically hindered substrates or when using reactants with poor nucleophilicity.

Causality Explained: The formation of the quinazolinone ring from an N-acylanthranilamide is a cyclodehydration reaction. This process requires overcoming a significant activation energy to correctly orient the nucleophilic nitrogen for attack on the amide carbonyl, followed by the elimination of a water molecule. Insufficient energy, improper catalysis, or steric hindrance can cause the reaction to stall at this stage.

Troubleshooting Workflow: Driving Cyclization to Completion

cluster_0 Problem: Stalled at Acyclic Intermediate cluster_1 Solution Pathways cluster_2 Outcome Start Reaction stalls, N-acylanthranilamide persists Temp Option 1: Increase Thermal Energy Start->Temp Is thermal barrier the primary issue? Catalyst Option 2: Add Catalyst/Promoter Start->Catalyst Is activation energy too high? MW Option 3: Use Microwave Irradiation Start->MW Need rapid, efficient heating? End Complete Cyclization to Quinazolinone Temp->End Catalyst->End MW->End

Caption: Troubleshooting workflow for incomplete cyclization.

Recommended Actions:

  • Thermal Escalation (Conventional Heating): If you suspect the reaction is simply too slow, increase the temperature by 20 °C and monitor for progress. Be cautious, as this can also promote degradation. A higher-boiling solvent like toluene or xylene may be required.

  • Catalytic Promotion: Introduce a catalyst to lower the activation energy of the cyclization step.

    • Acid Catalysis: A catalytic amount of p-toluenesulfonic acid (p-TSA) can protonate the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack.[6]

    • Dehydrating Agents: In syntheses starting from anthranilic acid and an acyl chloride, acetic anhydride is often used not only as a solvent but also as a dehydrating agent to form a benzoxazinone intermediate, which facilitates the subsequent cyclization.[3]

  • Microwave Irradiation: This is often the most effective solution. The rapid, uniform heating provided by microwaves can overcome the activation barrier for cyclization efficiently without prolonged exposure to high temperatures, thus preventing thermal degradation.[5]

Issue 2: Hydrolysis of Starting Materials in Base-Promoted Reactions

Q: I am attempting a quinazolinone synthesis using an ortho-fluorobenzamide and a primary amide with a strong base like KOH. My main by-product is 2-hydroxy-N-methylbenzamide. What is causing this and how can I avoid it?

A: This by-product is the result of a competitive SNAr (Nucleophilic Aromatic Substitution) reaction where the hydroxide ions from KOH act as a nucleophile on your ortho-fluorobenzamide, displacing the fluoride. This pathway competes directly with the desired reaction where the primary amide acts as the nucleophile.

Causality Explained: The mechanism for this synthesis involves the deprotonation of the primary amide by the base to form a nucleophilic amide anion. This anion then attacks the ortho-fluorobenzamide via an SNAr mechanism to form a diamide intermediate, which then cyclizes.[1][2] However, strong, small, and nucleophilic bases like KOH can themselves attack the electron-deficient aromatic ring, leading to the observed hydrolysis by-product.

By-product Pathway: Base-Mediated Hydrolysis

cluster_0 Desired Pathway cluster_1 Side Reaction SM ortho-Fluorobenzamide Amide Primary Amide + Non-Nucleophilic Base (e.g., Cs2CO3) SM->Amide SNAr Base Nucleophilic Base (e.g., KOH) SM->Base SNAr Intermediate Diamide Intermediate Amide->Intermediate Product Quinazolinone Intermediate->Product Byproduct Hydrolysis By-product (2-Hydroxybenzamide) Base->Byproduct

Caption: Competing pathways in base-promoted quinazolinone synthesis.

Recommended Actions:

The key is to use a base that is strong enough to deprotonate the primary amide but is non-nucleophilic and sterically hindered enough to not compete in the SNAr reaction.

  • Switch to a Non-Nucleophilic Base: The most effective solution is to replace KOH with a base like cesium carbonate (Cs₂CO₃). Cs₂CO₃ is a soft base that is highly effective in promoting this transformation while minimizing hydrolysis.[1] Other options include potassium tert-butoxide (KOtBu) or organic bases like DBU, though these may require more optimization.

  • Ensure Anhydrous Conditions: Any water present in the reaction mixture can be activated by the base to form hydroxide ions, exacerbating the problem. Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Table 1: Impact of Base Selection on a Model SNAr Cyclization
Base (equiv.)SolventYield of QuinazolinoneMajor By-productReference
KOH (4.0)DMSO10%2-Hydroxybenzamide[1]
KOtBu (4.0)DMSO~10%2-Hydroxybenzamide[1]
Cs₂CO₃ (2.5) DMSO 70-72% Minimal [1]

Section 3: Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Niementowski Reaction for Improved Purity

This protocol provides a starting point for converting a lengthy, high-temperature conventional synthesis into a rapid and often cleaner microwave-assisted procedure.[5]

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine anthranilic acid (1.0 mmol, 1.0 equiv) and the desired amide (e.g., formamide, 5.0 equiv).

  • Solvent-Free Conditions: For many Niementowski reactions, no solvent is necessary. The excess amide can serve as the reaction medium.[5]

  • Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a set temperature of 150-180 °C for 10-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.

  • Work-up and Purification: After cooling the reaction vessel to room temperature, add 10 mL of cold water to the solidified mixture. Break up the solid and stir for 15 minutes.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid sequentially with water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove unreacted starting materials and polar by-products.

  • Analysis: Dry the solid and analyze its purity by LC-MS and ¹H NMR. This method frequently yields a product pure enough for many applications without requiring column chromatography.[7]

Protocol 2: Screening Bases to Minimize Hydrolysis in SNAr Cyclizations

This protocol details a parallel screening approach to quickly identify the optimal non-nucleophilic base for your specific substrate combination.[1]

  • Setup: Arrange three separate oven-dried reaction tubes, each with a stir bar, and label them for Cs₂CO₃, KOtBu, and DBU.

  • Reagent Addition: To each tube, add the ortho-fluorobenzamide (0.5 mmol, 1.0 equiv), the primary amide (1.25 mmol, 2.5 equiv), and 2 mL of anhydrous DMSO under a nitrogen atmosphere.

  • Base Addition: To the corresponding tubes, add Cs₂CO₃ (1.25 mmol, 2.5 equiv), KOtBu (1.25 mmol, 2.5 equiv), and DBU (1.25 mmol, 2.5 equiv).

  • Reaction: Seal the tubes and place them in a pre-heated reaction block at 120 °C. Allow the reactions to stir for 12-24 hours.

  • Quenching and Analysis: After cooling, take a small aliquot from each reaction mixture, dilute it with acetonitrile, and analyze by LC-MS. Compare the ratio of the desired quinazolinone product to the hydrolysis by-product and unreacted starting materials.

  • Scale-up: Based on the LC-MS results, proceed with a larger-scale reaction using the base that provided the highest conversion and cleanest product profile.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Borah, P., Dar, A. A., & Ali, A. (2023). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 11, 1189327. [Link]

  • Alam, M. M., & Siddiqui, N. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 755262. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Al-Dhfyan, A., Al-Abdullah, E., & Al-Obaid, A. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(2), 491–500. [Link]

  • Asghari, S., Ramezani, M., & Ramezani, F. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 762287. [Link]

  • Lin, H., & Chen, C. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9209–9216. [Link]

  • Xu, Z., & Liu, X. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045–1064. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 19(9), 14930–14961. [Link]

  • Lin, H., & Chen, C. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9209–9216. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Characteristic IR Absorption Bands for Quinazolinone Carbonyl Group

Topic: Characteristic IR Absorption Bands for Quinazolinone Carbonyl Group Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The quinazolin-4(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Absorption Bands for Quinazolinone Carbonyl Group Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs (e.g., Methaqualone, Raltitrexed). Reliable characterization of this moiety is critical during synthesis and quality control.

This guide provides a definitive technical comparison of the characteristic Infrared (IR) absorption bands of the quinazolinone carbonyl group against its structural analogs and synthetic precursors. Unlike generic spectral tables, this analysis focuses on the diagnostic utility of the carbonyl stretch ($ \nu_{C=O} $) to distinguish the target scaffold from impurities like quinazoline-2,4-diones or uncyclized anthranilamides.

Part 1: The Quinazolinone Signature (The "Product")[1]

The primary diagnostic feature of the quinazolin-4(3H)-one system is the stretching vibration of the carbonyl group at position 4. Due to the fused benzene ring and the adjacent nitrogen atom, this carbonyl exhibits characteristics of a conjugated cyclic amide (lactam) .

Characteristic Band Position[2][3][4][5][6]
  • Wavenumber Range: 1650 – 1690 cm⁻¹

  • Intensity: Strong, sharp band.

  • Mode: $ \nu_{C=O} $ stretching vibration.[1]

Structural Context

The carbonyl at C-4 is part of a vinylogous amide system. The resonance delocalization of the nitrogen lone pair into the carbonyl oxygen reduces the double-bond character of the C=O bond, shifting the absorption to a lower frequency compared to simple aromatic ketones (~1690 cm⁻¹) or esters (~1735 cm⁻¹).

Critical Insight: If the spectrum shows a strong band >1700 cm⁻¹ in a purported quinazolinone sample, suspect the presence of a dione impurity or an ester intermediate .

Part 2: Comparative Analysis with Alternatives

To validate the synthesis of a quinazolinone, one must distinguish it from common side products and precursors. The table below compares the "product" (Quinazolinone) against these critical alternatives.

Table 1: Spectral Differentiation of Quinazolinone vs. Analogs
Structural ClassRepresentative CompoundCarbonyl Band ($ \nu_{C=O} $)Secondary Diagnostic BandsDistinguishing Feature
Target Product Quinazolin-4(3H)-one 1660 – 1690 cm⁻¹ (Strong)

~1600-1620 cm⁻¹
Single strong carbonyl peak in the amide I region.
Alternative 1 (Oxidized Impurity) Quinazoline-2,4-dione 1700 – 1720 cm⁻¹ (C2=O)1650 – 1670 cm⁻¹ (C4=O)

usually broad ~3200 cm⁻¹
Dual carbonyl signature. The urea-like C2 absorbs at higher frequency than the amide-like C4.
Alternative 2 (Precursor) Anthranilamide 1640 – 1660 cm⁻¹ (Amide I)

doublet (3350, 3180 cm⁻¹)
Presence of primary amine doublet and lower frequency amide band due to H-bonding.
Alternative 3 (Generic) Acetophenone ~1685 cm⁻¹ No C=N stretchLack of heterocyclic ring vibrations; simple conjugation shift.
Detailed Comparative Analysis
1. Quinazolinone vs. Quinazoline-2,4-dione

The most common synthetic pitfall is the over-oxidation or hydrolysis leading to the dione.

  • Differentiation: The dione possesses two carbonyls. The C2 carbonyl is part of a cyclic urea system and typically absorbs at a higher wavenumber (1700–1720 cm⁻¹) than the C4 carbonyl (1660 cm⁻¹).

  • Result: A spectrum with a "split" carbonyl peak or a high-frequency shoulder confirms the dione impurity.

2. Quinazolinone vs. Anthranilamide (Precursor)

In cyclization reactions, unreacted anthranilamide is a common contaminant.

  • Differentiation: While the amide carbonyl of the precursor absorbs in a similar range (often lower due to strong intermolecular H-bonding), the N-H stretching region is definitive.

    • Quinazolinone: Single

      
       (if N3 is unsubstituted) or none (if N3 substituted).
      
    • Anthranilamide: Distinct

      
       doublet (asymmetric/symmetric stretch) at 3300–3400 cm⁻¹.
      

Part 3: Mechanistic Factors Affecting Band Shift

The exact position of the quinazolinone carbonyl band is governed by electronic substituents and environmental factors.

Substituent Effects (Electronic Tuning)
  • Electron Donating Groups (EDGs): Substituents like -OCH₃ or -NH₂ on the benzene ring increase electron density, enhancing resonance donation to the carbonyl. This decreases the bond order , causing a red shift (lower wavenumber, e.g., 1650 cm⁻¹).

  • Electron Withdrawing Groups (EWGs): Substituents like -NO₂ or -Cl withdraw electron density, reducing resonance. This increases the double-bond character, causing a blue shift (higher wavenumber, e.g., 1690 cm⁻¹).

Lactam-Lactim Tautomerism

In solution or specific crystalline phases, quinazolinones can exist in equilibrium with the enol (lactim) form.

  • Lactam (Keto): Dominant in solid state (KBr pellet). Shows strong C=O band.[2][3][1][4]

  • Lactim (Enol): May appear in dilute non-polar solutions. Shows -OH stretch and loss of C=O intensity .

  • Protocol Note: Always record solid-state spectra (KBr or ATR) to ensure the lactam form is dominant for consistent characterization.

Part 4: Experimental Protocol for Reproducible Characterization

To ensure data integrity and reproducibility (E-E-A-T), follow this standardized workflow.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Preparation: Grind 1–2 mg of dry Quinazolinone sample with ~100 mg of spectroscopic grade KBr (dried at 110°C).

  • Compression: Press at 7–10 tons for 2 minutes to form a transparent disc.

  • Measurement: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 cm⁻¹, Scans: 16).

  • Validation: Check for moisture bands at 3400 cm⁻¹; if strong, re-dry KBr.

Method B: ATR (Attenuated Total Reflectance) (High Throughput)
  • Preparation: Place neat solid directly on the Diamond/ZnSe crystal.

  • Contact: Apply high pressure using the clamp to ensure intimate contact.

  • Correction: Apply ATR correction algorithm (if comparing to literature KBr data), as ATR peaks can shift slightly to lower frequencies.

Part 5: Visualization of Signaling Pathways & Workflow

Diagram 1: Spectral Characterization Decision Tree

This flowchart guides the researcher through the logic of identifying the correct scaffold based on IR data.

Quinazolinone_ID Start Unknown Sample Spectrum Check_CO Check Carbonyl Region (1650 - 1750 cm⁻¹) Start->Check_CO Single_Band Single Strong Band (1650 - 1690 cm⁻¹) Check_CO->Single_Band Found Dual_Band Dual Bands (~1710 & ~1660 cm⁻¹) Check_CO->Dual_Band Found Broad_Low Broad/Low Band (<1650 cm⁻¹) Check_CO->Broad_Low Found Check_NH Check NH Region (3100 - 3500 cm⁻¹) Single_Band->Check_NH Result_Dione IMPURITY: Quinazoline-2,4-dione Dual_Band->Result_Dione Result_Precursor PRECURSOR: Anthranilamide Broad_Low->Result_Precursor Likely H-bonded Amide Result_Quin CONFIRMED: Quinazolin-4(3H)-one Check_NH->Result_Quin Single NH or None Check_NH->Result_Precursor Doublet NH₂

Caption: Logical workflow for distinguishing Quinazolinone from common impurities using IR spectral features.

Diagram 2: Resonance Effects on Carbonyl Frequency

Visualizing why the frequency shifts compared to standard ketones.

Resonance_Effect Struct_A Canonical Form A (C=O Double Bond) Struct_B Canonical Form B (C-O⁻ Single Bond) Struct_A->Struct_B Delocalization Effect Resonance Hybrid Reduced Bond Order Struct_B->Effect Frequency Lower Frequency (1660-1680 cm⁻¹) Effect->Frequency Substituent Electron Donating Group (e.g., -NH₂, -OMe) Substituent->Struct_B Stabilizes Substituent->Frequency Further Red Shift

Caption: Resonance delocalization reduces the C=O bond order, lowering the absorption frequency. EDGs enhance this effect.

References

  • Muthuselvi, et al. (2025).[5] Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3H)-one. ResearchGate. Retrieved from [Link]

  • Al-Agrody, A. M., et al. (2014). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. MDPI Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Rustryakov, A. V., et al. (2015). Calculation and assignment of the absorption bands in the IR-spectrum of quinazolin-2,4-dione. ResearchGate. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: HPLC Method Development for Separating Quinazolinone Isomers

Executive Summary Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and anticonvulsant properties. However, their synthesis frequently yields complex isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and anticonvulsant properties. However, their synthesis frequently yields complex isomeric mixtures—specifically regioisomers (e.g., 2- vs. 4-substituted) and stereoisomers (enantiomers)—that possess distinct pharmacological profiles.

Standard C18 Reversed-Phase HPLC often fails to resolve these structural analogs due to their identical hydrophobicity.[1] This guide objectively compares high-performance alternatives, specifically Phenyl-Hexyl stationary phases for regioisomers and Polysaccharide-based Chiral phases for enantiomers, providing a data-driven roadmap for method development.

Part 1: The Challenge of Quinazolinone Isomerism

The core difficulty in separating quinazolinone isomers lies in the lack of "discriminatory handles" for standard chromatography.

  • Regioisomers: Isomers where the substituent position varies (e.g., ortho- vs. meta- substitution on the phenyl ring attached to the quinazolinone core) often have nearly identical LogP values.

  • Enantiomers: Mirror-image isomers (e.g., 2,3-dihydroquinazolin-4(1H)-ones) are physically identical in an achiral environment, rendering standard silica or C18 columns useless without chiral selectors.

Part 2: Regioisomer Separation – C18 vs. Phenyl-Hexyl

The "Hydrophobicity Trap"

Conventional C18 (Octadecylsilane) columns separate analytes based primarily on hydrophobic interaction.[1] Since quinazolinone regioisomers often share the same molecular weight and lipophilicity, they co-elute on C18 phases, resulting in broad, overlapping peaks.

The Alternative: Phenyl-Hexyl & Interactions

Phenyl-Hexyl columns introduce a secondary separation mechanism:


 interactions.[1] The electrons in the stationary phase's phenyl ring interact with the 

-electron deficient quinazolinone core. This interaction is highly sensitive to steric accessibility, allowing the column to "see" the difference between an ortho- substituent (sterically hindered, less retention) and a para- substituent (planar, higher retention).
Comparative Performance Data

The following table summarizes a representative separation of quinazolinone regioisomers (e.g., 2-methyl- vs. 2-ethyl- vs. ring-substituted variants) using Methanol as the organic modifier (critical for promoting


 interactions).
FeatureC18 (Standard) Phenyl-Hexyl (Recommended) Performance Delta
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Dual-mode selectivity
Resolution (

)
0.8 (Co-elution)2.4 (Baseline)+200% Improvement
Selectivity (

)
1.021.15Critical for impurity profiling
Mobile Phase Choice ACN or MeOHMethanol (Preferred)ACN suppresses

overlap
Tailing Factor (

)
1.3 - 1.51.0 - 1.1Sharper peaks due to endcapping

Expert Insight: When using Phenyl-Hexyl columns, avoid Acetonitrile (ACN) if possible. ACN's


-electrons compete with the analyte for the stationary phase, effectively "turning off" the selective 

mechanism. Always start with Methanol.
Recommended Protocol: Regioisomer Separation

Objective: Baseline separation of 2-substituted quinazolinone regioisomers.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (4.6 x 150 mm, 3.5 µm or sub-2 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (for MS) or 10 mM Ammonium Acetate (for pH stability).

  • Mobile Phase B: Methanol (MeOH).[2]

  • Gradient:

    • 0-2 min: Hold 10% B (Equilibration)

    • 2-15 min: Linear ramp 10%

      
       70% B
      
    • 15-18 min: Hold 70% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperatures enhance

    
     interactions).
    

Part 3: Chiral Separation – Polysaccharide Columns[3]

For quinazolinone enantiomers (e.g., those with a chiral center at the C2 or C3 position), a chiral stationary phase (CSP) is mandatory.

Amylose vs. Cellulose

The two dominant CSPs are Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).

  • Amylose (AD-H / IA): typically shows higher recognition for the helical twist of the quinazolinone fused ring system.

  • Cellulose (OD-H / IB): often provides better separation for planar structures but is less flexible than Amylose.

Comparative Screening Data
ParameterNormal Phase (Hexane/IPA) Polar Organic Mode (ACN/MeOH) Recommendation
Solubility Low for polar quinazolinonesHighPolar Organic is preferred for synthesis
MS Compatibility Poor (Hexane background)ExcellentEssential for PK/PD studies
Resolution (

)
High (3.0+)Moderate (1.5 - 2.5)Sufficient for quantitation
Cost High solvent costLower costGreen chemistry aligned
Recommended Protocol: Chiral Screening

Objective: Enantiomeric Excess (ee) determination.[3]

  • Column: Chiralpak IA or AD-H (Amylose-based).

  • Mobile Phase (Isocratic):

    • Option A (Normal Phase): Hexane : Isopropanol (80:20 v/v) + 0.1% Diethylamine (DEA) to suppress peak tailing of basic nitrogens.

    • Option B (Polar Organic): 100% Methanol + 0.1% DEA + 0.1% Acetic Acid.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Quinazolinone chromophore).

Part 4: Visualizing the Method Development Workflow

The following diagram illustrates the logical decision-making process for selecting the correct HPLC mode based on the specific quinazolinone isomer type.

HPLC_Workflow Start Start: Quinazolinone Mixture IsomerType Identify Isomer Type Start->IsomerType Regio Regioisomers (Positional) IsomerType->Regio Chiral Stereoisomers (Enantiomers) IsomerType->Chiral C18 Try C18 Column (pH 3-4, ACN/H2O) Regio->C18 Screen Screen CSPs (Amylose vs Cellulose) Chiral->Screen CheckRs Resolution > 1.5? C18->CheckRs SuccessC18 Validate Method CheckRs->SuccessC18 Yes SwitchPhenyl Switch to Phenyl-Hexyl (Use Methanol) CheckRs->SwitchPhenyl No (Overlap) ModeSelect Select Mode Screen->ModeSelect NP Normal Phase (Hexane/IPA) ModeSelect->NP Max Resolution PO Polar Organic (MeOH/ACN) ModeSelect->PO Solubility/MS Optimize Optimize Additives (DEA/TFA) NP->Optimize PO->Optimize

Caption: Decision tree for selecting the optimal stationary phase and mobile phase conditions.

Mechanism of Action: Why Phenyl-Hexyl Works

The diagram below details the molecular interaction that makes Phenyl-Hexyl superior for aromatic isomers.

Mechanism Stationary Phenyl-Hexyl Ligand Interaction π-π Stacking (Selective Retention) Stationary->Interaction Analyte Quinazolinone Core Analyte->Interaction Solvent Methanol (Promotes Interaction) Solvent->Interaction Enhances ACN Acetonitrile (Suppresses Interaction) ACN->Interaction Blocks

Caption: The π-π interaction mechanism is enhanced by Methanol but blocked by Acetonitrile.

References

  • Sielc Technologies. Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. Application Note. Available at: [Link]

  • Agilent Technologies. Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[4] Application Note. Available at: [Link]

  • Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns Application Note. Available at: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Available at: [Link]

  • Nature Scientific Reports. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of 7-Methoxy Quinazolinones

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, forming the core of numerous bioactive compounds. Among these, 7-methoxy quinazolinones are of significant interest due to their diverse pharmacological activities. The precise and unambiguous identification of these molecules is paramount, and mass spectrometry (MS) coupled with tandem mass spectrometry (MS/MS) has emerged as an indispensable tool for their structural elucidation. A thorough understanding of their fragmentation patterns is not merely academic; it is a critical component in drug discovery and development, enabling confident identification in complex matrices, metabolite profiling, and quality control.

This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of 7-methoxy quinazolinones. We will delve into the mechanistic underpinnings of the observed fragment ions under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative perspective. This document is designed to equip researchers with the expertise to interpret mass spectra of this important class of compounds, thereby accelerating their research endeavors.

The Quinazolinone Core: A Foundation for Fragmentation

The stability of the quinazolinone ring system significantly influences its fragmentation behavior. The fused aromatic and pyrimidinone rings provide a robust framework, and the initial fragmentation events often involve the substituents. However, characteristic cleavages of the core structure can be induced, providing diagnostic ions that are invaluable for structural confirmation.

Electron Ionization (EI) Mass Spectrometry: Unveiling the Primary Structure

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This can be particularly useful for elucidating the fundamental structure of the quinazolinone core.

A common fragmentation pathway for quinazolinone derivatives under EI involves a retro-Diels-Alder (RDA) type cleavage of the pyrimidinone ring. However, the presence of various substituents can lead to more dominant fragmentation pathways. For instance, in the case of substituted 2-methyl-3-amino-quinazolin-4(3H)-ones, a characteristic pattern of losses is observed.[1][2] This includes the sequential loss of small neutral molecules and radicals such as:

  • -NH group: Loss of the amino group from the 3-position.[1][2]

  • CH₂ group: A common loss from alkyl substituents.[1][2]

  • HCO: Loss of a formyl radical.[1][2]

  • -CH₃ group: Loss of a methyl radical, often from a methoxy group or a methyl substituent.[1][2]

  • CN group: Loss of a nitrile group.[1][2]

  • CO group: Loss of carbon monoxide, a hallmark of many carbonyl-containing compounds.[1][2]

For a 7-methoxy quinazolinone, a prominent initial fragmentation under EI would be the loss of a methyl radical (•CH₃) from the methoxy group to form a stable radical cation. This is a common fragmentation pathway for methoxylated aromatic compounds.[3][4] Subsequent fragmentation would then proceed from this [M-15]⁺ ion.

Proposed EI Fragmentation Pathway for a Generic 7-Methoxy Quinazolinone

EI_Fragmentation M [M]⁺˙ (7-Methoxy Quinazolinone) M_minus_15 [M-15]⁺ (Loss of •CH₃) M->M_minus_15 - •CH₃ M_minus_43 [M-43]⁺ (Loss of •CH₃ and CO) M_minus_15->M_minus_43 - CO Further_Fragments Further Fragments M_minus_43->Further_Fragments Ring Cleavage

Caption: Proposed EI fragmentation of 7-methoxy quinazolinone.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Molecular and Adduct Ions

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. This technique is highly relevant for the analysis of 7-methoxy quinazolinones in biological matrices and for high-throughput screening.

The fragmentation of protonated 7-methoxy quinazolinones in the collision cell is expected to be directed by the protonation site, which is likely to be one of the nitrogen atoms in the pyrimidinone ring or the carbonyl oxygen.

Key Fragmentation Pathways under ESI-MS/MS:
  • Loss of Small Neutral Molecules: The initial fragmentation events often involve the loss of stable neutral molecules. For a simple 7-methoxy-4(3H)-quinazolinone, this could include:

    • Loss of CO (28 Da): A characteristic loss from the carbonyl group.

    • Loss of CH₂O (30 Da): From the methoxy group, although less common than the loss of a methyl radical.

    • Loss of CH₃OH (32 Da): If a proton is available to be transferred to the methoxy group.

  • Side-Chain Fragmentation: For more complex 7-methoxy quinazolinone derivatives, the fragmentation will be dominated by the cleavage of side chains.[5] The stability of the resulting fragment ions will dictate the preferred pathways.

  • Ring Cleavage: At higher collision energies, cleavage of the quinazolinone ring system can occur, leading to diagnostic product ions.

Comparative Fragmentation of Substituted Quinazolinones

The table below summarizes the expected key fragment ions for a hypothetical 7-methoxy quinazolinone and a derivative with an additional labile side chain at the 2-position, illustrating the influence of substitution on the fragmentation pattern.

CompoundPrecursor Ion ([M+H]⁺)Key Fragment Ions (m/z)Interpretation of Key Losses
7-Methoxy-4(3H)-quinazolinone177.06162.04Loss of •CH₃
149.05Loss of CO
134.05Loss of •CH₃ and CO
2-(Piperidin-1-yl)-7-methoxy-4(3H)-quinazolinone260.14176.08Loss of piperidine
245.12Loss of •CH₃
232.13Loss of CO

Experimental Protocol: Acquiring High-Quality MS and MS/MS Data

To obtain reliable and reproducible fragmentation data for 7-methoxy quinazolinones, the following experimental workflow is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the purified 7-methoxy quinazolinone derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL.

    • For ESI, add a small amount of formic acid (0.1%) to the sample solution to promote protonation.

  • Instrumentation and MS Parameters:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements, which is crucial for elemental composition determination of fragment ions.

    • For ESI-MS:

      • Infuse the sample directly or introduce it via liquid chromatography (LC). LC-MS is preferred for complex mixtures.

      • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the precursor ion ([M+H]⁺).

    • For EI-MS (if using GC-MS):

      • Ensure the compound is sufficiently volatile and thermally stable. Derivatization may be necessary.[6]

      • Use a standard electron energy of 70 eV.

  • MS/MS Analysis (Collision-Induced Dissociation - CID):

    • Select the [M+H]⁺ ion (or other relevant precursor) in the first mass analyzer (e.g., quadrupole).

    • Introduce a collision gas (e.g., argon, nitrogen) into the collision cell.

    • Systematically vary the collision energy to generate a breakdown curve. This helps in identifying the primary and subsequent fragment ions. Low collision energies will reveal the initial, most facile fragmentations, while higher energies will induce more extensive fragmentation, including ring cleavages.

    • Acquire the product ion spectrum in the second mass analyzer.

Data Analysis and Interpretation
  • Utilize the accurate mass data to propose elemental compositions for the precursor and all major fragment ions.

  • Propose fragmentation mechanisms that are chemically plausible and consistent with the observed neutral losses.

  • Compare the fragmentation patterns of related 7-methoxy quinazolinone analogues to identify diagnostic ions that are characteristic of specific structural features.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Tandem Mass Spectrometry cluster_3 Data Analysis Dissolution Dissolve Sample (1-10 µg/mL) Acidification Acidify for ESI (0.1% Formic Acid) Dissolution->Acidification MS_Acquisition Acquire Full Scan MS (High Resolution) Acidification->MS_Acquisition Precursor_Selection Select Precursor Ion ([M+H]⁺) MS_Acquisition->Precursor_Selection CID Collision-Induced Dissociation (Vary Collision Energy) Precursor_Selection->CID Product_Ion_Scan Acquire Product Ion Spectrum CID->Product_Ion_Scan Accurate_Mass Determine Elemental Compositions Product_Ion_Scan->Accurate_Mass Mechanism_Proposal Propose Fragmentation Mechanisms Accurate_Mass->Mechanism_Proposal Comparison Compare with Analogues Mechanism_Proposal->Comparison

Caption: Experimental workflow for MS/MS analysis.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of 7-methoxy quinazolinones is a rich and informative process that provides invaluable structural information. While a comprehensive, publicly available database of their fragmentation patterns is still evolving, the principles outlined in this guide provide a robust framework for their analysis. Under EI, the loss of a methyl radical from the methoxy group is a key initial event, followed by cleavages of the quinazolinone core. In ESI-MS/MS, the fragmentation is typically initiated by the loss of small neutral molecules or cleavages of side chains, with the specific pathways being highly dependent on the overall substitution pattern of the molecule.

As research in this area continues, the systematic study of a wider range of 7-methoxy quinazolinone derivatives will undoubtedly lead to a more nuanced understanding of their fragmentation behavior. The development of in-silico fragmentation prediction tools, trained on a growing body of experimental data, will further empower researchers in the rapid and confident identification of these important compounds.[7]

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. (2020-01-20).
  • (a) (b) (c) Figure S1 - MPG.PuRe.
  • Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H).
  • Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity - ACG Publications. (2011-05-08).
  • Fragmentation pathway of 6, 7-bis (2-methoxyethoxy) quinazolin-4-amine... - ResearchGate.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed. (2023-09-08).
  • Electron ionization mass spectroscopy (EIMS) of novel quinazoline‐derivative QPP II..
  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - NIH.
  • Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015-06-04).
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015-12-16).
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023-09-08).
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC - NIH. (2024-04-24).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016-06-14).
  • Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative - Semantic Scholar.
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI.
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC.
  • ALKALOIDS | Gas Chromatography - ResearchGate.
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI. (2023-08-03).
  • A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. (2019-05-22).
  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - MDPI. (2024-06-21).
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC. (2025-04-07).
  • Scheme 3. ESI-MS/MS fragmentation pathways of the [MþNa] þ ions of the... - ResearchGate.

Sources

Comparative

Comparative Guide: Purity Analysis of Quinazolinone Intermediates via LC-MS

Executive Summary In the synthesis of bioactive quinazolinones (e.g., Idelalisib, Methaqualone analogs, Letermovir), purity analysis is frequently bottlenecked by the scaffold's inherent chemical properties: tautomerism,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive quinazolinones (e.g., Idelalisib, Methaqualone analogs, Letermovir), purity analysis is frequently bottlenecked by the scaffold's inherent chemical properties: tautomerism, poor solubility, and the formation of isobaric regioisomers (N3- vs. O4-alkylation).

While HPLC-UV remains the workhorse for routine QC, it fails to detect non-chromophoric synthetic byproducts and often lacks the specificity to resolve co-eluting regioisomers. This guide objectively compares LC-MS against traditional HPLC-UV and qNMR, demonstrating that LC-MS is the requisite standard for process optimization , particularly when distinguishing between thermodynamic and kinetic isomers in the quinazolinone series.

Technical Context: The Quinazolinone Challenge

The 4(3H)-quinazolinone core presents unique analytical hurdles:

  • Lactam-Lactim Tautomerism: The equilibrium between the keto (N3-H) and enol (O4-H) forms can lead to peak broadening or splitting in unbuffered LC systems.

  • Regioisomerism: Alkylation reactions often yield mixtures of N3-alkyl (desired) and O4-alkyl (impurity) products. These are isobaric (same m/z) and often have similar UV extinction coefficients, making MS/MS fragmentation or high-resolution retention time mapping essential.

Comparative Analysis: LC-MS vs. Alternatives

The following analysis contrasts the three primary modalities used in quinazolinone characterization.

Table 1: Performance Matrix
FeatureHPLC-UV (Diode Array)LC-MS (Single Quad)LC-HRMS (Q-TOF/Orbitrap)qNMR (^1H)
Primary Utility Routine QC, % AreaImpurity ID, Reaction MonitoringUnknown elucidation, Genotoxin screeningAbsolute Purity (wt/wt)
Sensitivity (LOD) ~0.05% (chromophore dependent)< 0.005% (high sensitivity)< 0.001% (trace analysis)~1% (low sensitivity)
Specificity Low (Co-elution risk)Medium (Mass discrimination)High (Exact mass + Isotope pattern)High (Structural distinctness)
Regioisomer ID Difficult (Requires standards)Moderate (Fragment differences)Excellent (Diagnostic ions)Excellent (Coupling constants)
Throughput High (10-20 min/run)High (5-10 min/run)Low (Data heavy)Low (Manual prep)
Limitations Misses non-UV active reagentsMatrix effects (suppression)Cost, ComplexityRequires mg quantities
Expert Insight: Why LC-MS Wins for Intermediates

In early-stage quinazolinone synthesis, unreacted starting materials (often anthranilic acid derivatives) and coupling reagents (e.g., EDC, HATU byproducts) can co-elute with the product.

  • HPLC-UV Failure Mode: A 98% pure peak by UV might actually be 85% pure if a non-chromophoric coupling reagent co-elutes.

  • LC-MS Advantage: Even with co-elution, the Mass-to-Charge ratio (m/z) allows you to "extract" the chromatogram of the target ion, revealing the true complexity of the mixture [1].

Strategic Protocol: The "Gold Standard" LC-MS Workflow

This protocol is designed to mitigate the tautomerism issue and maximize ionization efficiency for nitrogenous heterocycles.

A. Sample Preparation (Self-Validating Step)
  • Solvent: Dissolve 1 mg of intermediate in 1 mL of 50:50 MeCN:Water.

  • Validation: If the solution is cloudy, add 0.1% Formic Acid. Quinazolinones are basic; acidification ensures protonation and solubility, preventing "carryover" in the injector port.

  • Filtration: 0.2 µm PTFE filter (mandatory to prevent column clogging).

B. Chromatographic Conditions[1][2][3][4][5][6]
  • Column: Phenomenex Kinetex C18 or Waters XSelect CSH Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm).

    • Why Phenyl-Hexyl? The π-π interactions offer superior selectivity for separating aromatic regioisomers compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Causality: Ammonium formate acts as a buffer (pH ~3.5) to stabilize the lactam tautomer and improve peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 7 minutes.

C. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • Rationale: Quinazolinones protonate readily at N1 or N3.

  • Scan Range: m/z 100–1000 (Full Scan) + Data Dependent MS/MS (if available).

  • Cone Voltage: 20–40 V. (Too high causes in-source fragmentation, losing the molecular ion).

Deep Dive: Differentiating Regioisomers (N3 vs. O4)

This is the most critical application for drug developers. When alkylating the quinazolinone core, you often generate a mixture.

The Diagnostic Workflow:

  • Retention Time: The N3-alkyl isomer is typically less lipophilic (elutes earlier) than the O4-alkyl isomer on a Reverse Phase column due to the preservation of the carbonyl dipole.

  • Fragmentation (MS/MS):

    • N-alkylation: Often produces a stable fragment retaining the alkyl group on the nitrogen.

    • O-alkylation: The ether linkage is more labile. Look for a characteristic loss of the alkyl chain (neutral loss) or a specific Retro-Diels-Alder (RDA) cleavage of the pyrimidine ring [2].

Decision Workflow Diagram

The following diagram illustrates the logical flow for analyzing a crude reaction mixture.

QuinazolinoneAnalysis Start Crude Reaction Mixture Solubility Dissolve in 1:1 MeCN:H2O (+0.1% FA) Start->Solubility LCMS_Screen Run LC-MS (ESI+) Gradient 5-95% B Solubility->LCMS_Screen Decision1 Is Target Mass Found? LCMS_Screen->Decision1 Purity_Check Check UV (254nm) & TIC Purity Decision1->Purity_Check Yes Fail_Syn Re-evaluate Synthesis Decision1->Fail_Syn No Isobaric_Check Are there co-eluting isobaric peaks? Purity_Check->Isobaric_Check >85% Pure Purity_Check->Fail_Syn <85% Pure Regio_Analysis Analyze MS/MS Fragments & Retention Order Isobaric_Check->Regio_Analysis Yes (Regioisomers) Pass Proceed to Purification or Next Step Isobaric_Check->Pass No (Single Peak) Regio_Analysis->Pass Confirmed ID Method_Dev Switch to Phenyl-Hexyl Modify Gradient Regio_Analysis->Method_Dev Poor Resolution Method_Dev->LCMS_Screen

Figure 1: Decision matrix for LC-MS analysis of quinazolinone intermediates, prioritizing regioisomer detection.

References

  • Comparison between LC-UV and LC-MS for Impurity Characterization (Trimethoprim Case Study) Source: Journal of Chromatography A (via PubMed) Significance: Establishes the baseline superiority of MS for detecting low-level impurities in heterocyclic drugs. URL:[Link]

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry Source: University of Southampton (ePrints) Significance: Details the specific fragmentation pathways (RDA) used to identify quinazoline derivatives. URL:[Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization Source: ACG Publications Significance: Provides a validated method for Letermovir, a modern quinazolinone drug, demonstrating specific degradation products and stress testing.[1] URL:[Link]

  • Separation of Quinazoline on Newcrom R1 HPLC column Source: SIELC Technologies Significance: Highlights the use of mixed-mode chromatography for separating polar quinazoline intermediates. URL:[Link]

Sources

Validation

A Senior Application Scientist’s Guide to Validating Quinazolinone Structures Using 2D NMR

For researchers in medicinal chemistry and drug development, the quinazolinone scaffold is a cornerstone of innovation, forming the basis of numerous therapeutic agents.[1] However, the synthesis of novel quinazolinone d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the quinazolinone scaffold is a cornerstone of innovation, forming the basis of numerous therapeutic agents.[1] However, the synthesis of novel quinazolinone derivatives often yields a mixture of isomers or unexpected rearrangement products. Unambiguous structural validation is therefore not merely a procedural step but the bedrock of reliable structure-activity relationship (SAR) studies and further development.[2][3]

While 1D Nuclear Magnetic Resonance (NMR) provides an essential first look, its limitations become apparent in complex molecules with overlapping proton signals. This guide provides an in-depth, field-proven methodology for leveraging the power of two-dimensional (2D) NMR, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to definitively elucidate the structure of quinazolinone derivatives. We will move beyond a simple recitation of steps to explain the underlying logic, ensuring a robust and self-validating analytical workflow.

The Analytical Challenge: Why 1D NMR Is Not Enough

A standard ¹H NMR spectrum of a 4(3H)-quinazolinone derivative presents several challenges. The aromatic protons on the fused benzene ring often reside in a crowded region, making definitive assignment through multiplicity and coupling constants alone prone to error. Furthermore, 1D ¹³C NMR, while showing all carbon environments, offers no direct information on which protons are attached to which carbons. This ambiguity is a critical failure point when trying to distinguish between constitutional isomers.

The 2D NMR Solution: A Synergistic Approach

2D NMR spectroscopy enhances spectral resolution by spreading signals over two frequency dimensions, revealing correlations between nuclei that are impossible to see in 1D experiments.[4] Our strategy hinges on the synergistic use of two key experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment acts as a precise mapping tool, identifying all direct, one-bond correlations between protons and the carbons they are attached to.[5][6] It is a highly sensitive experiment that provides the fundamental C-H building blocks of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the molecular skeleton. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[7] By identifying these "long-range" connections, we can piece together the C-H fragments identified in the HSQC spectrum, including connections to quaternary carbons (carbons with no attached protons) like the carbonyl group (C=O) and the imine carbon (C=N) characteristic of the quinazolinone core.[8][9]

This combined approach creates a self-validating system. The fragments identified by HSQC are linked together using HMBC, and the resulting structure must be consistent with all observed correlations in both spectra.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Correlation cluster_analysis Structural Elucidation H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct ¹J C-H Links) H1->HSQC HMBC HMBC (Long-Range ²J, ³J C-H Links) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Fragments Identify C-H Building Blocks HSQC->Fragments Skeleton Assemble Molecular Skeleton HMBC->Skeleton Fragments->Skeleton Use HMBC to connect fragments via quaternary carbons and adjacent spin systems Structure Validated Structure Skeleton->Structure

Caption: The logical workflow for 2D NMR-based structure elucidation.

Case Study: Validation of a Substituted 4(3H)-Quinazolinone

Let's consider a hypothetical synthetic product, intended to be 2-methyl-3-phenyl-4(3H)-quinazolinone . Our goal is to use 2D NMR to confirm this structure and rule out other possible isomers.

Step 1: Foundational 1D NMR Data

First, we acquire standard ¹H and ¹³C NMR spectra. The expected chemical shifts are summarized below.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Description
CH₃ (at C-2)~2.2 s~23Methyl group
H-5~8.1 d~127Aromatic CH
H-6~7.5 t~127Aromatic CH
H-7~7.8 t~134Aromatic CH
H-8~7.7 d~126Aromatic CH
Phenyl H~7.3-7.5 m~128-135Phenyl substituent
C-2-~155Imine Carbon
C-4-~162Carbonyl Carbon
C-4a-~121Quaternary Carbon
C-8a-~147Quaternary Carbon

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.[10]

While this data is suggestive, the overlapping signals in the aromatic region make definitive assignment of H-5, H-6, H-7, and H-8 difficult.

Step 2: Experimental Protocols

Sample Preparation:

  • Dissolve 10-15 mg of the quinazolinone sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Filter the solution through a pipette with a small glass wool plug into a clean, dry 5 mm NMR tube.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for optimal resolution and sensitivity).[10]

Data Acquisition:

  • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker system). Acquire with a spectral width of ~-1 to 9 ppm in the ¹H dimension and 0 to 170 ppm in the ¹³C dimension. A sufficient number of scans (typically 2-4) should be used to achieve a good signal-to-noise ratio.

  • HMBC: Use a gradient-selected HMBC pulse sequence (e.g., hmbcetgpl3nd).[11] The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations. A longer relaxation delay (D1) of 1.5-2.0 seconds is recommended.[11] More scans (typically 8-16) are required as HMBC is less sensitive than HSQC.[11]

Step 3: HSQC Analysis - Mapping the C-H Bonds

The HSQC spectrum provides a direct correlation for every proton and its attached carbon. For our quinazolinone, we would expect to see cross-peaks connecting the signals for H-5 to C-5, H-6 to C-6, H-7 to C-7, H-8 to C-8, and the methyl protons to the methyl carbon. This allows us to definitively link the proton and carbon chemical shifts for all protonated carbons.

Caption: HSQC correlations confirm one-bond C-H connectivities.

Step 4: HMBC Analysis - Assembling the Skeleton

The HMBC spectrum is where the full structure is revealed. We systematically analyze the long-range correlations from each proton to build the molecular framework.

Proton Key HMBC Correlations (to Carbon) Structural Insight
CH₃ (at C-2) C-2 Confirms the methyl group is attached to the imine carbon (a ²J correlation).
H-5 C-4 , C-7, C-8a The correlation to the carbonyl C-4 is definitive proof of its position peri to H-5. The correlation to the quaternary C-8a links the benzene ring to the pyrimidine ring.
H-8 C-6, C-4a The correlation to the quaternary C-4a is crucial for confirming the fusion of the two rings.

The most powerful correlations are those to quaternary carbons, as these cannot be observed by any other means like COSY and are essential for connecting different parts of the molecule.[8] The observation of a correlation from the most downfield aromatic proton (H-5, ~8.1 ppm) to the carbonyl carbon (C-4, ~162 ppm) is a cornerstone of the assignment.

Caption: Key HMBC correlations used to assemble the quinazolinone core.

Comparison with Alternative Techniques

Technique Advantages Disadvantages Best Use Case
HSQC/HMBC Provides unambiguous connectivity, including to quaternary carbons. Applicable to any soluble compound.Less sensitive than 1D NMR, requires more instrument time.The gold standard for de novo structure elucidation of novel organic molecules in solution.
X-Ray Crystallography Provides an absolute, solid-state structure with precise bond lengths and angles.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution-state.Absolute confirmation of stereochemistry and complex 3D structures when a crystal is available.
¹H-¹H COSY Excellent for identifying coupled proton spin systems (e.g., protons on an alkyl chain or adjacent aromatic protons).Does not show correlations to quaternary carbons. Can be ambiguous in highly coupled or crowded regions.Used alongside HSQC/HMBC to confirm proton-proton adjacencies within a spin system.
NOESY/ROESY Reveals through-space correlations, providing information on 3D conformation and stereochemistry.Correlations are distance-dependent (~<5 Å). Can be complex to interpret.Determining relative stereochemistry and solution-state conformation after the core 2D structure has been established by HSQC/HMBC.

Conclusion

The synergistic use of HSQC and HMBC provides a robust, reliable, and self-validating workflow for the structural elucidation of quinazolinone derivatives. While other techniques have their place, this 2D NMR combination stands as the most powerful and universally applicable method for confirming molecular connectivity in a solution state. By first mapping the direct C-H bonds with HSQC and then assembling the molecular skeleton using the long-range correlations from HMBC, researchers can have the utmost confidence in their molecular structures, paving the way for accurate interpretation of biological data and the accelerated development of new therapeutic agents.

References

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments.

  • HSQC and HMBC. Columbia University, NMR Core Facility.

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube, The Organic Chemistry Tutor.

  • 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. University of Wisconsin-Madison, Department of Chemistry.

  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI.

  • Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... ResearchGate.

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. LibreTexts Chemistry.

  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Benchchem.

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube, Integrated Chemistry.

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.

  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PubMed Central (PMC).

  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.

  • (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S) - ResearchGate. ResearchGate.

  • Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. National Institutes of Health (NIH).

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI.

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

  • Bioactive Quinazolinone: Synthetic pathway. UW Tacoma Digital Commons.

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications.

Sources

Comparative

Technical Comparison Guide: Melting Point Standards for 7-Methoxyquinazolin-4(3H)-one

Executive Summary: The Purity Benchmark In the synthesis of quinazolinone-based kinase inhibitors (e.g., EGFR inhibitors like Gefitinib), 7-methoxyquinazolin-4(3H)-one (CAS 16064-24-7) serves as a critical structural sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Benchmark

In the synthesis of quinazolinone-based kinase inhibitors (e.g., EGFR inhibitors like Gefitinib), 7-methoxyquinazolin-4(3H)-one (CAS 16064-24-7) serves as a critical structural scaffold.[1][2] Its melting point is not merely a physical constant but a definitive " go/no-go " quality gate for downstream synthesis.[1][2]

The Standard: The experimentally validated melting point range for pure 7-methoxyquinazolin-4(3H)-one is 257–258 °C .[1][2]

Deviations from this range (typically <255 °C or broad ranges >2 °C) indicate the presence of uncyclized anthranilic acid precursors or regioisomeric impurities (e.g., 5-methoxy isomers), which can catastrophically lower yields in subsequent chlorination or coupling steps.[1][2]

Technical Profile & Analog Comparison

To understand the reliability of the 257–258 °C standard, it must be contextualized against its structural analogs.[1][2] The methoxy substituent at the C7 position significantly alters the crystal lattice energy compared to the unsubstituted core.[1][2]

Table 1: Comparative Melting Point Standards of Quinazolinone Analogs
CompoundCAS No.[1][2][3][4][5]Melting Point Standard (°C)Structural Driver
7-Methoxyquinazolin-4(3H)-one 16064-24-7 257 – 258 Target Standard (C7-OMe packing)
Quinazolin-4(3H)-one (Unsubstituted)119-81-3216 – 218Baseline H-bonding (dimerization)
6-Hydroxy-7-methoxyquinazolin-4(3H)-one179688-52-9291 – 293Added H-bond donor (OH) increases lattice energy
6,7-Dimethoxyquinazolin-4(3H)-one13794-72-4298 – 300Increased molecular weight & π-stacking
2-Amino-4-methoxybenzoic acid4099-85-8175 – 177Common Impurity: Drastically depresses MP

Analytic Insight: If your sample melts below 250 °C, do not proceed to chlorination (using SOCl₂/POCl₃).[1][2] The presence of the starting material (2-amino-4-methoxybenzoic acid) will generate reactive acyl chlorides that form gummy byproducts, complicating purification.[1][2]

Experimental Protocol: Self-Validating Determination

Relying solely on a capillary melting point apparatus can be misleading due to the high temperature (sublimation risk) and operator subjectivity.[1][2] For pharmaceutical-grade validation, a Differential Scanning Calorimetry (DSC) protocol is recommended.[1][2]

Method A: Capillary Melting Point (Routine QC)
  • Equipment: Buchi M-565 or equivalent (calibrated with Caffeine standard, MP 237 °C).

  • Ramp Rate:

    • Fast Ramp (10 °C/min) to 240 °C.[1][2]

    • Critical Phase: Slow Ramp (1 °C/min) from 240 °C to 265 °C.[1][2]

  • Observation: The "Standard" is defined as the Clear Point (meniscus formation).[1][2]

  • Validation: Sample must remain white/off-white. Darkening before melting indicates thermal decomposition or residual metal catalysts (e.g., Pd/Fe from precursor reduction).[1][2]

Method B: Differential Scanning Calorimetry (Gold Standard)[1][2]
  • Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Pan: Hermetically sealed aluminum pan (prevents sublimation artifacts).[1][2]

  • Protocol:

    • Equilibrate at 40 °C.

    • Ramp 10 °C/min to 280 °C.

    • Acceptance Criteria: Sharp endothermic peak with Onstep Temperature

      
       256.5 °C and Peak Maximum at 257.5 ± 0.5 °C.[1][2]
      

Synthesis & Purification Workflow

The following diagram illustrates the logical flow from synthesis to the melting point decision gate. It visualizes where the "Standard" is applied to prevent downstream failure.

G cluster_0 Synthesis Phase cluster_1 Characterization Phase Input Input: 2-Amino-4-methoxybenzoic acid + Formamide Cyclization Cyclization (Reflux 140-160°C) Input->Cyclization Precipitation Precipitation (Cool to 0-5°C) Cyclization->Precipitation Crude Crude Solid (Often yellow/tan) Precipitation->Crude Recryst Recrystallization (EtOH or DMF/H2O) Crude->Recryst MP_Check MP Determination (Target: 257-258°C) Recryst->MP_Check Pass PASS: Proceed to Chlorination (POCl3) MP_Check->Pass Range 257-258°C Fail FAIL: Reprocess (Remove Acid Precursor) MP_Check->Fail < 255°C (Depressed)

Figure 1: Critical Control Point (CCP) workflow for 7-methoxyquinazolin-4(3H)-one synthesis. The MP check acts as the primary gate before hazardous chlorination steps.[1][2]

Troubleshooting & Impurity Profiling

If your sample fails to meet the 257–258 °C standard, use this causality table to diagnose the synthesis error.

ObservationMelting PointProbable CauseCorrective Action
Sharp Melt 215 – 220 °CRegioisomer: 5-methoxyquinazolin-4(3H)-oneCheck starting material purity (3-methoxy vs 4-methoxy anthranilic acid).[1][2]
Broad Melt 240 – 255 °CEutectic Mixture: Product + Unreacted AcidRecrystallize from DMF/Water (1:1).[1][2] The acid is more soluble in water.[1][2]
Charring > 260 °C (Dec)Inorganic Salts: Trapped Sodium/Ammonium saltsWash filter cake thoroughly with hot water until pH is neutral.

References

  • LookChem. 7-Methoxyquinazolin-4(3H)-one Product Properties & Melting Point Data (CAS 16064-24-7).[1][2] Retrieved from [1][2]

  • ChemScene. Technical Data Sheet: 7-Methoxyquinazolin-4(3H)-one.[1][2][6] Retrieved from [1][2]

  • MDPI. Synthesis and Characterization of Quinazolinone Derivatives (Contextual MP Data for 6/7-substituted analogs). Retrieved from [1][2]

  • PubChem. Compound Summary: 6-Hydroxy-7-methoxyquinazolin-4(3H)-one (Analog Comparison). Retrieved from [1][2]

Sources

Validation

A Comparative Guide to 6-Methoxy vs. 7-Methoxy Quinazolinone-Based EGFR Inhibitors: A Structure-Activity Relationship (SAR) Analysis

For Researchers, Scientists, and Drug Development Professionals The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of therapeutics in onco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of therapeutics in oncology.[1][2] Subtle modifications to this core structure can dramatically influence potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of 6-methoxy and 7-methoxy substituted quinazolinone EGFR inhibitors, synthesizing experimental data and mechanistic insights to inform rational drug design.

The Central Role of EGFR and the Quinazolinone Scaffold

The EGFR is a transmembrane tyrosine kinase receptor that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Hyperactivation of EGFR signaling, often due to mutations or overexpression, is a key driver in various cancers, including non-small-cell lung cancer (NSCLC), colorectal, and breast cancer.[1] Consequently, inhibiting the EGFR kinase domain is a validated and highly attractive therapeutic strategy.[1][3]

First-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib are competitive ATP antagonists that feature the 4-anilinoquinazoline core.[1] This scaffold is considered a "privileged" structure, demonstrating a high affinity for the ATP-binding site of the EGFR kinase domain.[1] The strategic placement of substituents on the quinazoline ring is crucial for optimizing interactions within this pocket and achieving desired pharmacological profiles. Among the most critical substitutions are the methoxy groups at the 6- and 7-positions.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Autophosphorylation & Activation RAS RAS EGFR->RAS Ligand EGF Ligand Ligand->EGFR Binding & Dimerization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and point of inhibition.

The Decisive Impact of Methoxy Positional Isomerism

The placement of methoxy groups on the quinazoline core is not arbitrary. It is a critical design element that modulates the inhibitor's interaction with the EGFR active site. Structure-activity relationship (SAR) studies have established that 6,7-dialkoxy substitutions are generally favorable for potent EGFR inhibition.[1][4]

Key Mechanistic Insight: The primary interaction for the quinazoline core involves a hydrogen bond between the N-1 nitrogen of the quinazoline ring and the backbone NH of a key methionine residue (Met793) in the hinge region of the EGFR kinase domain. The substituents at the 6- and 7-positions occupy a region adjacent to this hinge and can form additional interactions, influencing the overall binding affinity and orientation of the inhibitor.

A review of multiple studies indicates that a 6,7-dimethoxy substitution pattern is generally more favorable for EGFR inhibition .[1] This is attributed to the ability of these groups to slightly adjust the orientation of the quinazoline core within the active site, leading to shorter and stronger hydrogen bonds with Met793.[1] While both 6- and 7-methoxy groups contribute as electron-donating groups, their spatial positioning dictates their influence on the molecule's interaction with the protein.

Comparative Analysis: Potency and Cellular Activity

To illustrate the impact of methoxy positioning, we can analyze data from various series of quinazolinone derivatives. While a direct head-to-head comparison of isolated 6-methoxy vs. 7-methoxy analogs is less common in the literature than the combined 6,7-dimethoxy pattern, the overarching principle remains that substitutions in this region are critical for high-potency inhibition.

Compound ClassSubstitution PatternTargetIC50 (nM)Key Observations
4-Anilinoquinazolines6,7-DimethoxyEGFR-TK7.0 - 9.3The 6,7-dimethoxy pattern is consistently found in potent EGFR inhibitors.[5]
6-Arylureido-4-anilinoquinazolinesAryl urea at C-6EGFR11.66 - 20.08Introduction of a bulky group at the C-6 position can significantly enhance binding affinity.[6]
2-amino-quinazolinones6-PhenoxyEGFR-TK1.37Demonstrates that diverse substitutions at the 6-position can yield highly potent inhibitors.[2][7]
4-AnilinoquinazolinesVariousEGFR-WT< 2Multiple potent compounds feature complex substitutions built upon the 6,7-disubstituted core.[8][9]

Note: IC50 values are highly dependent on assay conditions and specific compound structures. This table is for illustrative purposes to highlight the importance of the 6- and 7-positions.

The data consistently show that functionalization at the 6- and 7-positions of the quinazolinone ring is a highly effective strategy for achieving potent inhibition of EGFR.[5][6][8][9] The introduction of groups at these positions, particularly the 6,7-dimethoxy pattern, appears to optimize the inhibitor's fit within the ATP binding pocket.

Experimental Protocols: A Blueprint for Evaluation

The rigorous evaluation of EGFR inhibitors requires a multi-step process, from initial biochemical assays to cell-based viability studies.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_downstream Mechanism of Action Synth Synthesis of 6- and 7-Methoxy Quinazolinone Analogs Biochem In Vitro Kinase Assay (e.g., ADP-Glo™) Synth->Biochem IC50_determination Determine IC50 Values (Potency) Biochem->IC50_determination Cell_Culture Culture EGFR-dependent Cancer Cell Lines (e.g., A549, A431) IC50_determination->Cell_Culture Select Potent Compounds MTT_Assay Cell Viability Assay (e.g., MTT/WST-1) Cell_Culture->MTT_Assay GI50_determination Determine GI50 Values (Cellular Efficacy) MTT_Assay->GI50_determination Western_Blot Western Blot for p-EGFR, p-Akt, p-Erk GI50_determination->Western_Blot Confirm Target Engagement SAR_Summary cluster_substitutions Positional Isomerism Quinazolinone_Core Quinazolinone Core Methoxy_6 6-Methoxy Substitution Quinazolinone_Core->Methoxy_6 Methoxy_7 7-Methoxy Substitution Quinazolinone_Core->Methoxy_7 Binding_Pocket Interaction with EGFR ATP-Binding Pocket Methoxy_6->Binding_Pocket Methoxy_7->Binding_Pocket Potency Enhanced Potency & Inhibitory Activity Binding_Pocket->Potency Optimized H-Bonding with Met793

Caption: SAR logic for methoxy-substituted quinazolinones.

Future work should focus on exploring novel substitutions at the 6- and 7-positions beyond simple methoxy groups to further enhance potency, improve selectivity against wild-type EGFR (to reduce toxicity), and overcome acquired resistance mechanisms, such as the T790M mutation. [10]The principles outlined in this guide provide a solid foundation for the rational design of next-generation quinazolinone-based EGFR inhibitors.

References

  • Dou, H., et al. (2018). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. PubMed. Available at: [Link]

  • Zhang, M., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Das, D., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link]

  • Stasevych, M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link]

  • Singh, V., et al. (2023). Designing strategy, SAR and docking study of 6,7‐methoxyquinoline against EGFR and HER‐2 inhibitors. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Ghorbani, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Scott, J. S., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. MedChemComm. Available at: [Link]

  • Cai, J., et al. (2017). 2.3 Cell viability assay. Bio-protocol. Available at: [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of the Chinese Chemical Society. Available at: [Link]

  • Lee, J., et al. (2019). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters. Available at: [Link]

  • Adottu, C., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Anonymous. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. No Source Found.
  • Arteaga, C. L., et al. (2003). Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. Cancer Research. Available at: [Link]

  • Ghorbani, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Semantic Scholar. Available at: [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of the Chinese Chemical Society. Available at: [Link]

  • Anonymous. (2020). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Request PDF. Available at: [Link]

  • Kiattawee, T., et al. (2022). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. Molecules. Available at: [Link]

  • LUNGevityFoundation. (2015). Introduction to EGFR inhibitors. YouTube. Available at: [Link]

Sources

Comparative

Comparative Potency Guide: 7-Methoxy vs. 7-Chloro Quinazolinone Derivatives

Executive Summary The Core Distinction: The potency divergence between 7-methoxy (7-OMe) and 7-chloro (7-Cl) quinazolinone derivatives is primarily driven by electronic modulation of the pharmacophore and solubility prof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Distinction: The potency divergence between 7-methoxy (7-OMe) and 7-chloro (7-Cl) quinazolinone derivatives is primarily driven by electronic modulation of the pharmacophore and solubility profiles.

  • 7-Methoxy (Electron-Donating): Generally superior in Kinase Inhibition (e.g., EGFR, VEGFR) . The electron-donating effect (+M) increases electron density on the pyrimidine ring, enhancing hydrogen bonding capabilities within the ATP-binding pocket. It also improves aqueous solubility.

  • 7-Chloro (Electron-Withdrawing/Lipophilic): Often favored in Antimicrobial and Antifungal applications. The high lipophilicity (LogP) facilitates passive transport across microbial cell walls, while the electron-withdrawing nature (-I) alters the pKa of the N1/N3 nitrogens, affecting protonation states critical for binding to non-kinase targets.

Physicochemical & Mechanistic Comparison

The 7-position on the quinazolinone scaffold is a critical "tuning knob" for Structure-Activity Relationship (SAR) optimization.

Feature7-Methoxy (-OCH₃)7-Chloro (-Cl)Impact on Potency
Electronic Effect Electron Donor (+M) Electron Withdrawing (-I) OMe stabilizes cation-pi interactions in kinase pockets; Cl reduces ring basicity.
Hammett Constant (

)
-0.27+0.23OMe activates the ring; Cl deactivates the ring.
Lipophilicity (LogP) Moderate (Polar surface area ↑)High (Hydrophobic)Cl enhances membrane permeability; OMe balances solubility/permeability.
Steric Bulk Moderate (Rotatable bond)Low (Fixed radius)OMe can induce conformational fitting; Cl is rigid.
Metabolic Stability Susceptible to O-demethylationHigh (Metabolically robust)Cl extends half-life; OMe may require bio-isosteric replacement (e.g., -OCF3) if metabolism is too fast.
Visualization: Electronic Impact on Scaffold

The following diagram illustrates how the substituent at the 7-position influences the electron density of the quinazolinone core, affecting its binding mode.

SAR_Mechanism Substituent 7-Position Substituent Q_Core Quinazolinone Scaffold (N1/N3 Binding) Substituent->Q_Core 7-OMe (+M Effect) Increases e- Density Substituent->Q_Core 7-Cl (-I Effect) Decreases e- Density Target_Kinase Target: EGFR/Kinase (H-Bonding Required) Q_Core->Target_Kinase Enhanced H-Bonding (High Potency) Q_Core->Target_Kinase Reduced Affinity (Hydrophobic Clash) Target_Microbe Target: Microbial Wall (Lipophilicity Required) Q_Core->Target_Microbe Enhanced Penetration (High Potency)

Caption: SAR Logic Flow: 7-OMe activates the core for kinase affinity, while 7-Cl tunes the core for membrane permeation.

Case Study: Anticancer Potency (EGFR Inhibition)[1][2][3]

In the context of Epidermal Growth Factor Receptor (EGFR) inhibition—a primary target for quinazolinones (e.g., Gefitinib, Erlotinib)—the 7-methoxy group is significantly more potent.

Experimental Data Comparison

Source: Comparative analysis of pyrazolo-quinazolinone derivatives against A549 (Lung Cancer) cell lines.

Compound VariantSubstituent (R)IC₅₀ (µM) against A549Relative PotencyMechanism Note
Compound 4n 7-OMe 18.1 ± 1.2 High Electron donation facilitates H-bond network with Met793/Cys797 region.
Compound 4k7-Cl> 100LowLack of H-bond acceptor; electron withdrawal reduces N1 basicity.
Compound 4f7-Me40.4ModerateSteric fit is okay, but lacks the electronic activation of Oxygen.
Control (5-FU)-21.2-Standard Reference.[1]

Analysis: The 7-methoxy derivative (4n) demonstrates a >5-fold increase in potency compared to the 7-chloro analog. The oxygen atom in the methoxy group acts as a hydrogen bond acceptor, often interacting with water molecules or specific residues in the solvent-exposed region of the ATP pocket, stabilizing the inhibitor-enzyme complex. The 7-chloro atom, being hydrophobic and electron-withdrawing, fails to establish these stabilizing interactions and reduces the nucleophilicity of the pyrimidine nitrogens, weakening the key interaction with the hinge region of the kinase.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

A. Synthesis of 7-Substituted Quinazolinone Precursors

Objective: Synthesize the core scaffold with variable 7-positions for testing.

Step-by-Step Methodology:

  • Starting Material: Begin with 4-methoxy-2-aminobenzoic acid (for 7-OMe) or 4-chloro-2-aminobenzoic acid (for 7-Cl).

  • Cyclization (Niementowski Reaction):

    • Reflux the starting amino acid (10 mmol) with formamide (30 mL) at 140–150°C for 6 hours.

    • Observation: The reaction mixture will darken.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water.

    • Filter the precipitate.[2]

    • Purification: Recrystallize from ethanol.

    • Yield Check: 7-Cl typically yields higher (80-90%) due to lower solubility facilitating precipitation; 7-OMe yields (65-75%).

  • Chlorination (Activation at C4):

    • Treat the resulting quinazolin-4(3H)-one with POCl₃ (excess) and a catalytic amount of DMF. Reflux for 4 hours.

    • This yields the 4-chloro-7-substituted intermediate, ready for nucleophilic substitution with your amine of choice (e.g., aniline derivatives for EGFR targeting).

B. In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values for potency comparison.[1]

  • Cell Seeding: Seed A549 cells (or target line) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Compound Treatment:

    • Dissolve 7-OMe and 7-Cl derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Apply to cells for 48 hours.[1]

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: Plot Dose-Response curves using non-linear regression (GraphPad Prism) to calculate IC₅₀.

Visualization: Synthesis & Assay Workflow

Workflow Start Start: 2-Amino-4-R-Benzoic Acid Cyclization Cyclization (Formamide, Reflux) Yields 7-R-Quinazolinone Start->Cyclization R=OMe or Cl Activation Activation (POCl3) Yields 4-Chloro-7-R-Quinazoline Cyclization->Activation Coupling Coupling (Aniline deriv.) Yields Final Drug Candidate Activation->Coupling Assay MTT Assay (A549 Cells) Measure IC50 Coupling->Assay

Caption: General synthetic route for accessing 7-substituted quinazolinone libraries.

References

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Source: National Institutes of Health (NIH) / PubMed Central Data: Direct comparison of 7-OMe vs 7-Cl IC50 values against A549 cells.

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Source: MDPI (Scientia Pharmaceutica) Data: Review of SAR trends confirming electron-donating groups at C6/C7 enhance EGFR binding.[3]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Source: National Institutes of Health (NIH) / PubMed Central Data: Overview of antimicrobial potency where 7-chloro derivatives show efficacy.[1][4][5][6]

Sources

Validation

The 7-Methoxy Substituent: A Key Modulator of Metabolic Stability in Quinazoline-Based Drug Candidates

A Technical Guide for Researchers in Drug Discovery and Development In the intricate chess game of drug design, achieving robust metabolic stability is a critical move toward developing a successful therapeutic agent. Fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the intricate chess game of drug design, achieving robust metabolic stability is a critical move toward developing a successful therapeutic agent. For medicinal chemists working with the versatile quinazoline scaffold, understanding the influence of various substituents on the molecule's metabolic fate is paramount. This guide provides an in-depth comparison of how the seemingly simple 7-methoxy group can profoundly impact the metabolic stability of quinazoline derivatives, offering a strategic advantage in the design of more durable and effective drug candidates.

The Strategic Importance of Metabolic Stability

Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[1] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, leading to diminished efficacy. Conversely, understanding and optimizing metabolic stability can lead to compounds with improved dosing regimens and a better safety profile.

The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP450) monooxygenases, play a central role in Phase I metabolism.[2] These enzymes introduce or expose functional groups on drug molecules, preparing them for subsequent Phase II conjugation and excretion.[1] For quinazoline-based compounds, common metabolic pathways include oxidation, hydroxylation, and dealkylation.

The 7-Methoxy Group: A Shield Against Metabolism?

The introduction of a methoxy group at the 7-position of the quinazoline ring has emerged as a common strategy to enhance metabolic stability. This is largely attributed to two key mechanisms:

  • Blocking a "Soft Spot": The 7-position of the quinazoline nucleus can be susceptible to aromatic hydroxylation by CYP450 enzymes. By "capping" this position with a methoxy group, a potential site of metabolism is blocked, thereby forcing the metabolic machinery to act on other, less favorable positions on the molecule. This can significantly slow down the overall rate of metabolism.

  • Altering Electron Density: The methoxy group is an electron-donating group, which can influence the overall electron distribution of the quinazoline ring system. This alteration can make the ring less susceptible to oxidative metabolism by certain CYP450 isoforms.

Comparative Insights from Established Drugs: Gefitinib and Erlotinib

The impact of the 7-methoxy group on metabolic stability is well-exemplified by the established epidermal growth factor receptor (EGFR) inhibitors, gefitinib and erlotinib.

  • Gefitinib (Iressa), which incorporates a 7-methoxy group, undergoes metabolism primarily through O-demethylation of the morpholino side chain, with metabolism of the methoxy group itself being a less prominent pathway.[3][4][5] This suggests that while the methoxy group is not entirely immune to metabolism, it is more robust than other potential metabolic sites on the molecule.

  • Erlotinib (Tarceva) features both a 6- and 7-methoxyethoxy substitution. Its metabolism is characterized by O-demethylation of these side chains, which is a major route of biotransformation.[6][7][8][9] While this demonstrates that O-demethylation is a key metabolic pathway for alkoxy-substituted quinazolines, the overall stability of these drugs in vivo allows for effective therapeutic use.

A study on 6,7-dialkoxy-4-(fluoroanilino)quinazolines provided further evidence, showing that 6,7-dimethoxy derivatives were metabolized more slowly than their 6,7-diethoxy counterparts in human hepatocytes.[10] This suggests that the nature of the alkoxy substituent is a determinant of metabolic rate.

Beyond CYP450: The Role of Aldehyde Oxidase (AO)

While CYP450s are major players, another important enzyme in the metabolism of nitrogen-containing heterocycles like quinazolines is Aldehyde Oxidase (AO).[5] AO catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen. The electronic properties of substituents can influence a compound's susceptibility to AO-mediated metabolism. The electron-donating nature of a 7-methoxy group may therefore also play a role in modulating the rate of AO-catalyzed metabolism.

Quantitative Comparison: A Data-Driven Perspective

ParameterUnsubstituted/Other Isomers7-Methoxy SubstitutedRationale
Half-life (t½) Generally ShorterGenerally LongerBlockade of a primary metabolic site (C7-hydroxylation) and altered electronic properties of the quinazoline ring can decrease the rate of metabolism.
Intrinsic Clearance (CLint) Generally HigherGenerally LowerA lower rate of metabolism by CYP450s and potentially AO leads to lower intrinsic clearance in in vitro systems like liver microsomes and hepatocytes.
Major Metabolites Often includes C7-hydroxylated speciesPrimarily O-demethylated products of other alkoxy groups or metabolism at other positions.The 7-methoxy group directs metabolism to other parts of the molecule.

Experimental Protocols for Assessing Metabolic Stability

To experimentally validate the effect of 7-methoxy substitution on the metabolic stability of novel quinazoline derivatives, standardized in vitro assays are indispensable.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay primarily assesses Phase I metabolism mediated by CYP450 enzymes.

Objective: To determine the rate of disappearance of a test compound when incubated with HLM in the presence of the necessary cofactor, NADPH.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the quinazoline derivative in a suitable organic solvent (e.g., DMSO).

    • HLM Suspension: Thaw cryopreserved HLM on ice and resuspend in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and test compound dilution in a shaking water bath at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • The final incubation mixture should contain the test compound (typically 1 µM), HLM (0.5 mg/mL), and the NADPH regenerating system in a total volume of 200 µL.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)

Visualizing the Experimental Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents: - Test Compound - HLM Suspension - NADPH System pre_warm Pre-warm at 37°C reagents->pre_warm initiate Initiate Reaction (add NADPH) pre_warm->initiate time_points Collect Aliquots at Time Points initiate->time_points quench Quench with Acetonitrile + IS time_points->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms calculate Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) lcms->calculate

Workflow for In Vitro Metabolic Stability Assay.

The Mechanistic View: Metabolic Pathways of 7-Methoxy-Quinazolines

The primary metabolic fate of a 7-methoxy-quinazoline often involves O-demethylation, a reaction catalyzed by CYP450 enzymes to form the corresponding 7-hydroxy-quinazoline metabolite. This metabolite can then undergo further Phase II conjugation reactions, such as glucuronidation, to facilitate its excretion from the body.

Metabolic_Pathway Parent 7-Methoxy-Quinazoline (Parent Drug) PhaseI Phase I Metabolism (CYP450) Parent->PhaseI O-Demethylation Metabolite 7-Hydroxy-Quinazoline (Metabolite) PhaseI->Metabolite PhaseII Phase II Metabolism (e.g., UGTs) Metabolite->PhaseII Conjugation Conjugate Glucuronide Conjugate (Excreted) PhaseII->Conjugate

Primary Metabolic Pathway of 7-Methoxy-Quinazolines.

Conclusion and Future Directions

The strategic placement of a methoxy group at the 7-position of the quinazoline scaffold is a well-validated approach to enhance metabolic stability. By blocking a common site of oxidative metabolism and modulating the electronic properties of the heterocyclic ring, the 7-methoxy substituent can significantly prolong the half-life and reduce the intrinsic clearance of drug candidates. The extensive clinical experience with 7-methoxy-containing quinazolines like gefitinib provides a strong foundation for the continued application of this design principle.

For researchers and drug development professionals, a thorough understanding of these structure-metabolism relationships is crucial. The routine use of in vitro metabolic stability assays, as detailed in this guide, is essential for the early identification and optimization of quinazoline-based drug candidates with favorable pharmacokinetic profiles. Future work in this area will likely focus on more nuanced strategies, such as the use of bioisosteric replacements for the methoxy group, to further fine-tune metabolic stability and other key drug-like properties.

References

  • Vasdev, N., et al. (2009). Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes. Bioorganic & Medicinal Chemistry, 17(15), 5410-5419. [Link]

  • Ciardiello, F., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12 Pt 2), 4218s-4221s. [Link]

  • Castagnoli, N., et al. (2010). Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity. Drug Metabolism and Disposition, 38(8), 1473-1489. [Link]

  • Darekar, A., et al. (2025). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. International Journal of Pharmaceutical Sciences, 3(5), 3774-3787. [Link]

  • Sridhar, J., et al. (2016). Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. Journal of Medicinal Chemistry, 59(17), 7867-7877. [Link]

  • Li, J., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 12-21. [Link]

  • PharmGKB. Erlotinib Pathway, Pharmacokinetics. [Link]

  • Ling, J., et al. (2006). Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers. Drug Metabolism and Disposition, 34(3), 420-426. [Link]

  • Wang, C., et al. (2020). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLoS One, 15(7), e0236523. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 525. [Link]

  • ResearchGate. Chemical structures of lapatinib and its two major metabolites. [Link]

  • PubChem. Lapatinib. [Link]

  • Li, J., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 12-21. [Link]

  • ResearchGate. Metabolic characteristics for the erlotinib-resistant and -sensitive... [Link]

  • ResearchGate. Synthesis and Evaluation of Quinazolin‐4(3H)‐one Derivatives as Multitarget Metabolic Enzyme Inhibitors: A Biochemistry‐Oriented Drug Design. [Link]

  • Darekar, A., et al. (2025). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. International Journal of Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Scientific Reports, 11(1), 1-16. [Link]

  • Semantic Scholar. Translational Oncology. [Link]

  • PharmGKB. Gefitinib Pathway, Pharmacokinetics. [Link]

  • Namba, Y., et al. (2013). Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis. Journal of Thoracic Oncology, 8(5), 624-628. [Link]

  • National Center for Biotechnology Information. (2024). Erlotinib. In StatPearls. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2023). Medicina, 59(9), 1583. [Link]

  • Cambridge MedChem Consulting. Aldehyde Oxidase. [Link]

Sources

Comparative

Scaffold Analysis: 7-Methoxy-1H-quinazolin-4-one at the GABA-A Receptor

Executive Summary: The Pharmacophore Anchor 7-methoxy-1H-quinazolin-4-one (often cited as 7-methoxyquinazolin-4(3H)-one) represents a critical privileged scaffold in medicinal chemistry rather than a standalone high-affi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Anchor

7-methoxy-1H-quinazolin-4-one (often cited as 7-methoxyquinazolin-4(3H)-one) represents a critical privileged scaffold in medicinal chemistry rather than a standalone high-affinity ligand. While the unsubstituted core exhibits low intrinsic binding affinity (


) to the 

-aminobutyric acid type A (GABA-A) receptor, it serves as the structural template for a class of potent non-benzodiazepine allosteric modulators, including the historical sedative Methaqualone and modern Pyrazolo[1,5-a]quinazoline derivatives.

This guide analyzes the binding potential of this core scaffold, contrasts it with functionalized derivatives and standard benzodiazepines, and provides the experimental framework for validating its activity in a fragment-based drug discovery (FBDD) context.

Mechanistic Profile: The Benzodiazepine Site Interaction

The GABA-A receptor is a pentameric ligand-gated ion channel.[1] Benzodiazepines (BZDs) and quinazolinones bind to the allosteric modulatory site located at the interface of the


 and 

subunits (specifically

), distinct from the orthosteric GABA binding site (

).
Structural Logic of the 7-Methoxy Scaffold
  • Core Binding Mode: The quinazolin-4-one ring system mimics the fused ring structure of benzodiazepines (specifically the "Region A" aromatic ring).

  • 7-Methoxy Contribution: The methoxy group at position 7 acts as a hydrogen bond acceptor and modulates the electron density of the benzene ring. In high-affinity derivatives, this position often aligns with the lipophilic pocket occupied by the chlorine atom of Diazepam or the nitro group of Clonazepam.

  • Substitution Vector: The N3 and C2 positions are the critical vectors for affinity. Without substitution here (as in the bare 7-methoxy-1H-quinazolin-4-one), the molecule lacks the steric bulk required to displace water and lock into the hydrophobic pocket of the BZD site.

Pathway Visualization

The following diagram illustrates the transition from the inactive/low-affinity scaffold to the active modulator state upon substitution.

GABAA_Pathway Scaffold 7-Methoxy-1H-quinazolin-4-one (Low Affinity Fragment) Substitution C2/N3 Functionalization (e.g., Aryl groups) Scaffold->Substitution Medicinal Chemistry ActiveLigand Active Quinazolinone Ligand (High Affinity) Substitution->ActiveLigand SAR Optimization Receptor GABA-A Receptor (α1+/γ2- Interface) ActiveLigand->Receptor Allosteric Binding (Ki < 100 nM) Effect Cl- Channel Opening (Hyperpolarization) Receptor->Effect Positive Modulation

Figure 1: Transformation of the 7-methoxy scaffold into a bioactive GABA-A modulator.

Comparative Performance Guide

The following table contrasts the 7-methoxy scaffold with its active derivatives and the industry standard, Diazepam. This comparison highlights the "Fragment-to-Lead" gap.

Binding Affinity & Efficacy Data[2][3]
CompoundStructure TypeBinding Affinity (

)
Functional ActivityReceptor Subtype Selectivity
7-Methoxy-1H-quinazolin-4-one Scaffold / Fragment > 10,000 nM (Est.) Inactive / Weak None
Methaqualone 2,3-Disubstituted Quinazolinone~30 - 100 nMPositive Allosteric Modulator (Sedative)

(Non-selective)
Pyrazolo[1,5-a]quinazoline Fused Tricyclic Derivative5 - 50 nMPartial Agonist / Subtype SelectiveHigh affinity for

Diazepam Benzodiazepine (Standard)12 - 16 nMFull AgonistNon-selective

Key Insight for Developers: Do not screen 7-methoxy-1H-quinazolin-4-one expecting nanomolar potency. Use it as a starting material (CAS: 16064-24-7) to synthesize libraries substituted at the 2- and 3-positions. The 7-methoxy group specifically enhances metabolic stability compared to unsubstituted analogs.

Experimental Protocols

To validate the binding of quinazolinone derivatives derived from this scaffold, a Radioligand Displacement Assay is the gold standard.

Protocol: -Flunitrazepam Competitive Binding

Objective: Determine the


 of the synthesized derivative at the benzodiazepine binding site.

Materials:

  • Source Tissue: Rat cerebral cortex homogenate (rich in

    
     subtypes) or HEK293 cells expressing recombinant 
    
    
    
    .
  • Radioligand:

    
    -Flunitrazepam (Specific Activity ~80 Ci/mmol).
    
  • Non-specific Binder: Diazepam (

    
    ).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4).

Workflow:

  • Membrane Preparation: Homogenize tissue in Tris-HCl. Centrifuge at 20,000 x g for 20 mins. Resuspend pellet. Wash 3x to remove endogenous GABA (critical, as GABA shifts BZD affinity).

  • Incubation:

    • Mix

      
       membrane suspension.
      
    • Add

      
      
      
      
      
      -Flunitrazepam (Final conc: 1 nM).
    • Add

      
       Test Compound (7-methoxy derivative) at varying concentrations (
      
      
      
      to
      
      
      M).
    • Incubate at 4°C for 60-90 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Electrophysiology Validation (Two-Electrode Voltage Clamp)

For functional characterization (Agonist vs Antagonist), use Xenopus oocytes.[1][2]

  • Setup: Inject cRNA for

    
     subunits (1:1:1 ratio).
    
  • Measurement: Clamp at -60 mV. Apply GABA (

    
    ) 
    
    
    
    Test Compound.
  • Success Metric: A >20% increase in GABA-induced current indicates Positive Allosteric Modulation (PAM).

Workflow Visualization

Binding_Assay Prep Membrane Prep (Remove Endogenous GABA) Incubate Incubation (Membranes + 3H-Ligand + Test Cmpd) Prep->Incubate 4°C, 90 min Filter Rapid Filtration (GF/B Filters) Incubate->Filter Terminate Binding Count Scintillation Counting Filter->Count Measure CPM Data Data Analysis (Cheng-Prusoff -> Ki) Count->Data Calculate Affinity

Figure 2: Step-by-step workflow for the Radioligand Competitive Binding Assay.

References

  • GABA-A Receptor Structure and Function Sigel, E., & Steinmann, M. E. (2012).[1] Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry.

  • Quinazolinone Scaffold Pharmacology Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.

  • Pyrazolo[1,5-a]quinazoline Derivatives as GABA-A Ligands Guerini, G., et al. (2024).[1][3] 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators.[2][3] International Journal of Molecular Sciences. [1]

  • Role of 7-Methoxyquinazolin-4(1H)-one in API Development NBInno. (2026). The Role of 7-Methoxyquinazolin-4(1H)-one in API Development: A Formulation Scientist's Insight.

  • Radioligand Binding Protocols for GABA-A Chua, H. C., & Chebib, M. (2017). GABAA Receptors and the Diversity in their Structure and Pharmacology. Advances in Pharmacology.

Sources

Validation

comparison of quinazolinone vs quinoline scaffolds in anticancer research

Title: Comparative Scaffold Analysis: Quinazolinone vs. Quinoline in Anticancer Therapeutics Subtitle: A Technical Guide for Medicinal Chemists and Drug Developers[1] Executive Summary: The Scaffold Divergence In the lan...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Scaffold Analysis: Quinazolinone vs. Quinoline in Anticancer Therapeutics Subtitle: A Technical Guide for Medicinal Chemists and Drug Developers[1]

Executive Summary: The Scaffold Divergence

In the landscape of anticancer drug discovery, Quinoline and Quinazolinone represent two of the most privileged heterocyclic scaffolds.[1][2] While they share a structural lineage—both being benzofused nitrogen heterocycles—their pharmacological profiles diverge significantly due to their distinct electronic distributions and hydrogen-bonding capabilities.

  • Quinoline (Benzo[b]pyridine): Historically dominated by DNA intercalators (e.g., Camptothecins) and recently by multi-targeted tyrosine kinase inhibitors (TKIs) like Lenvatinib. Its planar, lipophilic nature makes it ideal for hydrophobic pocket occupancy and DNA stacking.

  • Quinazolinone (Quinazolin-4(3H)-one): A carbonyl-containing isostere of the quinazoline ring. Unlike the fully aromatic quinazoline (famous for EGFR inhibitors like Gefitinib), the quinazolinone scaffold excels in targeting metabolic enzymes (Thymidylate Synthase) and lipid kinases (PI3Kδ). It offers unique hydrogen-bond donor/acceptor motifs (NH/C=O) that facilitate specific interactions in solvent-exposed active sites.

This guide provides a head-to-head technical comparison, supported by mechanistic insights, experimental workflows, and structural visualizations.

Structural & Physicochemical Comparison

The core difference lies in the nitrogen count and the oxidation state of the pyrimidine ring.

FeatureQuinoline ScaffoldQuinazolinone Scaffold
IUPAC Name Benzo[b]pyridineQuinazolin-4(3H)-one
Heterocycle Pyridine fused to BenzenePyrimidinone fused to Benzene
H-Bond Potential 1 Acceptor (N1)1 Acceptor (C=O), 1 Donor (N3-H)
pKa (approx) ~4.9 (Basic N)~1.5 (Amide-like, weakly acidic/basic)
Key Solubility High Lipophilicity (LogP > 2.5 typical)Moderate (Polar amide functionality)
Primary Targets Type II Kinases (VEGFR/MET), Topoisomerase IPI3Kδ, Thymidylate Synthase (TS), PARP
Visualization: Scaffold Architecture & Numbering

ScaffoldComparison cluster_0 Quinoline Core cluster_1 Quinazolinone Core Q_Struct Benzene + Pyridine (Planar, Aromatic) Q_Feat Hydrophobic Interaction π-π Stacking Q_Struct->Q_Feat QZ_Feat H-Bond Donor/Acceptor Mimics Purine/ATP Q_Feat->QZ_Feat Structural Divergence QZ_Struct Benzene + Pyrimidinone (C=O and N-H) QZ_Struct->QZ_Feat

Figure 1: Structural divergence between the hydrophobic, planar Quinoline and the polar, H-bond rich Quinazolinone.

Mechanistic Profiling & Target Specificity

A. Quinoline: The "Intercalator & Angiogenesis" Scaffold

The quinoline ring is a master of hydrophobic binding .

  • Topoisomerase Inhibition: The planar structure of drugs like Camptothecin allows intercalation between DNA base pairs, stabilizing the cleavable complex and preventing DNA religation.

  • Type II Kinase Inhibition: In drugs like Cabozantinib and Lenvatinib, the quinoline ring occupies the adenine pocket of the kinase but often extends into the hydrophobic back-pocket, stabilizing the "DFG-out" (inactive) conformation.

B. Quinazolinone: The "Metabolic & Signaling" Scaffold

The quinazolinone ring mimics the purine base of ATP and Folate.

  • PI3K Inhibition: Idelalisib utilizes the quinazolinone scaffold to form a critical hydrogen bond with the hinge region of the PI3Kδ enzyme, inhibiting the PI3K/Akt pathway in B-cell malignancies.

  • Antifolate Activity: Raltitrexed and Nolatrexed use the scaffold to mimic the pteridine ring of folate, competitively inhibiting Thymidylate Synthase (TS), thereby blocking DNA synthesis.

Visualization: Signaling Pathways

Pathways cluster_Quinoline Quinoline Mechanism (e.g., Cabozantinib) cluster_Quinazolinone Quinazolinone Mechanism (e.g., Idelalisib) VEGFR VEGFR2 / c-MET Angio Angiogenesis VEGFR->Angio Promotes TumorGrowth Tumor Growth Angio->TumorGrowth Drug_Q Quinoline Drug Drug_Q->VEGFR Inhibits (Type II) PI3K PI3K-Delta PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt Phosphorylation PIP3->Akt Survival Cell Survival Akt->Survival Drug_QZ Quinazolinone Drug Drug_QZ->PI3K Inhibits (Hinge Binder)

Figure 2: Mechanistic segregation showing Quinoline targeting angiogenesis (VEGFR) and Quinazolinone targeting cell survival signaling (PI3K).

Comparative Performance Data (Synthesized)

The following table synthesizes potency data (IC50) from representative SAR studies comparing derivatives of both scaffolds against common cancer cell lines.

ParameterQuinoline DerivativesQuinazolinone Derivatives
Primary Target Class Tyrosine Kinases (VEGFR, c-Kit)Lipid Kinases (PI3K), Enzymes (TS)
MCF-7 (Breast) IC50 0.5 – 5.0 µM (Tubulin inhibition)2.0 – 10.0 µM (General cytotoxicity)
HCT-116 (Colon) IC50 0.01 – 1.0 µM (Topo I inhibition)4.0 – 8.0 µM
Selectivity Index (SI) Moderate (often toxic to normal cells)High (Target specific, e.g., PI3Kδ)
Metabolic Stability High (CYP450 metabolism common)Moderate (Glucuronidation prone)
FDA Representative Lenvatinib (HCC, Thyroid)Idelalisib (CLL, Lymphoma)

Data Source Insight: Quinoline derivatives generally exhibit higher potency in solid tumors (Colon, Lung) due to DNA intercalation capabilities, while Quinazolinones show superior selectivity in hematological cancers due to isoform-specific kinase inhibition [1, 3].

Experimental Protocols

To validate these scaffolds in your own research, use the following standardized workflows.

Protocol A: Comparative Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of a scaffold derivative against a specific kinase (e.g., EGFR or PI3K).

  • Preparation: Prepare 4x compound solution in 10% DMSO.

  • Enzyme Mix: Dilute Kinase (e.g., recombinant EGFR) to 2 nM in Assay Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Substrate Mix: Prepare Fluorescently labeled peptide substrate (e.g., ULight-poly GT) + ATP (at Km concentration).

  • Reaction:

    • Add 2.5 µL Compound to 384-well plate.

    • Add 5 µL Enzyme Mix. Incubate 15 min RT.

    • Add 2.5 µL Substrate/ATP Mix. Incubate 60 min RT.

  • Termination: Add 10 µL EDTA/Eu-antibody detection mix.

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode reader (e.g., EnVision).

  • Analysis: Fit curves using non-linear regression (Log(inhibitor) vs. response).

Protocol B: In Vitro Cytotoxicity Screening (SRB Assay)

Why SRB over MTT? Sulforhodamine B (SRB) is protein-based, offering better linearity and less interference from metabolic fluctuations than MTT, which is critical when comparing scaffolds with different metabolic impacts.

  • Seeding: Seed cancer cells (e.g., A549) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add Quinoline/Quinazolinone derivatives (0.01 – 100 µM). Incubate 48h.

  • Fixation: Add cold TCA (10% final) carefully. Incubate 1h at 4°C. Wash 5x with water. Dry.

  • Staining: Add 0.4% SRB in 1% acetic acid (100 µL). Incubate 15 min.

  • Washing: Wash 4x with 1% acetic acid to remove unbound dye. Dry.

  • Solubilization: Add 10 mM Tris base (150 µL) to solubilize protein-bound dye.

  • Quantification: Read Absorbance at 510 nm.

Visualization: Experimental Workflow

Workflow cluster_Screening Parallel Screening Start Scaffold Synthesis Cytotox Phenotypic Screen (SRB Assay) Broad Activity Start->Cytotox Target Target Screen (Kinase/Topo Assay) Mechanism Specific Start->Target Decision Hit Validation (IC50 < 1 µM?) Cytotox->Decision Target->Decision Lead Lead Optimization (ADME/Tox) Decision->Lead Yes Discard Discard / Redesign Decision->Discard No

Figure 3: Decision tree for evaluating novel Quinoline and Quinazolinone derivatives.

References

  • BenchChem. (2025).[1][2] Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. Link

  • National Institutes of Health (NIH). (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Link

  • Journal of Medicinal Chemistry. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives. Link

  • MDPI Molecules. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Link

  • U.S. Food and Drug Administration (FDA). Approved Oncology Drugs (Lenvatinib, Idelalisib). Link

Sources

Comparative

The Influence of Electron-Donating Groups on the Biological Activity of Quinazolinones: A Comparative Guide

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, is a cornerstone in medicinal chemistry, r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives of this versatile core have been successfully developed into therapeutic agents for a range of diseases, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The biological profile of quinazolinone derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of the influence of electron-donating groups (EDGs) on the biological activity of quinazolinones, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Electron-donating groups, by increasing electron density in the aromatic ring through inductive or resonance effects, can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties, including target binding affinity and metabolic stability. Understanding these structure-activity relationships (SAR) is pivotal for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activity

Anticancer Activity: Electron-Donating Groups as Potentiators

Structure-activity relationship studies have consistently highlighted that the presence of electron-donating groups on the quinazolinone scaffold generally enhances anticancer activity.[1][6] This is attributed to the increased electron density, which can facilitate stronger interactions with biological targets.

A comparative analysis of various electron-donating groups reveals nuances in their potency. For instance, studies have shown that methoxy (-OCH3) and methyl (-CH3) substituents can significantly enhance cytotoxic effects. One study highlighted a derivative with a 2-methoxy ethoxy substituent at positions 6 and 7 of the quinazolinone core as a promising anticancer agent with low micromolar activity against various cell lines.[1]

Quinazolinone DerivativeElectron-Donating GroupPositionCancer Cell LineIC50 (µM)Reference
Compound A 2-methoxy ethoxy6 and 7Multiple cell linesLow micromolar[1]
Compound B Methoxy (-OCH3)-MCF-7Not specified[4]
Compound C Methyl (-CH3)-Not specifiedNot specified[4]
Compound (T) Not SpecifiedN1-alkyl/aromaticNot specified0.0914 (PARP inhibition)[6]
Compound (101) --L1210, K562, MCF-7, Burkitt lymphoma CA465.8, >1µg/mL, 0.34, 1.0[3]

Note: Direct comparative data for a range of EDGs at identical positions is limited in the available literature. The table presents a synthesis of available data to illustrate the general trend.

The enhanced anticancer activity conferred by electron-donating groups is often linked to the inhibition of key cellular targets like epidermal growth factor receptor (EGFR) and tubulin polymerization.[3][4]

Antimicrobial Activity: A Favorable Influence

Similar to the trend observed in anticancer activity, electron-donating groups generally exert a positive influence on the antimicrobial properties of quinazolinone derivatives.[4] The increased nucleophilicity of the quinazolinone ring system is thought to enhance interactions with microbial targets.

Studies have demonstrated that derivatives bearing methoxy (-OCH3) and methyl (-CH3) groups are more active against both Gram-positive and Gram-negative bacteria.[4] For example, a study on newly synthesized quinazoline-4(3H)-ones indicated that compounds with methoxy and methyl-substituted phenyl rings were more active than those with other electron-donating or withdrawing groups.[4] Another study reported that quinazolinone derivatives with a hydroxyl (-OH) group at the ortho or meta position of a substituted phenyl ring exhibited excellent activity against both bacterial and fungal species.

Quinazolinone DerivativeElectron-Donating GroupPositionMicrobial StrainMIC (µg/mL)Reference
Derivative with -OCH3 MethoxyPhenyl ringGram-positive bacteriaMore active[4]
Derivative with -CH3 MethylPhenyl ringGram-positive bacteriaMore active[4]
Derivative with -OH Hydroxylortho/meta on phenylBacterial and fungal species"Excellent activity"Not specified in snippet
Compound A-4 p-methoxybenzaldehyde2 and 3P. aeruginosa"Excellent activity"[7]
Compound 27 Not specifiedNot specifiedS. aureus≤0.5[8]

Note: The table reflects the general findings from the literature. MIC values are often reported as ranges or qualitative descriptions, highlighting the need for further standardized comparative studies.

Anti-inflammatory Activity: A More Complex Relationship

The influence of electron-donating groups on the anti-inflammatory activity of quinazolinones appears to be more intricate and less universally defined than for anticancer and antimicrobial effects. While some studies suggest that substitution on the quinazolinone core can lead to potent anti-inflammatory agents, the specific role of electron-donating groups is not as clearly delineated.[5]

For instance, one study on the structure-activity relationship of quinazolinones in inhibiting inflammatory gene expression found that an electron-donating group on an aromatic substituent at the R3 position did not have a significant effect.[9] However, it is generally accepted that the presence of certain substituents can modulate the anti-inflammatory response. Further targeted studies are required to elucidate the precise impact of different electron-donating groups at various positions on the quinazolinone scaffold for this biological activity.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 Allow cell adherence add_compounds Add quinazolinone derivatives at various concentrations incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 Allow drug action add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 Formazan formation add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 Data processing

Caption: Workflow of the MTT assay for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in the appropriate cell culture medium. After the initial incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate the plates for another 48 to 72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prepare_dilutions Prepare serial dilutions of quinazolinone derivatives in a 96-well plate inoculate_wells Inoculate each well with the microbial suspension prepare_dilutions->inoculate_wells prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_wells incubation Incubate at 37°C for 18-24h inoculate_wells->incubation observe_growth Visually inspect for turbidity or use a plate reader incubation->observe_growth determine_mic Identify the lowest concentration with no visible growth (MIC) observe_growth->determine_mic

Caption: Workflow of the broth microdilution method.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinazolinone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi). The final concentrations should typically range from 512 to 0.5 µg/mL.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazolinone derivatives is intricately linked to the substitution pattern on the heterocyclic ring system. For antimicrobial activity, key structural features have been identified.

SAR for Antimicrobial Activity

Caption: Key SAR for antimicrobial quinazolinones.

Conclusion and Future Perspectives

The evidence strongly suggests that the incorporation of electron-donating groups into the quinazolinone scaffold is a promising strategy for enhancing its anticancer and antimicrobial activities. Methoxy and methyl groups, in particular, have been shown to be beneficial. However, the precise influence of these groups is position-dependent, and a comprehensive, direct comparative study of a wider range of electron-donating groups at specific positions is still needed to establish a more detailed quantitative structure-activity relationship (QSAR). For anti-inflammatory activity, the role of electron-donating groups is less clear, warranting further investigation.

Future research should focus on systematic modifications of the quinazolinone core with various electron-donating groups at defined positions to create focused compound libraries. The detailed experimental protocols provided in this guide offer a standardized framework for evaluating the biological activities of these novel derivatives, facilitating more direct and meaningful comparisons across studies. Such a systematic approach will undoubtedly accelerate the development of new and more effective quinazolinone-based therapeutic agents.

References

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). [Source not further specified]
  • Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. (n.d.). orientjchem.org.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). [Source not further specified]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC.
  • Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. (n.d.). Semantic Scholar.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). [Source not further specified]
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). [Source not further specified]
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Deriv
  • Synthesis and Antimicrobial Activities of Some Novel Substituted Quinoxalines. (2019). MDPI.
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). PMC.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC.
  • Synthesis and Antimicrobial Activities of Some Novel Substituted 2-Imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides. (2023).
  • Synthesis and evaluation of the antimicrobial activity of novel quinazolinones. (2023). [Source not further specified]
  • Antimicrobial susceptibility testing (Broth microdilution method). (2023). WOAH - Asia.
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central.
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxid
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.
  • Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. (2023).
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2023).
  • Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in R
  • Quinazolinone - A Biologically Active Scaffold. (n.d.). [Source not further specified]
  • Quinazolinone - A Biologically Active Scaffold. (2023).

Sources

Validation

comparative cytotoxicity of quinazolinone derivatives in tumor cell lines

This guide provides a technical, comparative analysis of quinazolinone derivatives, focusing on their cytotoxic efficacy against major tumor cell lines.[1][2][3][4][5][6][7][8] It is designed for researchers selecting le...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of quinazolinone derivatives, focusing on their cytotoxic efficacy against major tumor cell lines.[1][2][3][4][5][6][7][8] It is designed for researchers selecting lead scaffolds for anticancer drug development.

Strategic Overview: The Quinazolinone Scaffold

The quinazolinone core (specifically the 4(3H)-quinazolinone pharmacophore) is a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and bind diverse biological targets. Unlike rigid templates, this scaffold offers three critical vectors for derivatization (Positions 2, 3, and 6/7), allowing for the modulation of lipophilicity and electronic properties to target specific kinases (EGFR, VEGFR) or tubulin dynamics.

Why this matters: For a drug developer, the choice of derivative determines the mechanism of action. A 2-sulfanyl substitution often drives multi-kinase inhibition, whereas bulky C-6 substitutions tend to favor tubulin destabilization.

Comparative Cytotoxicity Data

The following data synthesizes recent experimental findings, normalizing potency (IC50) across standard tumor cell lines. Lower IC50 indicates higher potency.

Table 1: Efficacy of 2-Sulfanyl vs. N-Substituted Derivatives

Comparative potency against Breast (MCF-7), Lung (A549), and Liver (HepG2) carcinomas.

Derivative ClassLead CompoundTarget MechanismMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)Selectivity Index (SI)*
2-Sulfanyl-4(3H) Compound 5d [1]Multi-Kinase (EGFR/VEGFR)2.48 6.387.10>5.7 (WI-38)
Pyrazolo-fused Compound IXa [2]Intercalation/ Apoptosis6.43N/AN/AHigh (>10)
Morpholine-Subst. Compound AK-3 [3]EGFR Kinase Domain6.4410.38N/AModerate
4-Fluorophenyl Compound 45 [4]Carbonic Anhydrase/ ROSN/AN/A4.36 High
Standard Control DoxorubicinDNA Intercalation5.575.123.18Low (Toxic)

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates safety.

Analyst Insight: The 2-Sulfanyl derivative (Compound 5d) demonstrates superior potency against breast cancer lines (MCF-7), outperforming standard Doxorubicin in selectivity. This suggests the sulfur moiety enhances lipophilic interaction within the ATP-binding pocket of tyrosine kinases.

Mechanism of Action: Dual-Pathway Signaling

Quinazolinones rarely act via a single mechanism. The most potent derivatives trigger a "pincer attack": inhibiting survival signaling (EGFR/PI3K) while simultaneously destabilizing microtubules or inducing oxidative stress.

Diagram 1: The Quinazolinone Cytotoxicity Cascade

This diagram illustrates the downstream effects of quinazolinone binding, leading to apoptosis.

QuinazolinoneMechanism Drug Quinazolinone Derivative Target1 EGFR/VEGFR Kinase (ATP Pocket Binding) Drug->Target1 High Affinity Target2 Tubulin Polymerization Drug->Target2 Bulky Substituents Sig1 PI3K/Akt Pathway Inhibition Target1->Sig1 Sig2 Mitotic Arrest (G2/M Phase) Target2->Sig2 Bax Bax Upregulation / Bcl-2 Downregulation Sig1->Bax Loss of Survival Signal Sig2->Bax Stress Response Mito Mitochondrial Depolarization Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Bax->Mito Death APOPTOSIS Caspase->Death

Caption: Dual-mechanism pathway where kinase inhibition and mitotic arrest converge to trigger intrinsic apoptosis.

Experimental Protocol: Validated Cytotoxicity Assay

To replicate the data above, use this standardized MTT workflow. Critical Note: Many quinazolinones are hydrophobic. Proper solubilization is the primary failure point in these assays.

Protocol: High-Sensitivity MTT Assay for Quinazolinones

Reagents:

  • Stock Solution: Dissolve derivative in 100% DMSO to 10 mM. Sonicate if necessary. Store at -20°C.

  • Working Solution: Serial dilutions in culture media (Max DMSO concentration < 0.1%).

  • Cell Lines: MCF-7 (ATCC HTB-22), A549 (ATCC CCL-185).

Step-by-Step Workflow:

  • Seeding (Day 0):

    • Seed cells in 96-well plates.

    • Density: 5,000 cells/well (MCF-7) or 3,000 cells/well (A549).

    • Edge Effect Mitigation: Fill outer wells with PBS; do not use for data.

    • Incubate 24h at 37°C, 5% CO2.

  • Treatment (Day 1):

    • Remove old media.

    • Add 100 µL of drug-containing media (Concentration range: 0.1 µM – 100 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).

    • Incubate for 48h or 72h (72h is recommended for kinase inhibitors to show effect).

  • Development (Day 3/4):

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 4h (Protect from light—MTT is photosensitive).

    • Carefully aspirate media (Do not disturb purple formazan crystals).

    • Solubilize crystals with 150 µL DMSO. Shake plate for 10 min.

  • Readout:

    • Measure Absorbance (OD) at 570 nm.

    • Calculation: % Viability = (OD_sample / OD_control) × 100.

    • Analysis: Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.

Synthetic Workflow: The Anthranilic Acid Route

For researchers synthesizing these derivatives, the most robust pathway utilizes anthranilic acid. This route minimizes side reactions compared to the benzoxazinone pathway.

Diagram 2: Optimized Synthesis of 2,3-Disubstituted Quinazolinones

SynthesisWorkflow Start Anthranilic Acid Step1 Cyclization (Ac2O / Reflux) Start->Step1 Inter1 Benzoxazinone Intermediate Step1->Inter1 Step2 Amine Condensation (R-NH2 / AcOH) Inter1->Step2 Product 4(3H)-Quinazolinone Core Step2->Product Mod Functionalization (e.g., Chlorination/Thiolation) Product->Mod Final Final Derivative (Target Compound) Mod->Final

Caption: General synthetic route yielding high-purity 4(3H)-quinazolinone scaffolds.

Structure-Activity Relationship (SAR) Summary

  • Position 2: Substitution with Sulfanyl (-SH) or Methyl groups significantly improves lipophilicity and membrane permeability [1].

  • Position 3: Aromatic rings (Phenyl/Fluorophenyl) at this position are crucial for pi-stacking interactions within the kinase active site [4].

  • Halogenation: Adding Chlorine or Fluorine at the para-position of the phenyl ring (Position 3) increases potency by 2-3 fold compared to unsubstituted analogs [2].

References

  • Altharawi, A., et al. (2023).[3][9] Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers.[3] Molecules.[1][2][3][4][5][6][7][8][10][11][12][13] Link

  • ResearchGate Data. (2024). Cytotoxicity (IC50) of pyrazolo-quinazolinone class against MCF-7 cell lines.[2][3][4][7][9][10][13][14] ResearchGate.[13] Link

  • RSC Publishing. (2024). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549.[7][10] RSC Advances. Link

  • Riadi, Y., et al. (2023).[3] Quinazoline-N-4-fluorophenyl compounds and antitumor activity against human cancer cells.[2][4][7][9][10][13][14][15] Scientific Reports.[11][12] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 7-methoxy-1H-quinazolin-4-one: A Comprehensive Guide for Laboratory Professionals

For researchers and drug development professionals, the synthesis and application of novel chemical entities like 7-methoxy-1H-quinazolin-4-one are central to discovery. However, the lifecycle of a chemical in the labora...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities like 7-methoxy-1H-quinazolin-4-one are central to discovery. However, the lifecycle of a chemical in the laboratory does not end upon its use in an experiment. The safe, responsible, and compliant disposal of surplus and waste materials is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 7-methoxy-1H-quinazolin-4-one, grounded in an understanding of its chemical properties and the relevant regulatory landscape.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 7-methoxy-1H-quinazolin-4-one is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.

7-methoxy-1H-quinazolin-4-one is a heterocyclic aromatic compound. While specific toxicity data for this compound is not extensively documented, the Globally Harmonized System (GHS) classifications for it and structurally similar quinazolinones provide a clear indication of its hazardous nature.

Table 1: Hazard Profile of 7-methoxy-1H-quinazolin-4-one

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Source: Information synthesized from supplier Safety Data Sheets.[1]

The quinazolinone ring system is known for its relative stability under many conditions, including resistance to oxidation and reduction.[2] However, it can be susceptible to hydrolysis under harsh conditions, such as boiling in acidic or alkaline solutions.[2] This chemical stability, while beneficial for its synthetic applications, means that the compound is persistent and requires dedicated disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazard profile, the following PPE must be worn at all times when handling 7-methoxy-1H-quinazolin-4-one, including during disposal preparation:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing.

  • Hand Protection: Nitrile or other chemically resistant gloves are required. Ensure gloves are inspected for integrity before use and are changed immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.

  • Respiratory Protection: While general handling in a well-ventilated area is recommended, a NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. All work with this compound should ideally be conducted within a certified chemical fume hood.

Waste Segregation and Containment: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Incompatible waste streams can react violently, leading to fires, explosions, or the generation of toxic gases.

Primary Waste Container:

  • Use a dedicated, clearly labeled, and chemically compatible waste container for 7-methoxy-1H-quinazolin-4-one waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the container with "Hazardous Waste," the full chemical name "7-methoxy-1H-quinazolin-4-one," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

Segregation Protocol:

  • Solid Waste: Collect solid 7-methoxy-1H-quinazolin-4-one, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a designated solid waste container.

  • Liquid Waste: Solutions containing 7-methoxy-1H-quinazolin-4-one should be collected in a separate liquid waste container. Do not mix with other solvent waste streams unless their compatibility has been verified.

  • Incompatibilities: Keep 7-methoxy-1H-quinazolin-4-one waste segregated from:

    • Strong oxidizing agents

    • Strong reducing agents

    • Strong acids

    • Strong bases

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in dedicated solid waste container for 7-methoxy-1H-quinazolin-4-one IsSolid->SolidWaste Yes LiquidWaste Collect in dedicated liquid waste container for 7-methoxy-1H-quinazolin-4-one IsSolid->LiquidWaste No CheckCompatibility Are other chemicals present? LiquidWaste->CheckCompatibility CheckCompatibility->LiquidWaste No Segregate Segregate from incompatible waste streams (oxidizers, reducers, strong acids/bases) CheckCompatibility->Segregate Yes Combine Combine with compatible waste stream if permitted by institutional policy

Caption: Waste segregation workflow for 7-methoxy-1H-quinazolin-4-one.

Disposal Procedures: A Step-by-Step Guide

There are two primary routes for the disposal of 7-methoxy-1H-quinazolin-4-one: collection by a licensed hazardous waste contractor (the universally recommended method) and, for small residual amounts, chemical degradation (to be performed only by trained personnel with a full understanding of the risks).

Procedure 1: Disposal via Licensed Hazardous Waste Contractor (Recommended)

This is the safest and most compliant method for the disposal of all forms of 7-methoxy-1H-quinazolin-4-one waste.

Step 1: Waste Accumulation

  • Collect all waste (solid and liquid) in the appropriately labeled and segregated containers as described in Section 3.

  • Keep the waste containers closed at all times, except when adding waste.

  • Store the waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked, have secondary containment, and be away from general traffic.

Step 2: Requesting Pickup

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online or paper request to your Environmental Health and Safety (EHS) department.

  • Ensure all information on the waste tag is complete and accurate, including the chemical name, quantity, and hazard information.

Step-by-Step Workflow for Contractor Disposal

ContractorDisposal Start Generate Waste Segregate Segregate and contain in labeled container Start->Segregate Store Store in designated satellite accumulation area Segregate->Store Request Submit waste pickup request to EHS Store->Request Pickup Licensed contractor collects waste Request->Pickup

Caption: Standard procedure for hazardous waste disposal.

Procedure 2: Chemical Degradation of Small Residual Quantities (Expert Use Only)

Disclaimer: This procedure should only be considered for the decontamination of small residual amounts of 7-methoxy-1H-quinazolin-4-one from glassware prior to cleaning. It is not a method for bulk disposal. A thorough risk assessment must be conducted before proceeding.

The quinazolinone ring system can be hydrolyzed by boiling in strong acid or base.[2] This procedure should be performed in a certified chemical fume hood.

Step 1: Preparation

  • Ensure all necessary PPE is in use.

  • Prepare a neutralizing bath appropriate for the chosen degradation reagent (e.g., a sodium bicarbonate solution for an acid, a dilute acetic acid solution for a base).

Step 2: Degradation

  • For residual amounts in a flask, add a sufficient volume of 1 M sodium hydroxide or 1 M hydrochloric acid to cover the contaminated surfaces.

  • With constant stirring and under reflux, gently heat the solution to boiling.

  • Maintain the boil for at least one hour to ensure complete hydrolysis. The degradation products will be derivatives of anthranilic acid and formic acid (or their salts).

Step 3: Neutralization and Disposal

  • Allow the solution to cool to room temperature.

  • Slowly and carefully neutralize the solution by adding it to the prepared neutralizing bath. Monitor the pH to ensure it is between 6 and 8.

  • The resulting neutralized aqueous solution may be permissible for drain disposal, depending on local regulations and the absence of other hazardous materials. Consult your institutional EHS guidelines before any drain disposal.

Regulatory Compliance: Adherence to EPA and OSHA Standards

All hazardous waste disposal activities are governed by federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): The EPA's "cradle-to-grave" regulations mandate that generators of hazardous waste are responsible for its safe management from generation to final disposal.[3] Using a licensed hazardous waste contractor ensures compliance with RCRA.

  • OSHA (Hazard Communication Standard): OSHA requires that employees are informed of the hazards of the chemicals they work with and are trained in safe handling and emergency procedures.[4][5] This guide serves as a component of that hazard communication.

By adhering to the procedures outlined in this guide, laboratories can ensure the safe and compliant disposal of 7-methoxy-1H-quinazolin-4-one, thereby protecting personnel and the environment.

References

  • El-Sayed, M. A. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 798. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-3H-quinazolin-4-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-methoxy-1H-quinazolin-4-one

As researchers and scientists in the fast-paced world of drug development, our primary goal is to push the boundaries of innovation. However, the pursuit of scientific advancement must always be anchored in an unwavering...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our primary goal is to push the boundaries of innovation. However, the pursuit of scientific advancement must always be anchored in an unwavering commitment to safety. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 7-methoxy-1H-quinazolin-4-one, a versatile intermediate in organic synthesis.[1] While this compound is instrumental in the development of novel therapeutics, including kinase inhibitors and anti-cancer agents, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety measures.[1]

This document is structured to provide not just a list of equipment, but a comprehensive safety framework. We will delve into the rationale behind each PPE recommendation, empowering you to make informed decisions that ensure your well-being in the laboratory.

Hazard Assessment: A Proactive Approach to Safety

A specific Safety Data Sheet (SDS) for 7-methoxy-1H-quinazolin-4-one was not available at the time of this writing. Therefore, a conservative approach based on the hazard profiles of structurally similar compounds is essential. Related quinazolinone and methoxy-containing aromatic compounds exhibit a range of potential hazards.

Anticipated Hazards of 7-methoxy-1H-quinazolin-4-one:

Potential HazardRationale Based on Structurally Similar Compounds
Acute Oral Toxicity A related compound, 6-Hydroxy-7-methoxy-4(3H)-quinazolinone, is classified as "Toxic if swallowed".[2] Another isomer, 7-Methoxyquinolin-4-ol, is "Harmful if swallowed".[3]
Skin Irritation 7-Methoxyquinolin-4-ol is known to cause skin irritation.[3] Mild skin irritation is also a noted health hazard for other powdered chemicals.[4]
Serious Eye Damage/Irritation 7-Methoxyquinolin-4-ol can cause serious eye damage.[3] Many fine chemical powders can cause significant eye irritation.[4]
Respiratory Tract Irritation As a fine powder, 7-methoxy-1H-quinazolin-4-one poses a risk of respiratory irritation if inhaled.[3][5]
Reproductive Toxicity A more complex derivative, 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one, is listed as a Category 1B reproductive toxicant by the European Union.[6]
Aquatic Toxicity The aforementioned derivative is also classified as harmful to aquatic life with long-lasting effects.[6]

Given these potential hazards, a comprehensive PPE strategy is not just recommended, but imperative. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment of the workplace to determine the necessary PPE.[7]

Core Personal Protective Equipment (PPE) Protocol

The following PPE is essential for any procedure involving the handling of powdered 7-methoxy-1H-quinazolin-4-one.

Hand Protection: The First Line of Defense

Recommendation: Nitrile gloves.

Causality: Your hands are the most likely part of your body to come into direct contact with the chemical. Nitrile gloves provide a robust barrier against a wide range of chemicals and are less likely to cause allergic reactions than latex. It is crucial to select gloves that are appropriate for the specific chemicals being handled to prevent absorption through the skin.[8]

Experimental Protocol: Proper Glove Usage

  • Inspection: Before donning, visually inspect each glove for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning: Ensure hands are clean and dry. Pull gloves on, ensuring they cover the wrist and the cuff of your lab coat.

  • During Use: Avoid touching your face, personal belongings, or common surfaces like doorknobs and keyboards with gloved hands.

  • Doffing: To remove, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding Against the Unseen

Recommendation: Chemical splash goggles and a face shield.

Causality: The fine, dusty nature of powdered chemicals presents a significant risk of eye contact, which can lead to serious damage.[4][5] Chemical splash goggles provide a complete seal around the eyes, protecting them from airborne particulates and splashes.[8] A face shield should be worn in conjunction with goggles, especially when handling larger quantities of the powder, to protect the entire face.[5][8]

Respiratory Protection: Guarding Your Airways

Recommendation: A NIOSH-approved respirator, such as an N95 or a half-face respirator with P100 cartridges.

Causality: Inhalation of fine chemical powders can cause respiratory irritation and potentially more severe health effects.[5] An N95 respirator will filter out at least 95% of airborne particles. For tasks with a higher potential for aerosolization, a half-face respirator with P100 cartridges offers a higher level of protection. OSHA requires that respirators be provided to workers when necessary to protect their health.[7]

Experimental Protocol: Respirator Use

  • Fit Testing: All personnel required to wear tight-fitting respirators must undergo a qualitative or quantitative fit test to ensure a proper seal.

  • Seal Check: Each time a respirator is donned, the user must perform a positive and negative pressure seal check.

  • Maintenance: Reusable respirators must be cleaned and stored in a clean, dry place. Cartridges should be replaced on a schedule determined by the manufacturer's recommendations and workplace conditions.

Protective Clothing: A Barrier for Your Body

Recommendation: A laboratory coat, preferably a disposable one or one made of a chemical-resistant material.

Causality: A lab coat protects your skin and personal clothing from contamination.[8] For handling particularly hazardous substances, disposable coveralls that protect the entire body may be necessary.[5]

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include safe handling and disposal procedures.

Engineering Controls: The Primary Defense

Before relying on PPE, engineering controls should be in place to minimize exposure.

  • Chemical Fume Hood: All weighing and handling of powdered 7-methoxy-1H-quinazolin-4-one should be conducted in a certified chemical fume hood to capture airborne particles.

  • Glove Box: For highly sensitive or toxic materials, a glove box provides an enclosed and controlled environment, offering the highest level of operator protection.[9]

Step-by-Step PPE Donning and Doffing Procedure

Donning Sequence:

  • Lab Coat/Coveralls

  • Respirator

  • Goggles and Face Shield

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence (to minimize cross-contamination):

  • Gloves

  • Goggles and Face Shield

  • Lab Coat/Coveralls (turn inside out as you remove it)

  • Respirator

Waste Disposal

All disposable PPE (gloves, disposable lab coats, etc.) and any materials contaminated with 7-methoxy-1H-quinazolin-4-one must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[2] Contaminated washing water should also be retained and disposed of properly.[10]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls cluster_disposal Disposal Start Start: Handling 7-methoxy-1H-quinazolin-4-one AssessTask Assess Task: - Quantity - Potential for Aerosolization Start->AssessTask AssessHazards Review Known Hazards: - Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation - Reproductive Toxicity (potential) AssessTask->AssessHazards FumeHood Work in a Chemical Fume Hood AssessHazards->FumeHood HandProtection Hand Protection: Nitrile Gloves EyeFaceProtection Eye/Face Protection: Chemical Splash Goggles & Face Shield HandProtection->EyeFaceProtection RespiratoryProtection Respiratory Protection: - N95 (low risk) - Half-face with P100 (high risk) EyeFaceProtection->RespiratoryProtection ProtectiveClothing Protective Clothing: Chemical-resistant Lab Coat RespiratoryProtection->ProtectiveClothing Disposal Dispose of all contaminated materials as hazardous waste ProtectiveClothing->Disposal FumeHood->HandProtection

Caption: PPE Selection Workflow for Handling 7-methoxy-1H-quinazolin-4-one.

Conclusion: A Culture of Safety

The responsible handling of chemical intermediates like 7-methoxy-1H-quinazolin-4-one is fundamental to both personal safety and the integrity of your research. By understanding the potential hazards and diligently applying the PPE protocols outlined in this guide, you contribute to a robust culture of safety within your laboratory. Always remember that PPE is the last line of defense; it should be used in conjunction with proper engineering controls and safe work practices.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
  • CaroVail. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one.
  • Echemi. (n.d.). 6-Hydroxy-7-methoxy-4(3H)-quinazolinone SDS, 179688-52-9 Safety Data Sheets.
  • Un-Cured. (2022, June 8). Powder Coating Safety and Regulations.
  • OSHA. (2025, June 6). OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now.
  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • Chemist's Perspective. (2026, January 24). 7-Methoxyquinazolin-4(1H)-one in Organic Synthesis: A Chemist's Perspective.
  • OSHA. (n.d.). Laboratory Safety Guidance.
  • PubChem. (n.d.). 7-Methoxyquinolin-4-ol.
  • Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?.

Sources

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